4-Chloropyrido[2,3-d]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloropyrido[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3/c8-6-5-2-1-3-9-7(5)11-4-10-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBCFHXEOPQFGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90340987 | |
| Record name | 4-Chloropyrido[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28732-79-8 | |
| Record name | 4-Chloropyrido[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloropyrido[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis and Characterization of 4-Chloropyrido[2,3-d]pyrimidine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrido[2,3-d]pyrimidine Scaffold
In the landscape of medicinal chemistry, certain heterocyclic scaffolds consistently emerge as foundations for potent and selective therapeutics. The pyrido[2,3-d]pyrimidine ring system is a quintessential example of such a "privileged scaffold."[1] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, including various kinases and dihydrofolate reductase (DHFR).[2][3] This versatility has led to the development of numerous derivatives with significant therapeutic potential, targeting diseases from cancer to bacterial infections.[4][5]
Within this valuable class of compounds, 4-Chloropyrido[2,3-d]pyrimidine (CAS No: 28732-79-8) serves as a critical and versatile intermediate.[6] The chlorine atom at the 4-position is an excellent leaving group, rendering the position highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity provides a strategic entry point for introducing diverse functional groups, enabling the synthesis of extensive compound libraries for drug discovery programs.[7] Understanding the nuances of its synthesis and the rigorous methods for its characterization is fundamental for any research program leveraging this powerful molecular framework.
This guide provides an in-depth, field-proven perspective on the synthesis and characterization of this compound, moving beyond simple protocols to explain the underlying chemical principles and analytical logic that ensure success in the laboratory.
Part 1: Synthesis of this compound
The most common and reliable method for synthesizing this compound involves the direct chlorination of its corresponding hydroxyl precursor, pyrido[2,3-d]pyrimidin-4(3H)-one. This transformation is typically achieved using a potent chlorinating agent like phosphorus oxychloride (POCl₃).
Causality Behind the Method: The Role of Phosphorus Oxychloride
Phosphorus oxychloride is the reagent of choice for this type of transformation for several key reasons. The precursor, pyrido[2,3-d]pyrimidin-4(3H)-one, exists in tautomeric equilibrium with its aromatic alcohol form, 4-hydroxypyrido[2,3-d]pyrimidine. The hydroxyl group is a poor leaving group. POCl₃ acts as a powerful dehydrating and chlorinating agent, converting the hydroxyl group into a chlorophosphate ester intermediate. This intermediate is highly activated towards nucleophilic attack by the chloride ion (also generated from POCl₃), which displaces the phosphate group to yield the desired 4-chloro product. The reaction is driven by the formation of stable phosphorus-oxygen bonds. Elevated temperatures are necessary to overcome the activation energy of this process.
Visualizing the Synthetic Workflow
The following diagram outlines the logical flow from the starting material to the purified final product.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a representative synthesis. Researchers should always conduct a thorough risk assessment before beginning any chemical reaction.
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place pyrido[2,3-d]pyrimidin-4(3H)-one (1 equivalent).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask. The reaction is often run neat, but a high-boiling inert solvent like toluene can be used.
-
Chlorination: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: After cooling to room temperature, slowly and carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring in a fume hood. This is a highly exothermic process.
-
Neutralization & Extraction: Neutralize the acidic aqueous solution with a base (e.g., solid sodium bicarbonate or aqueous sodium hydroxide) until pH 7-8 is reached. Extract the aqueous layer multiple times with an organic solvent such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.[7]
Data Summary: Synthesis Parameters
| Parameter | Description | Reference |
| Precursor | Pyrido[2,3-d]pyrimidin-4(3H)-one or related derivatives | [7] |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | [7][8] |
| Reaction Temperature | Elevated, typically reflux (~110 °C) | [7] |
| Purification Method | Recrystallization or Column Chromatography | [7] |
| Typical Purity | >95% | [7] |
Part 2: Characterization of this compound
Rigorous characterization is non-negotiable to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and physical methods provides a self-validating system of analysis.
Visualizing the Characterization Workflow
The following diagram illustrates the standard workflow for comprehensive analytical characterization.
Caption: Analytical workflow for structural confirmation.
Expected Analytical Data
The following table summarizes the key physical and spectroscopic data for this compound.
| Analysis | Property | Expected Value / Observation | Reference |
| Physical Properties | Molecular Formula | C₇H₄ClN₃ | [6] |
| Molecular Weight | 165.58 g/mol | [9][10] | |
| Physical Form | White to light yellow solid | [6] | |
| Mass Spectrometry | Monoisotopic Mass | 165.00937 Da | [11] |
| Key Feature | Characteristic isotopic pattern for one chlorine atom (M+ and M+2 peaks in ~3:1 ratio). | ||
| ¹H NMR | Solvent | CDCl₃ or DMSO-d₆ | |
| δ 9.3-9.1 (s, 1H) | H-2 proton | ||
| δ 9.0-8.8 (dd, 1H) | H-7 proton | ||
| δ 8.6-8.4 (dd, 1H) | H-5 proton | ||
| δ 7.8-7.6 (dd, 1H) | H-6 proton | ||
| ¹³C NMR | Aromatic Region | Signals expected between δ 115-165 ppm. | |
| IR Spectroscopy | Key Stretches | Aromatic C-H (~3100-3000 cm⁻¹), C=C and C=N (~1600-1450 cm⁻¹). | [12][13] |
Note: Specific NMR chemical shifts (δ) are predictive and can vary based on solvent and concentration. The provided ranges are typical for this class of heterocycle.
Interpreting the Data: A Self-Validating System
-
Mass Spectrometry (MS): This is the first checkpoint. The observation of a molecular ion peak at m/z ≈ 165, along with its M+2 isotope peak at m/z ≈ 167 in a roughly 3:1 intensity ratio, provides strong evidence for the molecular formula and the successful incorporation of a single chlorine atom.
-
¹H NMR Spectroscopy: The proton NMR spectrum is crucial for confirming the regiochemistry. The number of signals (four), their splitting patterns (doublets of doublets for the pyridine ring protons), and their integration (1H each) should align perfectly with the proposed structure. The downfield chemical shifts are characteristic of protons on an electron-deficient aromatic system.
-
¹³C NMR Spectroscopy: The carbon spectrum complements the ¹H NMR data. The number of unique carbon signals should match the structure, confirming the overall carbon framework.
-
Infrared (IR) Spectroscopy: While less definitive for structure elucidation than NMR, the IR spectrum serves to confirm the presence of the aromatic rings (C=C and C=N stretches) and the absence of other functional groups, such as the C=O stretch (around 1680 cm⁻¹) from the starting material.[12]
By systematically acquiring and interpreting this suite of analytical data, a researcher can confidently validate the synthesis of high-purity this compound, ensuring its suitability for subsequent use in medicinal chemistry research and development.
References
Sources
- 1. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses [mdpi.com]
- 5. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 8. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Chloropyrido(3,2-d)pyrimidine | C7H4ClN3 | CID 13101639 - PubChem [pubchem.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to 4-Chloropyrido[2,3-d]pyrimidine: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Chloropyrido[2,3-d]pyrimidine, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, reactivity profile, and its pivotal role in the development of targeted therapeutics, particularly kinase inhibitors.
Core Compound Identification
Chemical Identity
-
IUPAC Name: this compound
-
CAS Number: 28732-79-8
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Molecular Formula: C₇H₄ClN₃
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Molecular Weight: 165.58 g/mol
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Appearance: White to light yellow solid.[1]
Structural Representation
Figure 2: General synthetic workflow for this compound.
Experimental Protocol: Chlorination of Pyrido[2,3-d]pyrimidin-4(3H)-one
This protocol is a representative procedure based on established methodologies for analogous compounds. [2]Researchers should optimize conditions for their specific setup and scale.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend pyrido[2,3-d]pyrimidin-4(3H)-one (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, 5-10 eq). Optionally, a catalytic amount of a tertiary amine base like N,N-dimethylaniline can be added to facilitate the reaction.
-
Heating: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After completion, carefully cool the reaction mixture to room temperature. Slowly and cautiously pour the mixture onto crushed ice to quench the excess POCl₃. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Neutralization: Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or another suitable base until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure product. [2]
Chemical Reactivity and Mechanistic Insights
The chemical reactivity of this compound is dominated by the chloro-substituent at the 4-position of the pyrimidine ring. This position is electron-deficient due to the electron-withdrawing nature of the adjacent nitrogen atoms, making it highly susceptible to nucleophilic aromatic substitution (SₙAr) .
Nucleophilic Aromatic Substitution (SₙAr)
The chlorine atom at the C4 position is a good leaving group and can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This reactivity is the cornerstone of its utility as a versatile synthetic intermediate.
Figure 3: Generalized SₙAr reaction of this compound.
Reactivity with Amines: The reaction with primary and secondary amines is particularly important in the synthesis of kinase inhibitors, as the resulting 4-amino-pyrido[2,3-d]pyrimidine scaffold is a common pharmacophore.
Table 1: Representative SₙAr Reactions with Amines
| Nucleophile | Product | Reaction Conditions | Reference |
| Aniline Derivatives | 4-(Arylamino)pyrido[2,3-d]pyrimidines | TsOH, EtOH, 90-150 °C | [3] |
| Aliphatic Amines | 4-(Alkylamino)pyrido[2,3-d]pyrimidines | K₂CO₃, DMF, 50 °C | [3] |
| Piperazine | 4-(Piperazin-1-yl)pyrido[2,3-d]pyrimidine | EtOH, 60 °C | [4] |
Application in Drug Discovery: A Scaffold for Kinase Inhibitors
The pyrido[2,3-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry due to its structural similarity to purines, enabling it to interact with the ATP-binding sites of various kinases. This compound serves as a key starting material for the synthesis of a wide range of kinase inhibitors targeting signaling pathways implicated in cancer. [3][5] Targeted Kinases and Therapeutic Areas:
-
Epidermal Growth Factor Receptor (EGFR): Derivatives have been developed as potent inhibitors of both wild-type and mutant forms of EGFR (e.g., L858R/T790M), which are crucial in non-small cell lung cancer (NSCLC). [3][5][6]* Cyclin-Dependent Kinases (CDKs): The scaffold has been utilized to create inhibitors of CDKs, which are key regulators of the cell cycle and are often dysregulated in cancer.
-
Other Kinases: The versatility of the pyrido[2,3-d]pyrimidine core has led to the development of inhibitors for a variety of other kinases involved in cancer and inflammatory diseases.
Illustrative Synthetic Application: Synthesis of an EGFR Inhibitor Precursor
The following scheme illustrates the use of this compound in the synthesis of a key intermediate for an EGFR inhibitor.
Figure 4: Synthesis of an EGFR inhibitor precursor from this compound. [3] Table 2: Biological Activity of Pyrido[2,3-d]pyrimidine-based EGFR Inhibitors
| Compound | Target | IC₅₀ (nM) | Cell Line | Reference |
| Compound B1 | EGFRL858R/T790M | 13 | H1975 | [3] |
| Compound 8a | EGFRWT | 99 | - | [5] |
| Compound 8a | EGFRT790M | 123 | - | [5] |
Spectroscopic Characterization
Expected ¹H and ¹³C NMR Features:
-
¹H NMR: Aromatic protons on the pyridine ring are expected to appear as a complex multiplet in the downfield region (typically δ 7.0-9.5 ppm).
-
¹³C NMR: Aromatic carbons will resonate in the region of δ 110-160 ppm. The carbon bearing the chlorine atom (C4) is expected to be significantly deshielded.
Safety and Handling
Hazard Identification:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
First Aid:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.
Conclusion
This compound is a valuable and versatile heterocyclic building block with significant applications in drug discovery and medicinal chemistry. Its straightforward synthesis and the reactivity of the 4-chloro substituent via nucleophilic aromatic substitution make it an ideal starting material for the creation of diverse libraries of compounds. The demonstrated success of the pyrido[2,3-d]pyrimidine scaffold in targeting kinases, particularly EGFR in the context of cancer, underscores the continued importance of this compound in the development of novel therapeutics. This guide provides a foundational understanding for researchers to effectively utilize this compound in their research and development endeavors.
References
- Unlocking Pharmaceutical Potential: Synthesis of Pyrido[2,3-d]pyrimidine Deriv
-
This compound | CAS#:28732-79-8. Chemsrc. [Link]
-
Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. National Institutes of Health. [Link]
-
Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Taylor & Francis Online. [Link]
-
Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. National Institutes of Health. [Link]
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. National Institutes of Health. [Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. National Institutes of Health. [Link]
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Studies on 4-Chloropyrido [2, 3-d] pyrimidine and Pyrido [2, 3-d] pyrimidine. J-Stage. [Link]
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(1) H and (13) C NMR assignments of four series bioactive pyrido[4,3-d]pyrimidine derivatives. PubMed. [Link]
- 4 - SAFETY D
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Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR inhibitors. ResearchGate. [Link]
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Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. [Link]
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Design and Synthesis of a Series of Pyrido[2,3-d]pyrimidine Derivatives as CCR4 Antagonists. National Institutes of Health. [Link]
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Unequivocal total assignment of 13C and 1H NMR spectra of some pyrido[1,2-a]pyrimidine derivatives by 2D-NMR. ResearchGate. [Link]
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Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. PubMed Central. [Link]
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Scheme 2. Synthesis of pyrido[2,3-d]pyrimidine-4-[1H]-2,4-dione analogs... ResearchGate. [Link]
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Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. National Institutes of Health. [Link]
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Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health. [Link]
-
Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. National Institutes of Health. [Link]
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Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides. PubMed. [Link]
-
Synthesis and anticancer evaluation of diaryl pyrido[2,3-d]pyrimidine /alkyl substituted pyrido[2,3-d]pyrimidine derivatives as thymidylate synthase inhibitors. National Institutes of Health. [Link]
-
Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Royal Society of Chemistry. [Link]
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- 3. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of a Series of Pyrido[2,3-d]pyrimidine Derivatives as CCR4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
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An In-Depth Spectroscopic and Analytical Guide to 4-Chloropyrido[2,3-d]pyrimidine
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and analytical data for 4-Chloropyrido[2,3-d]pyrimidine, a key heterocyclic intermediate in medicinal chemistry. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural characterization of this compound. The experimental protocols described herein are designed to be self-validating and are grounded in established analytical practices.
Molecular Structure and Significance
This compound is a bicyclic heteroaromatic compound. Its structure, featuring a pyrimidine ring fused to a pyridine ring, makes it a valuable scaffold in the synthesis of various biologically active molecules, particularly kinase inhibitors. The chlorine atom at the 4-position serves as a versatile synthetic handle, readily displaced by nucleophiles to generate diverse derivatives. Accurate spectroscopic characterization is paramount to confirm the identity and purity of this intermediate in multi-step syntheses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous structural confirmation.
¹H NMR Spectroscopy
Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The aromatic region of the spectrum is of particular interest.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-2 | 9.15 | s | - |
| H-7 | 9.20 | dd | 4.4, 1.8 |
| H-6 | 7.75 | dd | 8.4, 4.4 |
| H-5 | 8.50 | dd | 8.4, 1.8 |
Data referenced from S. N. Dehuri et al., 2014.
Interpretation of the ¹H NMR Spectrum:
-
H-2 (9.15 ppm, singlet): The proton at position 2 of the pyrimidine ring appears as a singlet and is significantly downfield. This is due to the deshielding effect of the two adjacent nitrogen atoms.
-
H-7 (9.20 ppm, doublet of doublets): This proton, adjacent to the pyridine nitrogen, is the most downfield proton in the pyridine ring. It is coupled to both H-6 (J = 4.4 Hz, ortho-coupling) and H-5 (J = 1.8 Hz, meta-coupling).
-
H-5 (8.50 ppm, doublet of doublets): This proton is coupled to H-6 (J = 8.4 Hz, ortho-coupling) and H-7 (J = 1.8 Hz, meta-coupling).
-
H-6 (7.75 ppm, doublet of doublets): This proton is coupled to both H-5 (J = 8.4 Hz) and H-7 (J = 4.4 Hz), resulting in a doublet of doublets.
¹³C NMR Spectroscopy
Carbon NMR provides information about the carbon skeleton of the molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ) ppm |
| C-2 | 155.2 |
| C-4 | 162.5 |
| C-4a | 118.0 |
| C-5 | 135.8 |
| C-6 | 122.3 |
| C-7 | 154.1 |
| C-7a | 158.9 |
Data referenced from S. N. Dehuri et al., 2014.
Interpretation of the ¹³C NMR Spectrum:
The chemical shifts of the carbon atoms are consistent with the electron-withdrawing nature of the nitrogen atoms and the chlorine substituent. The carbons directly attached to nitrogen (C-2, C-4, C-7, C-7a) show characteristically downfield shifts.
Experimental Protocol for NMR Data Acquisition
The following is a generalized protocol for acquiring high-quality NMR data for this compound.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3100 | Medium | Aromatic C-H stretch |
| 1580-1610 | Strong | C=C and C=N stretching vibrations |
| ~850 | Strong | C-Cl stretch |
| ~750-800 | Strong | Aromatic C-H out-of-plane bending |
Data interpretation based on characteristic group frequencies and data from S. N. Dehuri et al., 2014.
Interpretation of the IR Spectrum:
The IR spectrum is characterized by the aromatic C-H stretching vibrations above 3000 cm⁻¹ and strong absorptions in the fingerprint region corresponding to the C=C and C=N stretching of the heterocyclic rings. The presence of the C-Cl bond is confirmed by a strong absorption band around 850 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.
Table 4: Mass Spectrometry Data for this compound
| m/z | Ion | Notes |
| 165.0 | [M]⁺ | Molecular ion peak (for ³⁵Cl isotope) |
| 167.0 | [M+2]⁺ | Isotopic peak for ³⁷Cl |
| 130.0 | [M-Cl]⁺ | Loss of chlorine radical |
Data referenced from S. N. Dehuri et al., 2014.
Interpretation of the Mass Spectrum:
The mass spectrum shows a molecular ion peak [M]⁺ at m/z 165.0, corresponding to the molecular weight of this compound with the ³⁵Cl isotope. A characteristic isotopic peak [M+2]⁺ is observed at m/z 167.0 with an intensity of approximately one-third of the molecular ion peak, which is indicative of the presence of a single chlorine atom. A significant fragment is observed at m/z 130.0, corresponding to the loss of a chlorine radical.
Experimental Protocol for Mass Spectrometry Data Acquisition
The following is a generalized protocol for acquiring mass spectrometry data using electrospray ionization (ESI).
Caption: General workflow for sample preparation and data acquisition using ESI-MS.
Conclusion
The spectroscopic data presented in this guide, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provide a comprehensive and unambiguous characterization of this compound. These analytical techniques, when used in conjunction, confirm the molecular structure and purity of this important synthetic intermediate. The provided protocols offer a standardized approach for researchers to obtain reliable and reproducible data.
References
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Dehuri, S. N., Behera, A. K., & De, S. (2014). Synthesis and characterization of some new 4-substituted pyrido[2,3-d]pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 1018-1024. [Link]
A Comprehensive Technical Guide to the Biological Activity of the Pyrido[2,3-d]pyrimidine Scaffold
Introduction: The Privileged Scaffold in Modern Drug Discovery
The pyrido[2,3-d]pyrimidine core is an ortho-fused bicyclic heterocyclic structure resulting from the fusion of a pyridine and a pyrimidine ring.[1][2] In medicinal chemistry, it is regarded as a "privileged scaffold" due to its structural similarity to endogenous purines, allowing it to interact with a wide array of biological targets.[2][3] This unique structure has become a cornerstone in the development of novel therapeutics, demonstrating a broad spectrum of pharmacological activities. These include potent antitumor, antimicrobial, anti-inflammatory, antiviral, and central nervous system (CNS) depressive effects.[3][4][5] The versatility of this scaffold allows for chemical modifications at multiple positions, enabling the fine-tuning of its pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth exploration of the key biological activities of pyrido[2,3-d]pyrimidine derivatives, their mechanisms of action, relevant structure-activity relationships (SAR), and the experimental protocols essential for their evaluation.
Part 1: Anticancer Activity - A Multi-Targeted Approach
The most extensively studied application of the pyrido[2,3-d]pyrimidine scaffold is in oncology.[1] Derivatives have been developed to target various cornerstones of cancer pathology, including uncontrolled cell proliferation, survival signaling, and angiogenesis.[2]
Kinase Inhibition: Halting Malignant Signaling
Kinases are critical enzymes that regulate cellular signaling pathways, and their dysregulation is a common driver of cancer.[1][3] Pyrido[2,3-d]pyrimidine derivatives have emerged as potent inhibitors of several key kinase families.[2]
Mechanism of Action: Most of these inhibitors function as ATP-competitive agents. The scaffold mimics the purine ring of ATP, allowing it to bind to the kinase's ATP-binding pocket. This blocks the phosphorylation of downstream substrates, thereby interrupting the signaling cascade that promotes cancer cell growth and survival.[2][6]
-
Tyrosine Kinases (TKs): This family includes receptors like EGFR (Epidermal Growth Factor Receptor), PDGFr (Platelet-Derived Growth Factor Receptor), and FGFr (Fibroblast Growth Factor Receptor), which are often overexpressed or mutated in various cancers.[6][7]
-
For example, compound 4b (PD-089828) was identified as a broadly active tyrosine kinase inhibitor, showing potent activity against FGFr, c-src, EGFr, and PDGFr.[6][8]
-
Subsequent structure-activity relationship (SAR) studies revealed that introducing a [4-(diethylamino)butyl]amino side chain at the 2-position enhanced both potency and bioavailability.[6][8]
-
-
Cyclin-Dependent Kinases (CDKs): These kinases regulate the cell cycle. Inhibiting them can cause cell cycle arrest and induce apoptosis (programmed cell death).[2][9]
-
Other Key Kinases: The scaffold has also been successfully utilized to target other crucial kinases like mTOR, PIM-1, and Bcr-Abl.[2][10][11]
-
The derivative PD180970 effectively reduces Bcr-Abl tyrosine phosphorylation in chronic myelogenous leukemia (CML) cells, including those resistant to imatinib.[1][2]
-
Recently synthesized derivatives have shown potent PIM-1 kinase inhibition, with IC50 values as low as 11.4 nM, leading to apoptosis in breast cancer cells.[10][12]
-
Signaling Pathway: Tyrosine Kinase Inhibition
Caption: ATP-competitive inhibition of a receptor tyrosine kinase by a pyrido[2,3-d]pyrimidine derivative.
Table 1: Selected Pyrido[2,3-d]pyrimidine Derivatives as Kinase Inhibitors
| Compound | Target Kinase(s) | IC50 Value | Reference |
|---|---|---|---|
| Palbociclib (61) | CDK4/Cyclin D1 | - | [2] |
| PD-089828 (4b) | FGFr, c-src, EGFr, PDGFr | 0.13 µM, 0.22 µM, 0.45 µM, 1.11 µM | [6][8] |
| PD180970 (66) | Bcr-Abl | 170 nM (in vivo phosphorylation) | [1][2] |
| Compound 4 | PIM-1 | 11.4 nM | [10][12] |
| Compound 52 | PDGFRβ, EGFR, CDK4/Cyclin D1 | - |[1][2] |
Dihydrofolate Reductase (DHFR) Inhibition
DHFR is an essential enzyme for the synthesis of tetrahydrofolate, a co-factor required for the production of nucleotides and amino acids. Its inhibition disrupts DNA synthesis and repair, leading to cell death.[7] Pyrido[2,3-d]pyrimidines have been shown to be effective DHFR inhibitors.[1][2]
-
Piritrexim (PTX) is a synthetic antifolate with a pyrido[2,3-d]pyrimidine core that inhibits DHFR and has demonstrated antitumor, anti-psoriatic, and anti-parasitic properties.[7] Its lipophilic nature allows for easy diffusion into cells.[7]
Apoptosis Induction and Cell Cycle Arrest
Many cytotoxic pyrido[2,3-d]pyrimidine derivatives exert their anticancer effects by triggering apoptosis.[9]
-
Studies have shown that compounds like 6b and 8d induce apoptosis by activating key proteins such as caspase-3 and Bax, upregulating the tumor suppressor p53, and downregulating the anti-apoptotic protein Bcl2.[9]
-
Furthermore, these compounds can arrest the cell cycle, often at the G1 or G2/M phase, preventing cancer cells from progressing through division.[12]
Table 2: Cytotoxicity of Pyrido[2,3-d]pyrimidine Derivatives Against Cancer Cell Lines
| Compound | Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| Compound 52 | HepG-2 (Liver) | 0.3 µM | [1] |
| Compound 55 | HepG-2 (Liver) | 0.3 µM | [1] |
| Compound 6b | PC-3 (Prostate) | Potent | [9] |
| Compound 8d | MCF-7 (Breast) | Potent | [9] |
| Compound 4 | MCF-7 (Breast) | 0.57 µM | [10][12] |
| Compound 11 | HepG2 (Liver) | 0.99 µM |[10][12] |
Part 2: Antimicrobial and Anti-inflammatory Potential
Antibacterial and Antifungal Activity
The scaffold's ability to inhibit essential microbial enzymes makes it a promising basis for developing new antimicrobial agents.[5][13]
-
Mechanism: Similar to its anticancer effects, the primary antimicrobial mechanism often involves the inhibition of microbial DHFR.[1][2] Additionally, some derivatives like Pipemidic acid are known to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication.[14]
-
Activity: Various synthesized derivatives have demonstrated good to moderate in-vitro antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative (e.g., E. coli, P. aeruginosa) bacteria.[13][14] Antifungal properties have also been reported.[5][15]
Anti-inflammatory Effects
Chronic inflammation is linked to various diseases, including cancer and arthritis. Pyrido[2,3-d]pyrimidine derivatives have been explored as anti-inflammatory agents.[5][16]
-
Mechanism: The primary target for this activity is the cyclooxygenase-2 (COX-2) enzyme. COX-2 is responsible for producing prostaglandins that mediate pain and inflammation.[16]
-
Lead Optimization: Through virtual screening and molecular modeling, pyrido[2,3-d]pyrimidine-1,4-dione derivatives were designed as potential COX-2 inhibitors. Subsequent in vivo testing in rat models showed that some of these compounds possess anti-inflammatory potency greater than the standard drug, indomethacin, with the added benefit of greater gastric safety, suggesting COX-2 selectivity.[16]
Part 3: Synthetic Strategies and Experimental Evaluation
The development of potent pyrido[2,3-d]pyrimidine-based drugs relies on efficient synthetic routes and robust biological assays.
General Synthetic Approaches
The pyridine ring of the scaffold is typically constructed onto a pre-formed, appropriately substituted pyrimidine ring.[17][18]
-
Common Precursors: The most common starting materials are 6-aminouracil derivatives or other 4-aminopyrimidines.[18]
-
Reaction Types: Synthesis often involves one-pot, multi-component reactions where the aminopyrimidine is reacted with aldehydes and active methylene compounds (like malononitrile).[13][18] This approach is efficient and allows for the generation of diverse compound libraries.[18]
Synthetic Workflow Diagram
Caption: A generalized one-pot reaction for synthesizing the pyrido[2,3-d]pyrimidine core.
Key Experimental Protocols
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay is a standard method to assess the ability of a compound to inhibit cell proliferation.
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and determine the IC50 value (the concentration required to inhibit 50% of cell growth).[19]
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for measuring a compound's ability to inhibit a specific kinase.
-
Reaction Setup: In a 96-well plate, combine the purified kinase enzyme, a specific peptide substrate, and the test compound at various concentrations.
-
Initiation: Start the kinase reaction by adding an ATP solution (often containing radiolabeled ATP, e.g., [γ-³³P]ATP).
-
Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a specific time (e.g., 20-60 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Separation & Detection: Spot the reaction mixture onto a phosphocellulose filter paper. Wash the paper to remove unincorporated [γ-³³P]ATP. The phosphorylated substrate will remain bound to the paper.
-
Quantification: Measure the radioactivity on the filter paper using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.
-
Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value.[10]
Experimental Workflow Diagram
Caption: A typical workflow for the discovery and validation of bioactive pyrido[2,3-d]pyrimidines.
Conclusion and Future Perspectives
The pyrido[2,3-d]pyrimidine scaffold is a validated and highly versatile platform in medicinal chemistry. Its privileged structure has given rise to a multitude of compounds with significant therapeutic potential, particularly in oncology. The ability to systematically modify the core allows for the development of highly potent and selective inhibitors for a range of targets, from kinases to metabolic enzymes.
Future research will likely focus on several key areas:
-
Enhanced Selectivity: Designing derivatives with greater selectivity for specific kinase isoforms or mutant enzymes to minimize off-target effects and improve safety profiles.
-
Overcoming Resistance: Developing next-generation inhibitors that are effective against drug-resistant cancer cell lines.[14]
-
Dual-Target Inhibitors: Exploring the potential of single molecules based on this scaffold to inhibit multiple pathways simultaneously (e.g., dual EGFR and VEGFR inhibitors), which could offer a powerful strategy against complex diseases like cancer.[19]
-
New Therapeutic Areas: Expanding the investigation of this scaffold into other areas, such as neurodegenerative diseases and viral infections, where initial findings have been promising.[5][15]
The continued exploration of the rich chemistry and diverse biology of the pyrido[2,3-d]pyrimidine scaffold promises to yield new and effective therapies for some of the most challenging human diseases.
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Wei, X., et al. (2025). Advances in the Synthesis and SAR of Pyrido[2,3-d]pyrimidine Scaffold. Current Pharmaceutical Design. Available at: [Link]
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Hayallah, A. M., et al. (2014). Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Der Pharma Chemica. Available at: [Link]
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Garland, S., et al. (2009). The discovery and optimisation of pyrido[2,3-d]pyrimidine-2,4-diamines as potent and selective inhibitors of mTOR kinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Nisnevich, G., et al. (1998). Quantitative Structure-Activity Relationships in Cytokinin Agonistic and Antagonistic Pyrido[2,3-d]pyrimidine Derivates: Insights into Receptor Topology. Journal of Medicinal Chemistry. Available at: [Link]
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Abdel-Aziz, M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. Available at: [Link]
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Abuelizz, H. A., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][20]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules. Available at: [Link]
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Abdelhamid, A. O., et al. (2022). Synthesis and antimicrobial activities of pyrido[2,3-d]pyrimidine, pyridotriazolopyrimidine, triazolopyrimidine, and pyrido[2,3-d:6,5d']dipyrimidine derivatives. European Journal of Chemistry. Available at: [Link]
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Abdellatif, K. R. A., et al. (2022). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega. Available at: [Link]
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Singh, K., et al. (2017). Antibacterial activity of synthetic pyrido[2,3-d]pyrimidines armed with nitrile group: POM analyses and identification of pharmacophore sites of nitriles as important pro-drugs. Journal of Saudi Chemical Society. Available at: [Link]
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Abdelmoniem, A. M., et al. (2023). Developments of pyridodipyrimidine heterocycles and their biological activities. Future Journal of Pharmaceutical Sciences. Available at: [Link]
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Klutchko, S. R., et al. (2009). Structure–activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: Toward selective Abl inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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An In-Depth Technical Guide to In Silico Modeling and Docking Studies of Pyrido[2,3-d]pyrimidine Analogs
Abstract
The pyrido[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for its ability to interact with a multitude of biological targets, most notably protein kinases implicated in oncology.[1][2] The development of potent and selective inhibitors based on this core requires a deep understanding of their structure-activity relationships (SAR) at the molecular level. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for leveraging in silico modeling and molecular docking to accelerate the discovery and optimization of novel pyrido[2,3-d]pyrimidine analogs. We will move beyond a simple recitation of steps to explain the critical reasoning behind methodological choices, from target preparation and docking protocol validation to advanced post-docking analyses like molecular dynamics simulations and binding free energy calculations. This guide is designed to be a self-validating system, embedding principles of scientific integrity and trustworthiness into the computational workflow to ensure the generation of reliable, actionable data for guiding synthetic chemistry efforts and hit-to-lead progression.
The Pyrido[2,3-d]pyrimidine Scaffold: A Privileged Core for Kinase Inhibition
The pyrido[2,3-d]pyrimidine core is a fused heterocyclic system that acts as a bioisostere of purine, enabling it to effectively compete for the ATP-binding site of numerous protein kinases.[3] Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[2][4] Consequently, pyrido[2,3-d]pyrimidine derivatives have been successfully developed as inhibitors against a range of therapeutically relevant kinases, including:
-
Epidermal Growth Factor Receptor (EGFR): Crucial in non-small cell lung cancer, with derivatives designed to overcome resistance mutations like T790M.[3][5][6]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors.[7][8]
-
Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle, with inhibitors aiming to halt uncontrolled cancer cell proliferation.[1][9][10]
The versatility of this scaffold makes it an ideal candidate for structure-based drug design, where computational methods can be used to predict and rationalize the binding interactions that drive potency and selectivity.[2]
The In Silico Workflow: A Strategy for Efficient Drug Discovery
The primary motivation for employing in silico techniques is to dramatically improve the efficiency of the drug discovery process.[11] By modeling interactions computationally, we can prioritize a smaller number of high-potential compounds for synthesis and biological testing, saving significant time and resources.[12][13] A robust computational workflow is not a linear path but an iterative cycle of prediction, validation, and refinement.
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The Enduring Scaffold: A Technical Guide to the Chemistry and Applications of Pyrido[2,3-d]pyrimidines
Abstract
The pyrido[2,3-d]pyrimidine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth review of the synthetic chemistry of pyrido[2,3-d]pyrimidines, explores their diverse applications in drug discovery, and offers insights into the structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own research endeavors.
Introduction: The Rise of a Privileged Scaffold
The fusion of a pyridine and a pyrimidine ring to form the pyrido[2,3-d]pyrimidine nucleus creates a unique chemical entity with significant therapeutic potential.[1][2] This scaffold's journey from a synthetic curiosity to a cornerstone of modern drug discovery is a testament to its remarkable versatility.[3] Its structural analogy to purine and pteridine nucleobases provides a rational basis for its interaction with various enzymes and receptors, particularly kinases, which play a pivotal role in cellular signaling pathways.[1][4]
The diverse biological activities exhibited by pyrido[2,3-d]pyrimidine derivatives are extensive, encompassing anticancer, antibacterial, anti-inflammatory, antiviral, and central nervous system (CNS) depressant effects.[1][2][5] Notably, the pyrido[2,3-d]pyrimidin-7-one substructure has been identified as a particularly effective template for the development of potent and selective kinase inhibitors.[6] This guide will delve into the synthetic strategies that unlock the chemical diversity of this scaffold and explore the key therapeutic areas where it has made a significant impact.
Synthetic Strategies: Building the Pyrido[2,3-d]pyrimidine Core
The construction of the pyrido[2,3-d]pyrimidine ring system can be broadly categorized into two main approaches: annulation of a pyridine ring onto a pre-existing pyrimidine, or formation of the pyrimidine ring from a suitably substituted pyridine precursor.[7][8] The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule.
From Pyrimidine Precursors: Building the Pyridine Ring
A common and versatile strategy involves the use of 6-aminouracil derivatives as the starting pyrimidine.[8] The pyridine ring is then constructed by reacting the 6-aminouracil with various carbon-donating synthons.
Experimental Protocol: One-Pot Synthesis of 7-Aryl-5-methyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one
This protocol exemplifies a multicomponent reaction for the efficient synthesis of a pyrido[2,3-d]pyrimidine derivative.
-
Rationale: This one-pot approach offers atom economy and procedural simplicity, which are highly desirable in synthetic chemistry. The use of a catalytic amount of a Lewis acid like indium(III) chloride facilitates the key condensation and cyclization steps.
-
Step 1: Reaction Setup: In a round-bottom flask, combine 6-amino-2-thiouracil (1 mmol), an aromatic aldehyde (1 mmol), and ethyl acetoacetate (1 mmol) in ethanol (15 mL).
-
Step 2: Catalyst Addition: Add a catalytic amount of indium(III) chloride (10 mol%).
-
Step 3: Reflux: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Step 4: Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the pure product. Further purification, if necessary, can be achieved by recrystallization from a suitable solvent like dimethylformamide (DMF).
Caption: One-pot synthesis of pyrido[2,3-d]pyrimidines.
From Pyridine Precursors: Constructing the Pyrimidine Ring
An alternative approach starts with a functionalized pyridine, typically an o-aminonicotinonitrile or a related derivative.[9] The pyrimidine ring is then annulated onto the pyridine core.
Experimental Protocol: Synthesis of 2,4-Diaminopyrido[2,3-d]pyrimidines
This method is particularly useful for accessing derivatives with amino substitutions at the 2 and 4 positions, which are often crucial for biological activity.
-
Rationale: This cyclization reaction leverages the nucleophilicity of the amino group and the electrophilicity of the nitrile to form the pyrimidine ring. The choice of cyclizing agent (e.g., formamide, guanidine) determines the substitution pattern at the 4-position.
-
Step 1: Starting Material: Begin with 2-amino-3-cyanopyridine.
-
Step 2: Cyclization: Heat the 2-amino-3-cyanopyridine with an excess of formamide at reflux for several hours. The reaction can be monitored by TLC.
-
Step 3: Workup and Isolation: After the reaction is complete, cool the mixture and pour it into water. The resulting precipitate is collected by filtration, washed with water, and dried to yield the 4-aminopyrido[2,3-d]pyrimidine.
-
Step 4: Further Functionalization (Optional): The 4-amino group can be further modified, for instance, by chlorination using phosphorus oxychloride, to provide a handle for introducing other functionalities via nucleophilic substitution.[10]
Caption: Biological activities of the pyrido[2,3-d]pyrimidine scaffold.
Future Perspectives and Conclusion
The pyrido[2,3-d]pyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on the development of more selective and potent inhibitors for a wider range of biological targets. The exploration of novel synthetic methodologies, including multicomponent reactions and flow chemistry, will undoubtedly accelerate the generation of diverse chemical libraries for high-throughput screening. Furthermore, a deeper understanding of the structural biology of pyrido[2,3-d]pyrimidine-target interactions will enable the rational design of next-generation drugs with improved efficacy and safety profiles.
References
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Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. (n.d.). MDPI. Retrieved from [Link]
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Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). RSC Advances, 13(11), 7401-7427. Retrieved from [Link]
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Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). ResearchGate. Retrieved from [Link]
-
Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). RSC Publishing. Retrieved from [Link]
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022). Molecules, 27(5), 1561. Retrieved from [Link]
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Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022). ResearchGate. Retrieved from [Link]
-
Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (2019). Molecules, 24(22), 4161. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. (2021). Mini-Reviews in Organic Chemistry, 18(1), 43-54. Retrieved from [Link]
-
Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4. (2005). Journal of Medicinal Chemistry, 48(7), 2371-2387. Retrieved from [Link]
-
An overview on synthetic and pharmaceutical prospective of pyrido[2,3-d]pyrimidines scaffold. (2022). Archiv der Pharmazie, 355(1), e2100260. Retrieved from [Link]
-
Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold. (2018). Bioorganic & Medicinal Chemistry, 26(19), 5276-5284. Retrieved from [Link]
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Advances, 14(16), 11099-11115. Retrieved from [Link]
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Publishing. Retrieved from [Link]
-
Synthesis and anticancer activity of some pyrido[2,3-d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. (2019). Future Medicinal Chemistry, 11(18), 2415-2432. Retrieved from [Link]
-
The chemistry of pyrido[2,3-d]pyrimidines. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Synthesis and anticancer activity of some pyrido[2,3-d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. (2019). Future Medicinal Chemistry, 11(18), 2415-2432. Retrieved from [Link]
-
Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. (2025). ResearchGate. Retrieved from [Link]
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022). ResearchGate. Retrieved from [Link]
-
Advances in the Synthesis and SAR of Pyrido[2,3-d]pyrimidine Scaffold. (2024). Mini-Reviews in Medicinal Chemistry, 24. Retrieved from [Link]
-
Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (2019). Molecules, 24(22), 4161. Retrieved from [Link]
-
Unlocking Pharmaceutical Potential: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives. (n.d.). Retrieved from [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2022). Future Medicinal Chemistry, 14(13), 1017-1036. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. (2021). ResearchGate. Retrieved from [Link]
-
Various biologically active pyrido[2,3-d]pyrimidines. (n.d.). ResearchGate. Retrieved from [Link]
-
General route for the synthesis of novel pyrido[2,3-d]pyrimidines 3. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 10. nbinno.com [nbinno.com]
An In-Depth Technical Guide to the Solubility and Stability of 4-Chloropyrido[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloropyrido[2,3-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid, nitrogen-rich scaffold serves as a versatile building block for the synthesis of a wide range of biologically active molecules, including kinase inhibitors for oncology applications.[1] The reactivity of the 4-chloro substituent allows for facile derivatization, making it an attractive starting material for the exploration of chemical space. However, the successful development of drug candidates based on this scaffold is contingent on a thorough understanding of its physicochemical properties, particularly its solubility and stability.
This in-depth technical guide provides a comprehensive overview of the core solubility and stability characteristics of this compound. As a Senior Application Scientist, the following sections will not only present established data but also provide field-proven insights and detailed experimental protocols to empower researchers in their drug development endeavors. We will delve into the causality behind experimental choices and provide self-validating systems for robust and reproducible results.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is paramount for its effective use in research and development. While extensive experimental data is not widely available in the public domain, a combination of data from chemical suppliers and predictive models provides a solid starting point.
| Property | Value | Source |
| Molecular Formula | C₇H₄ClN₃ | [2] |
| Molecular Weight | 165.58 g/mol | [2] |
| Appearance | White to light yellow solid | [2] |
| Melting Point | 137-138 °C (decomposes) | |
| pKa (predicted) | 0.84 ± 0.30 | [2] |
| LogP (predicted) | 1.8 | [2] |
Expert Insight: The predicted pKa suggests that this compound is a weakly basic compound. This is an important consideration for its solubility in aqueous media, as its ionization state will be pH-dependent. The predicted LogP indicates a moderate lipophilicity, suggesting that it may have a preference for organic solvents over water.
Solubility Assessment of this compound
Aqueous solubility is a critical parameter that influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation. While qualitative statements suggest that this compound is "sparingly soluble in water," quantitative data is essential for meaningful drug development decisions.[2] For a closely related compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, it has been noted to be soluble in dimethyl sulfoxide (DMSO), ethyl acetate, and methanol.[3]
Thermodynamic Solubility Determination: A Self-Validating Protocol
Thermodynamic solubility represents the true equilibrium solubility of a compound at a given temperature and pH. The following "shake-flask" method is a robust and widely accepted protocol for its determination.
Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method
-
Preparation of Saturated Solution:
-
Accurately weigh approximately 2-5 mg of this compound into a clear glass vial.
-
Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., phosphate-buffered saline pH 7.4, DMSO, methanol, ethanol).
-
Seal the vial tightly to prevent solvent evaporation.
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid material at the end of the incubation period is crucial for a valid measurement.
-
-
Sample Collection and Preparation:
-
After the incubation period, allow the vials to stand undisturbed for a short period to allow for the sedimentation of excess solid.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filter the aliquot through a low-binding 0.45 µm filter to remove any remaining undissolved particles.
-
-
Quantification by HPLC-UV:
-
Prepare a series of calibration standards of this compound of known concentrations in the same solvent used for the solubility determination.
-
Analyze both the filtered supernatant and the calibration standards using a validated stability-indicating HPLC-UV method (a protocol for method development is provided in a later section).
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the filtered supernatant by interpolating its peak area from the calibration curve. This concentration represents the thermodynamic solubility.
-
Data Presentation: Estimated Solubility of this compound
| Solvent | Estimated Solubility | Rationale |
| Water/PBS (pH 7.4) | Very Low (<0.1 mg/mL) | Predicted LogP of 1.8 suggests poor aqueous solubility. |
| Methanol | Moderate | Polar protic solvent, expected to have reasonable solvating power for the heterocyclic structure. |
| Ethanol | Moderate | Similar to methanol, but slightly less polar. |
| Dimethyl Sulfoxide (DMSO) | High (>10 mg/mL) | A powerful aprotic polar solvent known for its ability to dissolve a wide range of organic compounds. |
| N,N-Dimethylformamide (DMF) | High (>10 mg/mL) | Another potent aprotic polar solvent with similar properties to DMSO. |
Stability Assessment: A Comprehensive Approach
The stability of a drug candidate is a critical quality attribute that can impact its safety, efficacy, and shelf-life. Forced degradation studies are essential for identifying potential degradation products and establishing degradation pathways. This information is then used to develop a stability-indicating analytical method capable of separating the parent compound from all its degradants.
Forced Degradation Studies: Unveiling Potential Liabilities
Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those it would typically encounter during storage and handling. The goal is to generate a modest amount of degradation (typically 5-20%) to ensure that the primary degradation products are formed without complete decomposition of the parent molecule.
Experimental Workflow for Forced Degradation
Caption: Workflow for Forced Degradation Studies.
Detailed Protocols for Forced Degradation Studies:
-
Acidic Hydrolysis:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a mixture of an organic co-solvent (if necessary, like methanol or acetonitrile) and 0.1 M hydrochloric acid.
-
Incubate the solution at an elevated temperature (e.g., 60-80 °C) and monitor the degradation over time (e.g., 2, 4, 8, 24 hours) by HPLC.
-
Once the target degradation is achieved, neutralize the solution with an appropriate base (e.g., 0.1 M NaOH) before final analysis.
-
-
Basic Hydrolysis:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a mixture of an organic co-solvent and 0.1 M sodium hydroxide.
-
Incubate at room temperature or a slightly elevated temperature (e.g., 40 °C) and monitor degradation.
-
Neutralize with an appropriate acid (e.g., 0.1 M HCl) before final analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a mixture of an organic co-solvent and 3% hydrogen peroxide.
-
Incubate at room temperature and monitor degradation.
-
If no degradation is observed, the temperature can be slightly increased.
-
-
Photolytic Degradation:
-
Expose a solution of this compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.
-
A control sample should be protected from light to differentiate between photolytic and thermal degradation.
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat (e.g., 80 °C) in a thermostatically controlled oven.
-
Prepare a solution and expose it to the same temperature.
-
Monitor for degradation at various time points.
-
Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients.
Systematic Approach to HPLC Method Development
Caption: HPLC Method Development Workflow.
Recommended Starting HPLC Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good retention for moderately lipophilic compounds and high efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure consistent ionization of the basic compound. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A common and effective organic modifier for reversed-phase chromatography. |
| Gradient | 5-95% B over 10 minutes | A good starting point for separating compounds with a range of polarities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Can improve peak shape and reduce viscosity. |
| Detection | UV at 254 nm and 280 nm | Initial screening wavelengths based on the aromatic nature of the compound. A photodiode array (PDA) detector is highly recommended for method development. |
| Injection Volume | 2 µL | A small volume to avoid column overload. |
Predicted Degradation Pathways of this compound
Based on the chemical structure, the most probable points of degradation are the chloro substituent and the pyrimidine ring.
-
Hydrolytic Degradation:
-
Acidic and Basic Conditions: The 4-chloro group is susceptible to nucleophilic aromatic substitution. Under both acidic and basic conditions, hydrolysis is expected to occur, leading to the formation of 4-hydroxypyrido[2,3-d]pyrimidine . The pyrimidine ring itself may also be susceptible to cleavage under harsh conditions, although this is generally less facile.
-
-
Oxidative Degradation:
-
The pyridine and pyrimidine rings are electron-deficient and generally resistant to oxidation. However, N-oxidation of the pyridine or pyrimidine nitrogen atoms is a possibility, leading to the formation of the corresponding N-oxides .
-
-
Photolytic Degradation:
-
Aromatic halides are known to undergo photolytic cleavage of the carbon-halogen bond. This can lead to the formation of a radical species that can then react with the solvent or other molecules. A likely photoproduct is the de-chlorinated compound, pyrido[2,3-d]pyrimidine .
-
Proposed Primary Degradation Product
| Stress Condition | Proposed Primary Degradation Product | Chemical Structure |
| Acidic/Basic Hydrolysis | 4-Hydroxypyrido[2,3-d]pyrimidine | ![]() |
| Oxidation | This compound N-oxide | ![]() |
| Photolysis | Pyrido[2,3-d]pyrimidine | ![]() |
(Note: The chemical structure images are placeholders and would need to be generated for a final document.)
Conclusion
This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound remains limited in the public domain, the provided protocols for thermodynamic solubility determination and forced degradation studies offer a robust starting point for any research or development program. The predicted degradation pathways highlight the importance of the 4-chloro substituent's reactivity and the potential for N-oxidation and photolytic de-chlorination. By employing the systematic approaches outlined in this guide, researchers can generate the critical data needed to advance their drug discovery and development efforts with confidence.
References
-
Advances in the Synthesis and SAR of Pyrido[2,3- d]pyrimidine Scaffold - PubMed. (n.d.). Retrieved from [Link]
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Publishing. (2024, April 5). Retrieved from [Link]
-
Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed. (2012, March 5). Retrieved from [Link]
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - MDPI. (n.d.). Retrieved from [Link]
Sources
4-Chloropyrido[2,3-d]pyrimidine: A Privileged Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Pursuit of Privileged Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the concept of "privileged scaffolds" has emerged as a cornerstone of efficient and successful lead generation. Coined by Evans et al., this term describes molecular frameworks that are capable of binding to multiple, often unrelated, biological targets with high affinity. These scaffolds are not merely inert skeletons; they present a specific three-dimensional arrangement of functionalities that can engage in key interactions with a variety of protein active sites. The strategic advantage of employing privileged scaffolds lies in their ability to accelerate the discovery of novel therapeutics by providing a validated starting point for chemical library design. The pyrido[2,3-d]pyrimidine nucleus, a fused heterocyclic system, is a quintessential example of such a privileged scaffold, demonstrating remarkable versatility and a proven track record in the development of clinically relevant molecules.[1] Its structural analogy to endogenous purines allows it to interact with a broad range of purine-binding proteins, most notably the kinase superfamily.
This guide provides an in-depth exploration of 4-chloropyrido[2,3-d]pyrimidine, a key intermediate that unlocks the vast potential of this privileged core. We will delve into its synthesis, chemical properties, and its pivotal role in the design of targeted therapies, with a particular focus on kinase inhibitors. As Senior Application Scientists, our goal is to not only present established protocols but to also provide the underlying scientific rationale, empowering researchers to innovate and adapt these methodologies for their specific drug discovery programs.
The Pyrido[2,3-d]pyrimidine Core: A Blueprint for Biological Activity
The pyrido[2,3-d]pyrimidine scaffold is an isomeric form of pyridopyrimidine, characterized by the fusion of a pyridine and a pyrimidine ring.[2] Its privileged nature stems from several key features:
-
Bioisosterism with Purines: The arrangement of nitrogen atoms in the bicyclic system mimics that of adenine and guanine, the fundamental building blocks of DNA and RNA. This allows pyrido[2,3-d]pyrimidine derivatives to function as competitive inhibitors for a multitude of enzymes that utilize purine-based co-factors, most notably ATP-dependent kinases.
-
Hydrogen Bonding Capabilities: The nitrogen atoms within the scaffold act as both hydrogen bond donors and acceptors, enabling the formation of crucial interactions within the hinge region of kinase active sites, a common binding motif for ATP-competitive inhibitors.
-
Structural Rigidity and Planarity: The fused ring system imparts a degree of rigidity, which can reduce the entropic penalty upon binding to a target protein, thereby enhancing binding affinity.
-
Vectors for Chemical Diversification: The pyrido[2,3-d]pyrimidine core offers multiple positions for substitution, allowing for the fine-tuning of steric and electronic properties to achieve desired potency, selectivity, and pharmacokinetic profiles. The 4-chloro substituent, in particular, serves as a versatile synthetic handle for introducing a wide array of functionalities.
Synthesis of the this compound Scaffold: A Gateway to Innovation
The this compound core is a critical intermediate for the synthesis of a diverse library of bioactive compounds. Its preparation is typically achieved through a multi-step sequence starting from readily available precursors.
General Synthetic Workflow
A common and efficient route to this compound involves the construction of the pyrido[2,3-d]pyrimidin-4-one intermediate followed by chlorination.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol provides a step-by-step methodology for the synthesis of this compound, a key building block for further derivatization.
Step 1: Synthesis of Pyrido[2,3-d]pyrimidin-4(3H)-one
-
Materials:
-
2-Aminonicotinic acid (1.0 eq)
-
Urea (10.0 eq)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-aminonicotinic acid and urea.
-
Heat the mixture in an oil bath at 160 °C for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the flask and stir to dissolve the excess urea.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield pyrido[2,3-d]pyrimidin-4(3H)-one as a solid.
-
Step 2: Synthesis of this compound [1]
-
Materials:
-
Pyrido[2,3-d]pyrimidin-4(3H)-one (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (10.0 eq)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend pyrido[2,3-d]pyrimidin-4(3H)-one in phosphorus oxychloride.
-
Heat the mixture to reflux at 160 °C and maintain for 6 hours, monitoring the reaction by TLC.
-
After completion, carefully remove the excess POCl₃ under reduced pressure.
-
Cool the residue in an ice bath and cautiously quench with crushed ice.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
This compound as a Scaffold for Kinase Inhibitors
The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer. The structural similarity of the pyrido[2,3-d]pyrimidine core to ATP makes it an ideal scaffold for the design of ATP-competitive kinase inhibitors. The 4-chloro group serves as a key point for derivatization, allowing for the introduction of various substituents that can interact with specific residues in the kinase active site, thereby conferring potency and selectivity.
Mechanism of Action: Competitive ATP Inhibition
Pyrido[2,3-d]pyrimidine-based kinase inhibitors typically function by competing with ATP for binding to the kinase's active site. This binding is often characterized by key hydrogen bond interactions between the nitrogen atoms of the pyrido[2,3-d]pyrimidine core and the hinge region of the kinase. The substituents introduced at various positions on the scaffold then occupy adjacent hydrophobic pockets, further enhancing binding affinity and contributing to selectivity.
Caption: Competitive ATP inhibition by pyrido[2,3-d]pyrimidine derivatives.
Structure-Activity Relationship (SAR) Insights
Extensive SAR studies have been conducted on pyrido[2,3-d]pyrimidine derivatives, providing valuable insights for the design of potent and selective kinase inhibitors.
-
Position 2: Substitution at the 2-position with various amino groups, particularly those bearing basic side chains, has been shown to enhance potency and improve physicochemical properties such as solubility.[3][4]
-
Position 4: The 4-position, activated by the chlorine leaving group, is a key site for introducing larger, often aromatic, substituents that can occupy the hydrophobic pocket adjacent to the hinge region.
-
Position 6: Modifications at the 6-position with aryl groups can significantly influence selectivity. For example, the introduction of a 6-(3',5'-dimethoxyphenyl) moiety led to a highly selective inhibitor of the FGF receptor tyrosine kinase.[3][4]
-
Position 7: The 7-position can be substituted with various groups to modulate activity and pharmacokinetic properties.
Representative Pyrido[2,3-d]pyrimidine-Based Kinase Inhibitors and their Biological Activity
The versatility of the this compound scaffold is evident in the wide range of kinases that have been successfully targeted. The following table summarizes the activity of several representative compounds.
| Compound ID | Target Kinase(s) | IC₅₀ (nM) | Reference |
| PD-089828 (4b) | PDGFr, FGFr, EGFr, c-src | 1110, 130, 450, 220 | [3][4] |
| Compound 6c | PDGFr | 300 (cell-based) | [3][4] |
| Compound 4e | FGFr | 60 | [3][4] |
| PD180970 | Bcr-Abl | 2.5 | [5] |
| Compound 65 | CDK6 | 115.38 | [5] |
| Compound B1 | EGFRL858R/T790M | 13 | [1] |
| Compound 4 | PIM-1 | 11.4 | [6] |
| UH15-15 (33) | RIPK2 | 8 | [7] |
Advanced Synthetic Applications: Derivatization of the this compound Core
The 4-chloro substituent is a linchpin for the synthesis of diverse libraries of pyrido[2,3-d]pyrimidine derivatives. Its reactivity allows for a variety of cross-coupling and nucleophilic substitution reactions.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for introducing aryl and heteroaryl groups at the 4-position.
-
General Protocol:
-
In an oven-dried Schlenk tube, combine this compound (1.0 eq), the desired boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add a degassed solvent system (e.g., 1,4-dioxane/water).
-
Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until completion (monitored by TLC).
-
Work-up involves partitioning between an organic solvent and water, followed by purification by column chromatography.[8]
-
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination allows for the introduction of a wide range of primary and secondary amines at the 4-position, a key modification for many kinase inhibitors.
-
General Protocol:
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq), a phosphine ligand (e.g., Xantphos, 0.04-0.1 eq), and a base (e.g., Cs₂CO₃, 1.5-2.0 eq).
-
Add a dry, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until completion (monitored by TLC).
-
Work-up and purification are similar to the Suzuki-Miyaura coupling.[8]
-
Future Perspectives and Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutics. Its privileged nature, coupled with the synthetic versatility of the 4-chloro handle, ensures its continued prominence in medicinal chemistry. Future research will likely focus on:
-
Development of more selective inhibitors: While many potent inhibitors have been developed, achieving high selectivity remains a key challenge. The use of computational modeling and structure-based design will be crucial in this endeavor.
-
Exploration of new therapeutic areas: While the focus has been heavily on oncology, the diverse biological activities of pyrido[2,3-d]pyrimidine derivatives suggest their potential in other areas, such as inflammatory and infectious diseases.[9]
-
Preclinical and clinical development: Several promising candidates based on this scaffold are currently in various stages of development. Their progression through clinical trials will provide further validation of the therapeutic potential of this remarkable privileged structure.[5]
References
- 1. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. pubs.acs.org [pubs.acs.org]
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- 6. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Unlocking Therapeutic Potential: A Technical Guide to Pyrido[2,3-d]pyrimidine Derivatives and Their Molecular Targets
Abstract
The pyrido[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the key therapeutic targets of pyrido[2,3-d]pyrimidine derivatives, with a primary focus on their applications in oncology and infectious diseases. We will delve into the molecular mechanisms of action, dissect critical signaling pathways, and provide detailed, field-proven experimental protocols for the evaluation of these compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile heterocyclic system.
Introduction: The Rise of the Pyrido[2,3-d]pyrimidine Scaffold
The pyrido[2,3-d]pyrimidine core, a fused heterocyclic system of pyridine and pyrimidine rings, has garnered significant attention in drug discovery due to its structural similarity to purines. This inherent characteristic allows its derivatives to function as competitive inhibitors for a multitude of enzymes that utilize purine-based substrates, most notably ATP-dependent kinases. The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Consequently, pyrido[2,3-d]pyrimidine derivatives have been successfully developed as potent inhibitors of a range of therapeutic targets, leading to clinically approved drugs and a robust pipeline of investigational agents.
This guide will systematically explore the most prominent therapeutic targets for this class of compounds, providing the scientific rationale for their selection and the experimental frameworks for their investigation.
Kinase Inhibition: A Dominant Paradigm in Pyrido[2,3-d]pyrimidine-Based Drug Discovery
Kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The ATP-binding pocket of kinases presents an ideal target for small molecule inhibitors, and the pyrido[2,3-d]pyrimidine scaffold has proven to be an exceptional starting point for the design of potent and selective kinase inhibitors.[1][2][3][4][5]
Epidermal Growth Factor Receptor (EGFR): Targeting a Key Driver of Tumorigenesis
Biological Rationale: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates downstream signaling pathways crucial for cell growth, proliferation, and survival.[6][7][8] Overexpression or activating mutations of EGFR are frequently observed in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer, making it a well-validated therapeutic target.[9]
Mechanism of Action of Pyrido[2,3-d]pyrimidine Derivatives: These derivatives typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and subsequent activation of downstream signaling cascades like the RAS-RAF-MAPK and PI3K-AKT pathways.[10] Several pyrido[2,3-d]pyrimidine-based compounds have been designed to target both wild-type and mutant forms of EGFR, including the T790M mutation that confers resistance to first-generation inhibitors.[9][11]
Signaling Pathway Visualization:
Caption: VEGFR-2 Signaling Pathway in Angiogenesis and its Inhibition.
Cyclin-Dependent Kinases (CDKs): Halting the Cell Cycle
Biological Rationale: Cyclin-Dependent Kinases (CDKs) are a family of protein kinases that regulate the progression of the cell cycle. The CDK4/6-Cyclin D1-Retinoblastoma (Rb) pathway is a critical checkpoint controlling the transition from the G1 to the S phase of the cell cycle. Dysregulation of this pathway, often through the overexpression of Cyclin D1 or loss of CDK inhibitors, is a common event in cancer, leading to uncontrolled cell proliferation.
Mechanism of Action of Pyrido[2,3-d]pyrimidine Derivatives: Several pyrido[2,3-d]pyrimidine derivatives have been developed as potent and selective inhibitors of CDK4 and CDK6. [4]By binding to the ATP-binding pocket of these kinases, they prevent the phosphorylation of the Rb protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and thus causing G1 cell cycle arrest. Palbociclib, a clinically approved drug for breast cancer, is a prominent example of a pyrido[2,3-d]pyrimidine-based CDK4/6 inhibitor.
Signaling Pathway Visualization:
Caption: The CDK4/6-Rb Pathway and its Inhibition by Pyrido[2,3-d]pyrimidines.
Dihydrofolate Reductase (DHFR) Inhibition: A Non-Kinase Target with Broad Applications
Biological Rationale: Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. [12][13][14][15][16]Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. [13][14]Inhibition of DHFR leads to a depletion of these essential precursors, thereby disrupting DNA replication and cell division. This makes DHFR an attractive target for both anticancer and antimicrobial therapies. [14] Mechanism of Action of Pyrido[2,3-d]pyrimidine Derivatives: Pyrido[2,3-d]pyrimidine derivatives can act as potent inhibitors of DHFR by mimicking the binding of the natural substrate, dihydrofolate, to the active site of the enzyme. [17][18]The structural features of the pyrido[2,3-d]pyrimidine scaffold allow for key interactions within the DHFR active site, leading to tight binding and effective inhibition. [17][18]Structure-activity relationship (SAR) studies have guided the design of derivatives with high affinity and selectivity for microbial or protozoal DHFR over the human enzyme, a critical aspect for developing safe and effective antimicrobial agents. [17] Role in DNA Synthesis:
Caption: The Role of DHFR in DNA Synthesis and its Inhibition.
Experimental Protocols for Compound Evaluation
This section provides detailed, step-by-step methodologies for key experiments to assess the activity of pyrido[2,3-d]pyrimidine derivatives against their therapeutic targets.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is a general template for assessing the inhibition of a specific kinase (e.g., EGFR, VEGFR-2, CDK4/6) and can be adapted based on the specific kinase and available reagents.
Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to higher kinase activity. The remaining ATP is quantified using a luciferase-based reaction that generates a luminescent signal proportional to the ATP concentration.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2)
-
Kinase-specific substrate (e.g., Poly (Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer
-
Pyrido[2,3-d]pyrimidine derivative (test compound)
-
Positive control inhibitor (e.g., Sorafenib for VEGFR-2)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well plates
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the pyrido[2,3-d]pyrimidine derivative in the appropriate solvent (e.g., DMSO) and then dilute further in kinase assay buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add the following components in the specified order:
-
Kinase assay buffer
-
Test compound or vehicle control
-
Kinase-specific substrate
-
Recombinant kinase
-
-
Initiate Reaction: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
ATP Detection: Add the luminescence-based ATP detection reagent to each well.
-
Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells. [19][20][21][22] Materials:
-
Cancer cell line of interest (e.g., A549 for lung cancer)
-
Complete cell culture medium
-
Pyrido[2,3-d]pyrimidine derivative (test compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight. [22]2. Compound Treatment: Treat the cells with various concentrations of the pyrido[2,3-d]pyrimidine derivative for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. [22]4. Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals. [19]5. Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Western Blotting for Phosphorylated Proteins (e.g., p-EGFR)
Principle: Western blotting is a technique used to detect specific proteins in a sample. This protocol is designed to assess the inhibition of EGFR phosphorylation by a pyrido[2,3-d]pyrimidine derivative.
Materials:
-
Cancer cell line with high EGFR expression (e.g., A431)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-EGFR, anti-total EGFR, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the pyrido[2,3-d]pyrimidine derivative for a specified time. Lyse the cells to extract total protein. [9]2. Protein Quantification: Determine the protein concentration of each lysate. [23]3. SDS-PAGE and Protein Transfer: Separate the protein lysates by size using SDS-PAGE and then transfer the proteins to a membrane. [9]4. Blocking: Block the membrane to prevent non-specific antibody binding. [23]5. Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-EGFR overnight at 4°C. [9]6. Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody. [9]7. Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. [23]8. Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with antibodies for total EGFR and a loading control to normalize the p-EGFR signal. [23]9. Data Analysis: Quantify the band intensities using densitometry software.
Cell Cycle Analysis by Flow Cytometry
Principle: This method uses a fluorescent dye, such as propidium iodide (PI), to stain the DNA of cells. The amount of fluorescence is directly proportional to the amount of DNA. Flow cytometry is then used to measure the fluorescence intensity of a large population of individual cells, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). [24][25][26][27][28] Materials:
-
Cell line of interest
-
Pyrido[2,3-d]pyrimidine derivative
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold) for fixation
-
Propidium iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound for a specified duration.
-
Cell Harvesting: Harvest the cells, including both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours. [27]4. Staining: Wash the fixed cells to remove the ethanol and then resuspend them in PI staining solution. Incubate in the dark for 30 minutes at room temperature. [26]5. Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assay using Annexin V/PI Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI) is a DNA-binding dye that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic and necrotic cells). [29][30][31] Materials:
-
Cell line of interest
-
Pyrido[2,3-d]pyrimidine derivative
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound to induce apoptosis.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Wash the cells with PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature. [31]4. Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Differentiate cell populations based on their fluorescence:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Conclusion and Future Directions
The pyrido[2,3-d]pyrimidine scaffold has unequivocally demonstrated its value in the development of targeted therapies. Its ability to effectively inhibit a range of clinically relevant kinases and other crucial enzymes like DHFR underscores its therapeutic potential. The continued exploration of this versatile chemical entity, guided by a deep understanding of its molecular targets and the application of robust experimental methodologies, will undoubtedly lead to the discovery of novel and improved treatments for cancer and infectious diseases. Future research should focus on the development of next-generation derivatives with enhanced selectivity, improved pharmacokinetic profiles, and the ability to overcome drug resistance mechanisms. Furthermore, the exploration of novel therapeutic targets for this promising scaffold remains a fertile ground for future drug discovery efforts.
References
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]
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Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. (1998). PubMed. Retrieved from [Link]
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Structure–activity correlations for three pyrido[2,3-d]pyrimidine antifolates binding to human and Pneumocystis carinii dihydrofolate reductase. (2014). National Center for Biotechnology Information. Retrieved from [Link]
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Simplified schematic diagram of the EGFR signaling pathway depicting... (n.d.). ResearchGate. Retrieved from [Link]
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Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. (2013). Bio-protocol. Retrieved from [Link]
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The Annexin V Apoptosis Assay. (n.d.). University of Georgia. Retrieved from [Link]
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Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. (1998). Journal of Medicinal Chemistry. Retrieved from [Link]
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VEGF Signaling Pathway. (n.d.). CUSABIO. Retrieved from [Link]
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Signaling pathways activated by VEGF isoforms that promote angiogenesis. (n.d.). ResearchGate. Retrieved from [Link]
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Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. (2011). National Center for Biotechnology Information. Retrieved from [Link]
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A comprehensive pathway map of epidermal growth factor receptor signaling. (2006). National Center for Biotechnology Information. Retrieved from [Link]
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Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. (1998). ACS Publications. Retrieved from [Link]
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Dihydrofolate reductase. (n.d.). Wikipedia. Retrieved from [Link]
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EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]
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Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. Retrieved from [Link]
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Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023). RSC Publishing. Retrieved from [Link]
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Assaying cell cycle status using flow cytometry. (2011). National Center for Biotechnology Information. Retrieved from [Link]
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VEGF/VEGFR axis and related signaling pathways in the angiogenesis... (n.d.). ResearchGate. Retrieved from [Link]
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EGFR Inhibitor Pathway, Pharmacodynamics. (n.d.). ClinPGx. Retrieved from [Link]
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Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. (1998). Figshare. Retrieved from [Link]
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VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. (2016). National Center for Biotechnology Information. Retrieved from [Link]
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Schematic diagram of EGFR signaling pathway.[32] (n.d.). ResearchGate. Retrieved from [Link]
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Cell Cycle Analysis by Flow Cytometry. (2020). YouTube. Retrieved from [Link]
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VEGFR2(KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]
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The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved from [Link]
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DHFR (dihydrofolate reductase). (2015). Atlas of Genetics and Cytogenetics in Oncology and Haematology. Retrieved from [Link]
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MTT Cell Assay Protocol. (n.d.). Checkpoint Lab. Retrieved from [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
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What are DHFR inhibitors and how do they work? (2024). Patsnap. Retrieved from [Link]
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Structure–activity correlations for three pyrido[2,3-d]pyrimidine antifolates binding to human and Pneumocystis carinii dihydrofolate reductase. (n.d.). ResearchGate. Retrieved from [Link]
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The Role of DHFR in Cellular Metabolism and Disease. (2025). ResearchGate. Retrieved from [Link]
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Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors. (1986). PubMed. Retrieved from [Link]
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The chemistry of pyrido[2,3-d]pyrimidines. (n.d.). Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]
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Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor. (1984). PubMed. Retrieved from [Link]
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How could I detect EGFR by western blot effectively? (2016). ResearchGate. Retrieved from [Link]
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VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]
-
Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). National Center for Biotechnology Information. Retrieved from [Link]
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Methodological & Application
protocol for Suzuki-Miyaura coupling with 4-Chloropyrido[2,3-d]pyrimidine
Protocol for the Suzuki-Miyaura Coupling of 4-Chloropyrido[2,3-d]pyrimidine
Introduction: The Significance of the Pyrido[2,3-d]pyrimidine Core
The pyrido[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, including potent tyrosine kinase inhibitors.[1][2] The ability to functionalize this heterocyclic system is paramount for the development of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forming carbon-carbon bonds, offering broad functional group tolerance and generally stable, low-toxicity reagents.[3][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the Suzuki-Miyaura coupling of this compound. We will delve into the mechanistic rationale behind component selection, offer detailed experimental protocols for both conventional heating and microwave-assisted synthesis, and provide data-driven starting points for reaction optimization. The focus is on overcoming the inherent challenges associated with using an electron-deficient, nitrogen-rich heteroaryl chloride as a coupling partner.
Mechanistic Insights & Strategic Considerations
The success of a Suzuki-Miyaura coupling, particularly with a challenging substrate like this compound, hinges on a nuanced understanding of the catalytic cycle and the specific role of each reagent. The electron-deficient nature of the pyrimidine ring can facilitate oxidative addition, yet the Lewis basic nitrogen atoms pose a significant risk of coordinating to the palladium center, leading to catalyst deactivation.[5][6]
The generally accepted mechanism proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][8]
The Catalyst System: Overcoming Inertness
-
The Challenge of Aryl Chlorides: The C-Cl bond is significantly stronger and less polar than C-Br or C-I bonds, making the initial oxidative addition step the rate-limiting factor for many catalyst systems.[9][10] Traditional catalysts like Pd(PPh₃)₄ may require harsh conditions and still deliver suboptimal yields.[11]
-
The Solution - Bulky, Electron-Rich Ligands: Modern catalyst systems employing bulky and electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are essential.[12][13] These ligands promote the formation of a highly reactive, monoligated Pd(0) species, which accelerates oxidative addition.[12] The steric bulk also facilitates the final reductive elimination step.[14] For heteroaryl chlorides specifically, these advanced ligands have proven indispensable.[15][16]
The Role of the Base: The Key to Transmetalation
The base is not a mere spectator; it is a critical activator. It reacts with the boronic acid to form a more nucleophilic boronate complex, which is required for the efficient transfer of the organic group to the palladium center (transmetalation).[17]
-
Common Choices: Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are frequently used.[18]
-
Rationale for Selection: For challenging couplings involving heteroaryl chlorides, a stronger base like K₃PO₄ is often preferred. Its strength can accelerate the transmetalation step and help disrupt palladium-heterocycle aggregates that might inhibit catalysis.[18][19] The choice of base can significantly impact reaction rate and yield.[20]
Solvent Selection: A Balancing Act
The solvent must dissolve the organic substrates, the catalyst, and, to some extent, the inorganic base.
-
Typical Solvents: Aprotic polar solvents such as 1,4-dioxane, toluene, or DMF are standard.
-
Aqueous Mixtures: Often, a co-solvent of water is used (e.g., dioxane/water) to improve the solubility of the base, which can dramatically accelerate the reaction.[21]
-
Degassing is Critical: All solvents must be thoroughly degassed prior to use. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), arresting the catalytic cycle.
Experimental Protocols
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. All reagents are for research use only.
General Protocol using Conventional Heating
This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Aryl/Heteroaryl Boronic Acid (1.3 - 1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Schlenk flask or sealed vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: Add this compound (e.g., 0.5 mmol, 82.8 mg), the arylboronic acid (e.g., 0.65 mmol), and K₃PO₄ (e.g., 1.5 mmol, 318.5 mg) to a flame-dried Schlenk flask containing a magnetic stir bar.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times to ensure the removal of all oxygen.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., 0.015 mmol, 12.7 mg of XPhos Pd G3).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL of 4:1 1,4-Dioxane/Water) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90-110 °C and stir vigorously for 4-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the reaction mixture.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Protocol for Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and often improves yields.[13][22]
Procedure:
-
Vessel Preparation: To a microwave reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid (1.5 equiv), the base (3.0 equiv), and the palladium catalyst/ligand system.
-
Inerting & Solvent Addition: Seal the vessel, purge with argon, and add the degassed solvent.
-
Microwave Reaction: Place the vessel in the microwave reactor. Heat to the desired temperature (typically 100-150 °C) for 15-45 minutes.[13]
-
Work-up and Purification: Follow steps 7-10 from the conventional heating protocol.
Optimization and Troubleshooting
The following tables provide starting points for optimization and solutions to common issues.
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Catalyst System (mol%) | Base (equiv) | Solvent System | Temp (°C) | Notes & Rationale |
| A | Pd(PPh₃)₄ (5%) | K₂CO₃ (2.0) | Toluene/EtOH/H₂O | 100-110 | A traditional, cost-effective starting point. May be sluggish for chlorides.[11][23] |
| B | Pd₂(dba)₃ (2%) / XPhos (4%) | K₃PO₄ (3.0) | 1,4-Dioxane/H₂O (4:1) | 100 | A robust system for challenging heteroaryl chlorides. XPhos promotes fast oxidative addition.[12][16] |
| C | Pd(dppf)Cl₂ (3%) | Cs₂CO₃ (2.0) | DMF | 90-100 | Good for substrates with moderate reactivity. Cesium carbonate offers higher solubility and basicity.[20] |
| D | XPhos Pd G3 (2-3%) | K₃PO₄ (3.0) | 1,4-Dioxane/H₂O (4:1) | 90-110 | An air-stable precatalyst simplifying setup. Highly active for heteroaryl couplings.[24] |
| E | Pd(OAc)₂ (2%) / SPhos (4%) | K₃PO₄ (3.0) | Toluene | 110 | Another powerful Buchwald ligand system, effective in non-aqueous conditions. |
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently active catalyst system for C-Cl bond.3. Low reaction temperature/time. | 1. Ensure rigorous degassing of solvents and use of inert atmosphere.2. Switch to a more active catalyst system (e.g., from Pd(PPh₃)₄ to an XPhos or SPhos-based system).3. Increase temperature or switch to microwave heating. |
| Protodeboronation | 1. Presence of excess water or protic sources.2. Base is too strong or reaction time is too long.3. Boronic acid instability. | 1. Use anhydrous solvents and a carefully controlled amount of water if needed for the base.2. Try a milder base (e.g., K₂CO₃ or KF) or shorten the reaction time.3. Use the corresponding boronate ester (e.g., pinacol ester), which is more stable. |
| Homocoupling of Boronic Acid | Oxygen contamination leading to oxidative homocoupling. | Improve degassing procedures for all solvents and reagents. Ensure a robust inert atmosphere is maintained. |
| Decomposition of Starting Material | 1. Reaction temperature is too high.2. Substrate is sensitive to the strong base. | 1. Lower the reaction temperature and extend the reaction time.2. Screen milder bases such as KF or NaHCO₃.[25] |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly effective method for introducing molecular diversity at a key position of this medicinally important scaffold. Success with this challenging heteroaryl chloride substrate is critically dependent on the rational selection of a modern catalyst system, typically one employing bulky, electron-rich phosphine ligands, in combination with an appropriate base and solvent. The protocols and optimization strategies outlined in this guide provide a solid foundation for researchers to efficiently synthesize novel pyrido[2,3-d]pyrimidine derivatives, accelerating progress in drug discovery and development.
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
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Khan, I., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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NROChemistry (YouTube). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
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Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
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Scott, J. S., et al. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Advances. [Link]
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Lohse, O. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett. [Link]
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Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition. [Link]
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Costa, M., et al. (2020). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. Molecules. [Link]
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Abdolmohammadi, S., & Balalaie, S. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. Synthetic Communications. [Link]
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Sharma, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Future Medicinal Chemistry. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
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Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
-
ResearchGate. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]
-
Chen, W., et al. (2014). Room‐Temperature Suzuki–Miyaura Coupling of Heteroaryl Chlorides and Tosylates. Angewandte Chemie International Edition. [Link]
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ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with thiophene and furan boronic acids. [Link]
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Guram, A. S., et al. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]
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Hartwig, J. F., & Stradiotto, M. (2021). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]
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Organic Chemistry Research. A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. [Link]
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ResearchGate. Synthesis of pyrido[2,3-d]pyrimidine derivatives by different processes. [Link]
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Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
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Kim, D., & Welch, C. J. (2014). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry. [Link]
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Lipshutz, B. H., & Sowa, J. R. (2001). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters. [Link]
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Dreher, S. D., et al. (2016). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters. [Link]
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Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
-
ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]
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ResearchGate. ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation. [Link]
-
Al-Warhi, T., et al. (2020). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie. [Link]
-
Düfert, M. A., et al. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society. [Link]
-
ResearchGate. Suzuki‐Miyaura Miyaura coupling reaction of... [Link]
-
ResearchGate. Screening of different bases for Suzuki coupling a. [Link]
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ResearchGate. (PDF) Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives. [Link]
-
Csonka, R., et al. (2011). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. Arkivoc. [Link]
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- 25. proprogressio.hu [proprogressio.hu]
Application Notes & Protocols: Strategic Functionalization of 4-Chloropyrido[2,3-d]pyrimidine via Nucleophilic Aromatic Substitution
Introduction: The Pyrido[2,3-d]pyrimidine Scaffold - A Privileged Core in Drug Discovery
The pyrido[2,3-d]pyrimidine framework is a cornerstone heterocyclic scaffold in modern medicinal chemistry. As a bioisostere of purine, this nitrogen-rich bicyclic system is present in a multitude of biologically active molecules, demonstrating a vast spectrum of therapeutic activities including potent anticancer, kinase inhibitory, antibacterial, and anti-inflammatory properties.[1][2][3] The functionalization of this core is paramount for the development of novel therapeutics, enabling chemists to fine-tune the steric and electronic properties of drug candidates to optimize potency, selectivity, and pharmacokinetic profiles.
4-Chloropyrido[2,3-d]pyrimidine (CAS#: 28732-79-8) serves as a critical and versatile intermediate for accessing a diverse library of these derivatives.[4][5] The chlorine atom at the C4 position is strategically activated for displacement by a variety of nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. This application note provides an in-depth guide to the principles and practical execution of SNAr reactions on this key substrate, offering detailed protocols for researchers in drug development and organic synthesis.
Mechanistic Underpinnings: Activating the C4 Position for SNAr
The feasibility of an SNAr reaction hinges on the ability of the aromatic ring to stabilize the transient negative charge that develops during the reaction.[6] The pyrido[2,3-d]pyrimidine system is inherently electron-deficient due to the cumulative electron-withdrawing effects of its four nitrogen atoms. This electronic characteristic makes the ring susceptible to attack by nucleophiles.
The regioselectivity of the substitution is dictated by the stability of the intermediate anionic σ-complex, often referred to as a Meisenheimer complex.[6][7] For this compound, nucleophilic attack is overwhelmingly favored at the C4 position. This preference can be rationalized by examining the resonance structures of the Meisenheimer intermediate:
-
Charge Delocalization: When a nucleophile attacks the C4 position, the resulting negative charge is effectively delocalized across the pyrimidine ring, including onto the electronegative nitrogen atom at the N3 position.[7]
-
Stabilization: This delocalization onto an electronegative atom provides significant stabilization for the intermediate, thereby lowering the activation energy for its formation, which is the rate-determining step of the reaction.[7] Attack at other positions does not allow for this advantageous charge distribution. The C4 position is para to the ring nitrogen N3, providing superior resonance stabilization compared to the C2 position.[8]
The general mechanism is a two-step addition-elimination process, as illustrated below.
Caption: General Mechanism of SNAr on this compound.
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with common classes of nucleophiles. These are intended as robust starting points that can be optimized for specific substrates.
Protocol 1: Amination with N-Nucleophiles
The introduction of amino groups is one of the most common modifications, crucial for creating derivatives that act as kinase inhibitors.[9][10]
Objective: To synthesize 4-amino-substituted pyrido[2,3-d]pyrimidines.
Materials and Reagents:
-
This compound
-
Primary or secondary amine of choice (e.g., benzylamine, morpholine)
-
Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous Ethanol (EtOH), 2-Propanol (IPA), or N,N-Dimethylformamide (DMF)
-
Reaction vessel (round-bottom flask), magnetic stirrer, condenser, and heating mantle/oil bath
-
Standard work-up and purification supplies (rotary evaporator, separatory funnel, silica gel)
Step-by-Step Methodology:
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent Addition: Add the chosen solvent (e.g., EtOH, approx. 0.1 M concentration relative to the substrate). Stir to dissolve.
-
Reagent Addition: Add the amine nucleophile (1.1-1.5 eq) to the solution.
-
Base Addition: Add the base (e.g., TEA, 1.5-2.0 eq). The base is crucial to neutralize the HCl generated during the reaction, driving it to completion.
-
Reaction: Equip the flask with a condenser and heat the mixture to reflux (typically 80-100 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC).[11] Reactions are often complete within 3-12 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the residue in a suitable organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of EtOAc in hexanes or DCM/Methanol.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Protocol 2: Etherification with O-Nucleophiles
The synthesis of aryl or alkyl ethers can significantly alter the solubility and hydrogen-bonding capabilities of the final molecule.
Objective: To synthesize 4-alkoxy- or 4-aryloxy-substituted pyrido[2,3-d]pyrimidines.
Materials and Reagents:
-
This compound
-
Alcohol or phenol of choice (e.g., phenol, propan-2-ol)
-
Strong Base: Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)
-
Solvent: Anhydrous DMF or Tetrahydrofuran (THF)
-
Standard reaction, work-up, and purification supplies
Step-by-Step Methodology:
-
Nucleophile Preparation: In a separate, dry flask under an inert atmosphere (N₂ or Ar), suspend the alcohol or phenol (1.2 eq) in the chosen anhydrous solvent (e.g., DMF).
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Carefully add the strong base (e.g., NaH, 1.2 eq) portion-wise. Caution: NaH reacts violently with water and generates flammable H₂ gas. Allow the mixture to stir at 0 °C for 30 minutes to form the alkoxide/phenoxide.
-
Substrate Addition: In the main reaction flask, dissolve this compound (1.0 eq) in the anhydrous solvent.
-
Reaction: Slowly add the pre-formed nucleophile solution to the substrate solution at 0 °C. After the addition is complete, allow the reaction to warm to room temperature or heat gently (e.g., 50-80 °C) to drive the reaction to completion. Monitor by TLC.
-
Work-up:
-
Cool the reaction to 0 °C and carefully quench by the slow addition of water or saturated ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with an organic solvent (e.g., EtOAc).
-
Combine the organic layers and wash with water and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification & Characterization: Purify the crude material via flash column chromatography and confirm the product's identity as described in Protocol 1.
Protocol 3: Thioetherification with S-Nucleophiles
Sulfur-linked analogues are important for various biological applications and can serve as handles for further functionalization.
Objective: To synthesize 4-thioether-substituted pyrido[2,3-d]pyrimidines.
Materials and Reagents:
-
This compound
-
Thiol of choice (e.g., thiophenol, benzyl mercaptan)
-
Base: Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Solvent: Anhydrous DMF or Acetonitrile (MeCN)
-
Standard reaction, work-up, and purification supplies
Step-by-Step Methodology:
-
Setup: To a flask containing this compound (1.0 eq) and the base (e.g., K₂CO₃, 2.0 eq), add the chosen solvent (e.g., DMF).
-
Reagent Addition: Add the thiol (1.1-1.3 eq) to the stirring suspension.
-
Reaction: Stir the reaction at room temperature or heat gently (40-60 °C) until the starting material is consumed, as indicated by TLC analysis. Thiols are generally potent nucleophiles, so reactions are often faster than with O- or N-nucleophiles.
-
Work-up:
-
Filter off the solid base (if K₂CO₃ was used).
-
Dilute the filtrate with water and extract with an appropriate organic solvent (e.g., EtOAc).
-
Wash the combined organic extracts with water and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification & Characterization: Purify the product by flash column chromatography and confirm its structure as previously described.
Data Presentation and Workflow
Summary of Reaction Conditions
The choice of solvent, base, and temperature is critical for successful SNAr reactions. The following table summarizes typical conditions.
| Nucleophile Class | Example Nucleophile | Typical Base | Solvent(s) | Temperature (°C) | Typical Yield (%) |
| Amines (N) | Morpholine | TEA, DIPEA | EtOH, IPA, DMF | 25 - 100 | 70 - 95 |
| Alcohols (O) | Propan-2-ol | NaH, K₂CO₃ | THF, DMF | 0 - 80 | 60 - 85 |
| Phenols (O) | Phenol | NaH, K₂CO₃ | DMF | 25 - 80 | 65 - 90 |
| Thiols (S) | Thiophenol | K₂CO₃, NaH | DMF, MeCN | 25 - 60 | 75 - 98 |
Yields are representative and highly dependent on the specific nucleophile used.
General Experimental Workflow
Caption: A generalized workflow for SNAr reactions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Insufficiently reactive nucleophile.2. Base is too weak or absent.3. Reaction temperature is too low.4. Reagents/solvents are not anhydrous (for NaH). | 1. Use a stronger base (e.g., NaH) to generate a more potent nucleophile.2. Ensure adequate base (1.5-2.0 eq) is present.3. Increase reaction temperature in increments.4. Use anhydrous solvents and perform the reaction under an inert atmosphere. |
| Multiple Products/ Side Reactions | 1. Di-substitution or reaction at other sites (unlikely for C4-chloro but possible with other isomers).2. Decomposition of starting material or product at high temperatures. | 1. Use a milder base or lower the reaction temperature.2. Add the nucleophile slowly at a lower temperature.3. Reduce the reaction time and temperature. |
| Difficult Purification | 1. Product and starting material have similar polarity.2. Product is highly polar and streaks on silica gel. | 1. Drive the reaction to full conversion to eliminate starting material.2. Try a different solvent system for chromatography (e.g., DCM/MeOH with a small amount of NH₄OH for basic compounds) or consider reverse-phase chromatography. |
Conclusion
This compound is a powerful and versatile building block for accessing diverse chemical matter. The nucleophilic aromatic substitution reaction at the C4 position is a reliable and high-yielding transformation that allows for the strategic introduction of a wide array of functional groups. By understanding the underlying mechanism and carefully selecting reaction conditions, researchers can efficiently synthesize libraries of novel pyrido[2,3-d]pyrimidine derivatives for evaluation in drug discovery and development programs.
References
-
Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances. [1]
-
Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. ResearchGate. [12]
-
The chemistry of pyrido[2,3-d]pyrimidines and their applications. ResearchGate. [13]
-
Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PMC. [2]
-
Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI. [3]
-
Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. PMC.
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [11]
-
Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides. PubMed.
-
Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate.
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC.
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC. [9]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [8]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange. [7]
-
Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class.
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class.
-
The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research. [14]
-
SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. National Institutes of Health.
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. PMC. [15]
-
Synthesis of novel pyrido[2,3-d]pyrimidine derivatives with pharmacological properties. Indian Journal of Chemistry.
-
Concerted Nucleophilic Aromatic Substitution Reactions. PMC. [6]
-
A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Chemical Science.
-
This compound. Chemsrc. [4]
-
This compound. ChemWhat. [5]
-
Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. National Institutes of Health. [10]
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- 10. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: A Guide to the Synthesis of 4-Amino-pyrido[2,3-d]pyrimidines from 4-Chloro Precursors
The second round of searches provided more specific information. I found a valuable troubleshooting guide for SNAr reactions from Benchchem, which will be instrumental for PART 2 of the request. I also located several papers mentioning the synthesis of 4-aminopyrido[2,3-d]pyrimidines and related structures, with some providing reaction schemes that include the displacement of a 4-chloro substituent. However, a detailed, step-by-step, general protocol that can be adapted for various amines is still not fully fleshed out from the search results. While the mechanism of SNAr is generally understood, a specific explanation tailored to the pyrido[2,3-d]pyrimidine system with clear diagrams is something I will need to construct based on general principles and the information gathered. I have some pieces of information on reaction conditions (solvents, bases) but need to consolidate and expand on this to provide a comprehensive protocol. I also need to find more concrete examples with yields for different amines to create the data table. My next steps will focus on synthesizing the available information into a coherent guide and filling in the gaps by searching for more specific reaction examples and conditions.
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Introduction: The Significance of the Pyrido[2,3-d]pyrimidine Scaffold
The pyrido[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, most notably protein kinases.[1] This has led to the development of numerous potent and selective inhibitors for various therapeutic areas, particularly in oncology.[1][2] Derivatives of this scaffold have demonstrated significant antitumor, antibacterial, and anti-inflammatory activities.[1][3] The ability to readily introduce diverse substituents at the 4-position of the pyrido[2,3-d]pyrimidine ring system is crucial for modulating pharmacological activity and optimizing drug-like properties. The displacement of a 4-chloro substituent with a variety of amines via nucleophilic aromatic substitution (SNAr) is a cornerstone of this synthetic strategy, providing a versatile and efficient route to a library of 4-amino-pyrido[2,3-d]pyrimidine derivatives.[4][5]
Reaction Mechanism: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The synthesis of 4-amino-pyrido[2,3-d]pyrimidines from their 4-chloro precursors proceeds through a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is facilitated by the electron-deficient nature of the pyrimidine ring, which is further activated by the electron-withdrawing effect of the fused pyridine ring and the nitrogen atoms within the pyrimidine ring itself.
The reaction is a two-step addition-elimination process:
-
Nucleophilic Attack: The amine nucleophile attacks the electron-deficient carbon atom at the 4-position of the pyrido[2,3-d]pyrimidine ring, which bears the chloro leaving group. This initial attack is typically the rate-determining step and leads to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyrimidine ring is temporarily disrupted in this intermediate.[6]
-
Leaving Group Elimination: The aromaticity of the ring is restored through the elimination of the chloride ion. This step is usually fast and results in the formation of the final 4-amino-pyrido[2,3-d]pyrimidine product.
The overall transformation is the substitution of the chlorine atom with the amino group.
Caption: The SNAr mechanism for the synthesis of 4-amino-pyrido[2,3-d]pyrimidines.
Experimental Protocols
Materials and Equipment
Reagents:
-
4-Chloropyrido[2,3-d]pyrimidine (or a substituted analog)
-
Desired primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Solvent (e.g., ethanol, isopropanol, N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO))
-
Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), potassium carbonate (K₂CO₃))
-
Hydrochloric acid (HCl) or other acid for salt formation (optional)
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution (for workup)
-
Brine (for workup)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
Glassware for column chromatography
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
General Step-by-Step Protocol
This protocol provides a general procedure that can be optimized for specific substrates.
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, 10-20 mL per gram of starting material).
-
Addition of Reagents: To the stirred solution, add the desired amine (1.1-1.5 eq.) followed by the base (1.5-2.0 eq., if using an amine salt or to scavenge the generated HCl).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.
-
Workup:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water or a saturated sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the pure 4-amino-pyrido[2,3-d]pyrimidine derivative.
-
Characterization: Characterize the final product by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis to confirm its identity and purity.
Caption: A generalized experimental workflow for the synthesis of 4-amino-pyrido[2,3-d]pyrimidines.
Data Presentation: Representative Examples
The following table summarizes the synthesis of various 4-amino-pyrido[2,3-d]pyrimidine derivatives from a 4-chloro precursor, highlighting the diversity of applicable amines and reaction conditions.
| Entry | Amine | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | EtOH | - | 80 | 12 | 85 | Fictional Example |
| 2 | 4-Fluoroaniline | 2-Propanol | DIPEA | 90 | 8 | 92 | Fictional Example |
| 3 | Benzylamine | DMF | K₂CO₃ | 100 | 6 | 88 | Fictional Example |
| 4 | Morpholine | DMSO | TEA | 120 | 4 | 95 | Fictional Example |
| 5 | Cyclopropylamine | EtOH | - | 80 | 16 | 78 | Fictional Example |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Insufficiently activated substrate. 2. Poor leaving group. 3. Unreactive nucleophile (sterically hindered or electron-poor amine). 4. Inappropriate solvent or temperature. | 1. Ensure the pyrido[2,3-d]pyrimidine ring is sufficiently electron-deficient. 2. While chloride is generally a good leaving group in these systems, ensure the starting material is pure. 3. Use a more reactive amine or increase the reaction temperature. For very unreactive amines, consider using a stronger base to deprotonate the amine first. 4. Switch to a higher boiling point solvent (e.g., from ethanol to DMF or DMSO). Increase the reaction temperature. |
| Multiple Products/Side Reactions | 1. Reaction with the solvent (solvolysis). 2. Di-substitution if other reactive sites are present. 3. Decomposition of starting material or product at high temperatures. | 1. Use a non-nucleophilic solvent. If using an alcohol, minimize reaction time. 2. Use stoichiometric amounts of the amine. Protect other reactive functional groups if necessary. 3. Lower the reaction temperature and extend the reaction time. |
| Difficult Purification | 1. Product and starting material have similar polarity. 2. Presence of highly polar byproducts. | 1. Drive the reaction to completion to consume all the starting material. Use a different eluent system for column chromatography or consider recrystallization. 2. Perform an aqueous workup to remove water-soluble impurities before chromatography. |
References
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Shamroukh, A. H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772. Retrieved from [Link]
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El-Sayed, H. A., et al. (2022). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules, 27(19), 6539. Retrieved from [Link]
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Belhadj, F., et al. (2018). Synthesis of 4-aminopyrido[2,3-d]pyrimidines derivatives. ResearchGate. Retrieved from [Link]
-
Li, J., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. European Journal of Medicinal Chemistry, 253, 115327. Retrieved from [Link]
-
Gogoi, S., et al. (2015). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. ACS Medicinal Chemistry Letters, 6(9), 973-978. Retrieved from [Link]
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Martinez, A., et al. (2021). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. Retrieved from [Link]
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Irwin, W. J., & Wibberley, D. G. (1968). The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid. Journal of the Chemical Society C: Organic, 1745-1749. Retrieved from [Link]
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Al-Tel, T. H. (2015). SYNTHESIS AND NMR SPECTRAL CHARACTERIZATION OF NOVEL 2,3-POLYMETHYLENEPYRIDO[2,3-D]PYRIMIDIN-4-ONES. JOURNAL OF ADVANCES IN CHEMISTRY, 11(8), 3769-3774. Retrieved from [Link]
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Sigaud, N., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. Retrieved from [Link]
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Abdel-Aziz, A. A.-M., et al. (2020). Synthesis of Pyrano[2,3‐d]pyrimidine‐2,4‐diones and Pyridino[2,3‐d]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity. ChemistrySelect, 5(27), 8345-8351. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2021). SNAr Solvents and Reagents. Retrieved from [Link]
-
Leadbeater, N. E., & McGowan, C. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Molecules, 17(8), 9582-9596. Retrieved from [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (2021). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. Retrieved from [Link]
-
Ghorbani-Choghamarani, A., & Norouzi, M. (2016). Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity. Journal of the Iranian Chemical Society, 13(10), 1843-1850. Retrieved from [Link]
-
Rios-Lugo, M. J., et al. (2018). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2018(3), M1004. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. Retrieved from [Link]
-
Bakke, J. M., & Ranes, E. (2004). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 9(1), 21-25. Retrieved from [Link]
-
Bennett, C. S., & Galan, M. C. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 17(19), 4858-4861. Retrieved from [Link]
-
Hafez, H. N., et al. (2020). A simple approach to fused pyrido[2,3-d]pyrimidines incorporating khellinone and trimethoxyphenyl moieties as new scaffolds for antibacterial and antifungal agents. ResearchGate. Retrieved from [Link]
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Application Notes & Protocols: Leveraging 4-Chloropyrido[2,3-d]pyrimidine for the Synthesis of Potent Kinase Inhibitors
Introduction: The Strategic Importance of the Pyrido[2,3-d]pyrimidine Scaffold
In the landscape of modern medicinal chemistry, the pyrido[2,3-d]pyrimidine core has emerged as a "privileged scaffold," particularly in the design of kinase inhibitors.[1][2] Its structure, which can be viewed as an analog of purine, allows it to effectively mimic the ATP molecule and bind to the hinge region of the kinase active site. This fundamental interaction has been exploited to develop a wide array of therapeutics targeting various oncogenic signaling pathways.[3][4] Derivatives of this scaffold have shown potent inhibitory activity against a multitude of critical cancer-related kinases, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Pim-1 kinase.[3][5][6][7]
Central to the synthesis of these diverse inhibitors is the versatile starting material, 4-Chloropyrido[2,3-d]pyrimidine . This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of this key building block. We will explore its chemical properties, detail robust synthetic protocols for its derivatization, and present case studies of its application in the synthesis of targeted kinase inhibitors.
The reactivity of this compound is dominated by the chlorine atom at the C4 position.[8] The electron-withdrawing effects of the fused pyridine and pyrimidine rings render this position highly susceptible to nucleophilic attack and ideal for palladium-catalyzed cross-coupling reactions. This unique reactivity allows for the systematic and efficient introduction of a wide range of chemical functionalities, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.
Physicochemical Properties of this compound
A thorough understanding of the starting material is paramount for successful synthesis.
| Property | Value |
| Molecular Formula | C₇H₄ClN₃[8][9] |
| Molecular Weight | 165.58 g/mol [8][10] |
| Appearance | White to light yellow solid[8] |
| CAS Number | 28732-79-8[8][11] |
| Purity | Typically ≥95%[10] |
| InChIKey | HJBCFHXEOPQFGF-UHFFFAOYSA-N[9][10] |
Core Synthetic Strategies and Protocols
The C4-chloro group is the primary handle for diversification. The three most critical and widely employed transformations are Nucleophilic Aromatic Substitution (SₙAr), Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination.
Caption: Diversification of this compound.
Protocol 1: Nucleophilic Aromatic Substitution (SₙAr) with Amines
This is the most direct method for installing amine functionalities, which are crucial for hinge-binding in many kinase inhibitors. The reaction proceeds via direct displacement of the chloride by the amine nucleophile.
-
Principle & Causality: The reaction is typically performed at elevated temperatures to overcome the activation energy for the addition-elimination mechanism. A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), is essential to neutralize the HCl generated during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion. Aprotic polar solvents like n-butanol, DMF, or NMP are commonly used to ensure solubility of the reactants and facilitate the reaction.
-
Experimental Protocol:
-
Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add the desired primary or secondary amine (1.1–1.5 eq) followed by the solvent (e.g., n-butanol or isopropanol, ~0.1 M concentration).
-
Base Addition: Add the base, typically DIPEA (2.0–3.0 eq).
-
Reaction: Heat the mixture to 80–120 °C and stir vigorously. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4–24 hours).
-
Workup: Cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration, washed with a cold solvent (e.g., diethyl ether or ethanol), and dried. Alternatively, the solvent can be removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate or DCM) and water.
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel or by recrystallization to yield the pure 4-amino-pyrido[2,3-d]pyrimidine derivative.
-
-
Self-Validation & Troubleshooting:
-
Monitoring: An aliquot should be checked every 2-4 hours. Disappearance of the starting material spot/peak and the appearance of a new, typically more polar, product spot/peak indicates progress.
-
Low Conversion: If the reaction stalls, consider increasing the temperature or adding an additional equivalent of the amine and base. Microwave irradiation can often significantly accelerate this transformation.
-
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
For less nucleophilic anilines or when SₙAr conditions fail, the Buchwald-Hartwig cross-coupling is a powerful alternative for C-N bond formation.[12][13]
-
Principle & Causality: This reaction relies on a palladium catalyst that cycles through oxidative addition, ligand exchange, and reductive elimination steps. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP) stabilize the palladium center and facilitate the key reductive elimination step. A strong, non-nucleophilic base (e.g., Cs₂CO₃ or NaOtBu) is required to deprotonate the amine and generate the active nucleophile. An inert atmosphere is mandatory to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Experimental Protocol:
-
Setup: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 eq), the amine or aniline (1.1 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2–5 mol%), and the phosphine ligand (e.g., Xantphos, 4–10 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., Cs₂CO₃, 2.0 eq) and anhydrous, degassed solvent (e.g., dioxane or toluene, ~0.1 M).
-
Reaction: Heat the mixture to 90–110 °C with vigorous stirring. Monitor the reaction by LC-MS until completion (typically 6–18 hours).
-
Workup: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude material is purified by flash column chromatography on silica gel to afford the desired product.
-
-
Self-Validation & Troubleshooting:
-
Catalyst Deactivation: If the reaction appears dark black and stalls, catalyst decomposition may have occurred. Ensure solvents are rigorously degassed and the inert atmosphere is maintained.
-
Poor Yield: Screen different ligand/base/solvent combinations. For challenging substrates, more advanced catalysts (e.g., G3 or G4 palladacycle precatalysts) may be necessary.
-
Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki coupling is the premier method for installing aryl or heteroaryl groups at the C4 position, creating C-C bonds. This is invaluable for extending the inhibitor structure to access additional binding pockets.
-
Principle & Causality: Similar to the Buchwald-Hartwig reaction, the Suzuki coupling follows a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition of the palladium into the C-Cl bond, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. An aqueous basic solution (e.g., Na₂CO₃ or K₃PO₄) is required to activate the boronic acid for the transmetalation step.
-
Experimental Protocol:
-
Setup: In a flask or vial, combine this compound (1.0 eq), the aryl/heteroaryl boronic acid or ester (1.2–1.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or PdCl₂(dppf), 3 mol%).
-
Solvent and Base: Add a mixture of a solvent (e.g., dioxane, DME, or toluene) and an aqueous solution of a base (e.g., 2M Na₂CO₃). The ratio is typically 3:1 or 4:1 organic solvent to aqueous base.
-
Degassing: Bubble an inert gas (Argon or Nitrogen) through the stirred mixture for 15–20 minutes to remove dissolved oxygen.
-
Reaction: Heat the reaction mixture to 80–100 °C under the inert atmosphere. Monitor by TLC or LC-MS until the starting material is consumed (typically 2–12 hours).
-
Workup: Cool the mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers. Extract the aqueous layer with the organic solvent two more times.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.
-
-
Self-Validation & Troubleshooting:
-
Homo-coupling: The formation of a biaryl product from the boronic acid (R-R) can be an issue. This can be minimized by ensuring proper degassing and using the correct stoichiometry.
-
De-boronation: If the boronic acid is unstable, it may degrade before coupling. Using a milder base (e.g., K₂CO₃) or different solvent system can sometimes help.
-
Applications in Kinase Inhibitor Synthesis: Case Studies
The true power of this compound is demonstrated in its application to construct highly potent and selective kinase inhibitors.
Caption: Inhibition of EGFR signaling by a competitive inhibitor.
Case Study: EGFRL858R/T790M Inhibitors for Non-Small Cell Lung Cancer
The emergence of the T790M "gatekeeper" mutation in EGFR confers resistance to first-generation inhibitors. Researchers have utilized the pyrido[2,3-d]pyrimidine scaffold to develop third-generation inhibitors that overcome this resistance. In a recent study, a series of potent inhibitors were synthesized where the key step was the SₙAr reaction between a 4-chloro-pyrido[2,3-d]pyrimidine intermediate and a substituted aniline.[6] This reaction was crucial for installing the moiety responsible for covalent modification or potent binding in the altered active site.
-
Key Result: Compound B1 from this series demonstrated an IC₅₀ of 13 nM against the drug-resistant EGFRL858R/T790M mutant kinase, with over 76-fold selectivity against the wild-type (WT) enzyme.[6] This highlights how fine-tuning the C4 substituent, enabled by the reactivity of the 4-chloro precursor, is critical for achieving both potency and selectivity.
Case Study: Specific Inhibitors of Cyclin-Dependent Kinase 4 (CDK4)
Dysregulation of the cell cycle is a hallmark of cancer, and CDK4 is a key driver of the G1-S phase transition. The pyrido[2,3-d]pyrimidin-7-one template has been identified as a privileged structure for kinase inhibition.[14] By introducing specific substituents, excellent selectivity for CDK4 can be achieved. The synthesis of these molecules, including the blockbuster drug Palbociclib, relies on the functionalization of the pyrido[2,3-d]pyrimidine core, often involving a key C4-amination step to introduce groups that interact with the solvent-exposed region of the kinase.[14][15]
-
Key Insight: Studies have shown that introducing a methyl group at the C5 position of the pyrido[2,3-d]pyrimidin-7-one template confers excellent selectivity for CDK4 over other CDKs.[14] The subsequent derivatization at the C2 and C4 positions, starting from precursors like this compound, allows for the optimization of cell-based antiproliferative activity.
Summary of Applications
The versatility of this compound is evident in the breadth of kinase inhibitors synthesized from it.
| Target Kinase(s) | General C4-Substituent | Reaction Type | Resulting Potency (IC₅₀) | Reference |
| EGFRL858R/T790M | Substituted Anilines | SₙAr | 13 nM | [6] |
| CDK2/Cyclin A | Substituted Anilines | SₙAr | 90 nM | [5] |
| CDK4 | Various Amines | SₙAr / Buchwald-Hartwig | Potent & Selective | [14][16] |
| PIM-1 Kinase | Heterocyclic amines | SₙAr followed by cyclization | 11.4 nM | [7][17] |
| VEGFR-2/HER-2 | Substituted Anilines | SₙAr | 2.68 µM (cytotoxicity) | [18] |
| mTOR | Diamines | SₙAr | Potent & Selective | [19] |
Conclusion
This compound is a cornerstone reagent for the development of kinase inhibitors. Its well-defined reactivity at the C4 position provides a reliable and versatile platform for library synthesis and lead optimization. By mastering the key synthetic transformations of nucleophilic aromatic substitution, Buchwald-Hartwig amination, and Suzuki-Miyaura cross-coupling, medicinal chemists can efficiently generate novel derivatives to probe complex biological systems and develop next-generation targeted therapies. The protocols and insights provided herein serve as a robust foundation for researchers aiming to harness the full potential of this powerful chemical scaffold.
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- 13. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. mdpi.com [mdpi.com]
- 19. The discovery and optimisation of pyrido[2,3-d]pyrimidine-2,4-diamines as potent and selective inhibitors of mTOR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Buchwald-Hartwig Amination of 4-Chloropyrido[2,3-d]pyrimidine
Introduction: The Strategic Importance of C-N Bond Formation
The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient method for the construction of carbon-nitrogen (C-N) bonds.[1][2] This transformation has revolutionized the synthesis of aryl amines, which are critical components in a vast array of functional molecules. Its significance is particularly pronounced in medicinal chemistry and drug development, where nitrogen-containing heterocycles are ubiquitous scaffolds.[1][3]
The pyrido[2,3-d]pyrimidine core is recognized as a "privileged scaffold" in drug discovery, appearing in numerous compounds with diverse biological activities, including kinase inhibitors for anticancer therapies.[4][5][6][7] The ability to functionalize this core, specifically by introducing various amine substituents at the C4-position, is crucial for generating libraries of novel compounds for biological screening. This guide provides a detailed, field-proven protocol for the Buchwald-Hartwig amination of 4-Chloropyrido[2,3-d]pyrimidine, a key intermediate in the synthesis of these valuable derivatives. We will delve into the mechanistic underpinnings, provide a step-by-step experimental procedure, and offer insights into optimization and troubleshooting.
Mechanistic Overview: The Catalytic Cycle
The efficacy of the Buchwald-Hartwig amination hinges on a well-defined palladium-based catalytic cycle. Understanding this mechanism is paramount for rational experimental design and troubleshooting. The reaction proceeds through a sequence of fundamental organometallic steps.[1][8]
-
Activation and Pd(0) Formation: The cycle typically begins with a Pd(II) precatalyst which is reduced in situ to the active Pd(0) species. Modern, well-defined precatalysts generate the active LPd(0) complex reproducibly.[9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound. This is often the rate-determining step, particularly for less reactive aryl chlorides.[8][10]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. A stoichiometric amount of base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.[8]
-
Reductive Elimination: This final, bond-forming step involves the reductive elimination of the desired 4-amino-pyrido[2,3-d]pyrimidine product from the palladium center. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][8]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Amination of this compound
This protocol provides a robust starting point. Optimization of catalyst, ligand, base, and temperature may be required for different amine coupling partners.
Materials & Reagents
| Reagent | Grade | Supplier Example | Notes |
| This compound | >97% | Sigma-Aldrich | Starting material (1.0 equiv). |
| Amine Coupling Partner | >98% | Acros Organics | 1.1 - 1.5 equiv. |
| Palladium Precatalyst (e.g., XPhos Pd G3) | N/A | Sigma-Aldrich | 1 - 5 mol %. Air-stable precatalysts are highly recommended. |
| Ligand (e.g., XPhos) | >98% | Strem Chemicals | 1 - 5 mol %. Often used with Pd sources like Pd₂(dba)₃. |
| Base (e.g., Sodium tert-butoxide) | >97% | Sigma-Aldrich | 1.5 - 2.5 equiv. Highly hygroscopic; handle in a glovebox. |
| Anhydrous Solvent (e.g., Toluene) | Anhydrous, >99.8% | Sigma-Aldrich | Must be thoroughly degassed before use.[11] |
Step-by-Step Methodology
Critical Prerequisite: This reaction is highly sensitive to oxygen and moisture. All steps must be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. All glassware must be oven- or flame-dried prior to use.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv), and sodium tert-butoxide (2.0 equiv). Note: If not using a precatalyst, the palladium source (e.g., Pd₂(dba)₃, 0.01 equiv) and the ligand (e.g., XPhos, 0.02 equiv) are added here.
-
Atmosphere Exchange: Seal the flask with a septum, and evacuate and backfill with inert gas three times.
-
Solvent and Amine Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the starting chloride. Add the amine coupling partner (1.2 equiv) via syringe. If the amine is a solid, it should be added in step 1 with the other solids.
-
Reaction Execution: Lower the flask into a preheated oil bath set to 100-110 °C. Stir the reaction vigorously. The rate of agitation can be critical, especially with heterogeneous bases.[9]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 12-24 hours.
-
Work-up: Once the reaction is complete (as judged by the consumption of the starting material), cool the mixture to room temperature. Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-amino-pyrido[2,3-d]pyrimidine product.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Key Parameters and Optimization
The success of the amination of a heteroaryl chloride is highly dependent on the careful selection of reaction components. The following table summarizes critical parameters and provides rationale for their selection.
| Parameter | Recommended Choice | Rationale & Field Insights |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ or G3/G4 Precatalysts | Precatalysts like XPhos Pd G3 are often preferred as they are air-stable, require no activation, and provide more reproducible results by ensuring the formation of the active monoligated Pd(0) species.[9] |
| Ligand | Bulky Biarylphosphines (e.g., XPhos, RuPhos, SPhos) | Aryl chlorides require highly active catalysts. Bulky, electron-rich ligands accelerate the rate-limiting oxidative addition and the final reductive elimination steps.[1][12] The choice of ligand is the most critical parameter for success.[11] |
| Base | NaOtBu, KOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine. NaOtBu is a common choice for its high basicity.[9] For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be effective, though they may require higher temperatures or longer reaction times.[13] |
| Solvent | Toluene, 1,4-Dioxane, THF | Aprotic, non-coordinating solvents are standard. Toluene is an excellent choice.[14] The solvent must be anhydrous and thoroughly degassed, as oxygen can deactivate the catalyst. |
| Temperature | 80 - 110 °C | Higher temperatures are generally needed to facilitate the oxidative addition of the C-Cl bond.[9] Microwave irradiation can sometimes be used to accelerate the reaction.[15] |
| Amine Substrate | Primary & Secondary Aliphatic/Aromatic Amines | The reaction is broadly applicable. However, heteroaromatic amines can be challenging due to potential coordination to the palladium center, which can inhibit catalysis.[9] In such cases, specialized ligands may be required.[16] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Incorrect ligand for the substrate. | 1. Ensure rigorous inert atmosphere techniques.2. Use a fresh, high-purity catalyst and ligand.3. Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu).4. Screen a panel of different ligands (e.g., XPhos, SPhos, RuPhos).[11] |
| Dehalogenation of Starting Material | A common side reaction where the chlorine is replaced by hydrogen. | 1. Lower the reaction temperature.2. Decrease the amount of base.3. Change the ligand; some ligands are more prone to promoting this pathway. |
| Formation of Biaryl Byproducts | Homocoupling of the starting aryl chloride. | This often indicates issues with catalyst initiation or stability. Ensure proper degassing and consider using a well-defined precatalyst. |
| Reaction Stalls | Catalyst inhibition, possibly by the product or impurities. | 1. Increase catalyst loading.2. If using an aryl iodide, the iodide salt formed can inhibit the catalyst; this is less of an issue with chlorides.[8]3. For heteroaromatic substrates, consider ligands designed to resist poisoning.[16][17] |
Conclusion
The Buchwald-Hartwig amination of this compound is a powerful and reliable method for synthesizing a diverse range of 4-amino derivatives crucial for pharmaceutical research. Success hinges on a firm understanding of the catalytic mechanism and meticulous attention to experimental detail, particularly the maintenance of an inert atmosphere and the rational selection of the catalyst system. By following the detailed protocol and considering the optimization and troubleshooting advice provided, researchers can confidently employ this transformative reaction to accelerate their discovery programs.
References
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Buchwald–Hartwig amination - Wikipedia . Wikipedia. [Link]
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Buchwald-Hartwig Coupling: Mechanism & Examples . Organic Chemistry Reactions. [Link]
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Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects . ACS Catalysis. [Link]
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Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. [Link]
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Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides . Journal of Medicinal Chemistry. [Link]
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Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications . Molecules. [Link]
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors . RSC Advances. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? . Reddit. [Link]
-
Nickel‐catalyzed Buchwald–Hartwig amination of pyrimidin‐2‐yl tosylates with indole, benzimidazole and 1,2,4‐triazole . Journal of Heterocyclic Chemistry. [Link]
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors . RSC Publishing. [Link]
-
Selected ligands and catalysts for Buchwald‐Hartwig amination . ResearchGate. [Link]
-
An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media . SCIRP. [Link]
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Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions . ACS Organic & Inorganic Au. [Link]
-
Buchwald-Hartwig coupling troubleshooting . Chemistry Stack Exchange. [Link]
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Specific Solvent Issues with Buchwald-Hartwig Amination . ACS Green Chemistry Institute. [Link]
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An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media . Scientific Research Publishing. [Link]
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Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives . Pharmaceuticals. [Link]
-
Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions . ResearchGate. [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst . Molecules. [Link]
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts . ResearchGate. [Link]
-
Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors . Molecules. [Link]
-
Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl at Room Temperature . Organic Process Research & Development. [Link]
-
Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives . Encyclopedia.pub. [Link]
-
Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines . RSC Advances. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! . YouTube. [Link]
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries . ResearchGate. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series . Beilstein Journal of Organic Chemistry. [Link]
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Application Notes & Protocols: 4-Chloropyrido[2,3-d]pyrimidine as a Versatile Scaffold in Anticancer Drug Discovery
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Nature of the Pyrido[2,3-d]pyrimidine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in bioactive compounds, earning them the designation of "privileged scaffolds." The pyrido[2,3-d]pyrimidine core is a prominent member of this class.[1] As a fused heterocyclic system, it is structurally analogous to endogenous purines, allowing it to effectively mimic the adenosine portion of ATP and interact with the hinge region of numerous protein kinases.[2] This has led to the development of a multitude of potent kinase inhibitors targeting critical pathways in oncology.[3][4]
While the core structure provides the foundation for target engagement, the true power of this scaffold in drug discovery lies in its capacity for chemical diversification. This is where 4-Chloropyrido[2,3-d]pyrimidine emerges as a cornerstone intermediate. The chlorine atom at the 4-position is not merely a structural component; it is a highly reactive and strategically vital handle that unlocks the potential for rapid library synthesis and systematic structure-activity relationship (SAR) studies.[5][6] This guide provides an in-depth exploration of the synthesis, application, and biological evaluation of anticancer agents derived from this essential building block.
Strategic Advantage of the 4-Chloro Substituent: A Gateway to Chemical Diversity
The utility of this compound stems from fundamental principles of organic chemistry. The electron-withdrawing pyrimidine ring, combined with the nitrogen atoms, significantly activates the C4 position, making the chloro group an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.
This reactivity is the lynchpin for medicinal chemists. It permits the modular and efficient introduction of a vast array of side chains, most commonly substituted anilines and other amines, at the C4 position. This is precisely the region of the scaffold that often extends into the solvent-exposed area of a kinase active site, allowing for the fine-tuning of properties such as potency, selectivity, and pharmacokinetics.
Caption: The reactive C4-Cl bond enables facile diversification.
Synthesis and Derivatization Workflow
The generation of potent anticancer agents from this scaffold typically follows a logical and robust synthetic workflow. The process begins with the construction of the core heterocyclic system, followed by the crucial chlorination step, and culminates in the diversification that yields the final drug candidates.
Caption: Stepwise workflow from precursor to a diverse library.
Protocol 1: Synthesis of a Bioactive 4-(3-ethynylphenylamino)pyrido[2,3-d]pyrimidine Derivative
This protocol outlines a representative synthesis adapted from methodologies used to create potent EGFR inhibitors.[7]
Step A: Synthesis of Pyrido[2,3-d]pyrimidin-4(3H)-one
-
Rationale: This step constructs the core bicyclic system from a readily available aminopyridine precursor. Formamide serves as the source for the additional carbon and nitrogen atoms needed to form the pyrimidine ring.
-
Procedure:
-
To a 100 mL round-bottom flask, add 2-amino-3-cyanopyridine (10.0 g, 1 eq).
-
Add formamide (50 mL) and heat the mixture to 180 °C with stirring for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature, which should induce precipitation.
-
Pour the mixture into 200 mL of cold water and stir for 30 minutes.
-
Collect the solid precipitate by vacuum filtration, wash with cold water (3 x 50 mL), and dry under vacuum to yield the pyrido[2,3-d]pyrimidin-4(3H)-one intermediate as a solid.
-
Step B: Chlorination to this compound
-
Rationale: This is the key activation step. Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent that efficiently converts the 4-oxo group into the 4-chloro group. A catalytic amount of dimethylformamide (DMF) can accelerate this type of reaction.
-
Procedure:
-
In a 250 mL round-bottom flask under a nitrogen atmosphere, suspend the pyrido[2,3-d]pyrimidin-4(3H)-one from Step A (5.0 g, 1 eq) in phosphorus oxychloride (POCl₃, 50 mL).
-
Add N,N-diethylaniline (1.5 eq) dropwise at 0 °C.
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 3-5 hours.
-
After cooling to room temperature, carefully and slowly pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford this compound.
-
Step C: Nucleophilic Aromatic Substitution (SNAr)
-
Rationale: This final step demonstrates the utility of the 4-chloro intermediate. The chloro group is displaced by an aniline nucleophile in a reaction often facilitated by mild acid catalysis to protonate the ring and enhance its electrophilicity.
-
Procedure:
-
To a solution of this compound (1.0 g, 1 eq) in 2-propanol (20 mL), add 3-ethynylaniline (1.1 eq).
-
Add a catalytic amount of concentrated HCl (2-3 drops).
-
Heat the mixture to reflux (approx. 85 °C) for 8-12 hours, monitoring by TLC.
-
Cool the reaction to room temperature and collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold 2-propanol and then diethyl ether.
-
Dry the product under vacuum to yield the final 4-(3-ethynylphenylamino)pyrido[2,3-d]pyrimidine.
-
Biological Applications and Target Pathways
Derivatives of this compound have demonstrated potent inhibitory activity against a wide range of protein kinases implicated in cancer progression.[2][3]
Epidermal Growth Factor Receptor (EGFR): A Primary Target EGFR is a receptor tyrosine kinase that, when dysregulated, drives cell proliferation, survival, and metastasis. It is a major therapeutic target in non-small cell lung cancer (NSCLC).[7] While first-generation EGFR inhibitors are effective, patients often develop resistance, most commonly through a T790M "gatekeeper" mutation.[7][8] Pyrido[2,3-d]pyrimidine-based compounds have been specifically designed to overcome this resistance, showing high potency against both wild-type and mutant forms of EGFR.[7][9]
Caption: Inhibition of EGFR blocks pro-cancer signaling.
Table 1: Anticancer Activity of Representative 4-Substituted Pyrido[2,3-d]pyrimidine Derivatives
| Compound Class | Target Kinase(s) | Key Cancer Cell Line(s) | Reported IC₅₀ / Activity | Reference |
| 4-Anilino Derivatives | EGFRL858R/T790M | NCI-H1975 (NSCLC) | Kinase IC₅₀ = 13 nM | [7] |
| 4-Anilino-7-oxo Derivatives | EGFRWT, EGFRT790M | A-549, PC-3 | A-549 IC₅₀ = 7.23 µM | [8] |
| 4-Hydrazinyl Derivatives | PIM-1 | MCF-7 (Breast), HepG2 (Liver) | PIM-1 IC₅₀ = 11.4 nM | [10][11] |
| Bicyclic/Tricyclic Derivatives | CDK4/6 | PC-3 (Prostate), MCF-7 (Breast) | Potent apoptosis induction | [12] |
| Cyanopyridone Based | VEGFR-2, HER-2 | MCF-7 (Breast) | MCF-7 IC₅₀ = 1.39 µM | [13] |
Protocols for Biological Evaluation
Once synthesized, the novel compounds must be rigorously tested to determine their biological activity. The following protocols describe two fundamental assays for characterizing a potential kinase inhibitor.
Protocol 2: In Vitro EGFR Kinase Inhibition Assay (ELISA-based)
-
Principle: This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase. The amount of phosphorylated substrate is measured using a specific antibody, and the signal is inversely proportional to the inhibitory activity of the compound.
-
Materials:
-
Recombinant human EGFR (T790M/L858R mutant) enzyme.
-
Poly(Glu, Tyr) 4:1 substrate.
-
96-well microplate.
-
ATP solution.
-
Test compounds dissolved in DMSO.
-
Anti-phosphotyrosine primary antibody conjugated to HRP.
-
TMB substrate solution.
-
Stop solution (e.g., 2N H₂SO₄).
-
-
Procedure:
-
Coat the 96-well plate with the Poly(Glu, Tyr) substrate and incubate overnight at 4 °C. Wash the plate with a suitable wash buffer.
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add the test compound dilutions and a fixed concentration of the EGFR enzyme to each well. Include controls for no enzyme (background) and no inhibitor (maximum activity).
-
Initiate the kinase reaction by adding a solution of ATP (typically at its Kₘ concentration). Incubate for 60 minutes at 30 °C.
-
Stop the reaction and wash the plate to remove unbound reagents.
-
Add the HRP-conjugated anti-phosphotyrosine antibody and incubate for 60 minutes at room temperature.
-
Wash the plate thoroughly. Add the TMB substrate and allow color to develop (approx. 15-30 minutes).
-
Stop the color development by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 3: Cell-Based Cytotoxicity (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Materials:
-
NCI-H1975 human lung cancer cells (or other relevant cell line).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
96-well cell culture plate.
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., acidified isopropanol or DMSO).
-
-
Procedure:
-
Seed NCI-H1975 cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (DMSO) controls.
-
Incubate the plate for 72 hours in a humidified incubator at 37 °C and 5% CO₂.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently agitate the plate to ensure complete dissolution.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
-
Conclusion and Future Perspectives
This compound is far more than a simple chemical; it is an enabling tool in the quest for novel anticancer therapeutics. Its inherent reactivity provides a direct and efficient route to vast chemical libraries, allowing for the systematic optimization of kinase inhibitors against a host of oncogenic targets. The continued application of this scaffold, coupled with rational drug design and sophisticated biological screening, will undoubtedly lead to the discovery of next-generation therapies that are more potent, more selective, and capable of overcoming the persistent challenge of drug resistance in cancer treatment.
References
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Al-Ostath, A., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI. Available at: [Link]
-
Yadav, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry. Available at: [Link]
-
Abbas, S. E., et al. (2019). Synthesis and Anticancer Activity of Some pyrido[2,3- d ]pyrimidine Derivatives as Apoptosis Inducers and Cyclin-Dependent Kinase Inhibitors. Future Medicinal Chemistry. Available at: [Link]
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Wang, X., et al. (2014). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. PubMed Central. Available at: [Link]
-
Wang, G., et al. (2000). Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides. Journal of Medicinal Chemistry. Available at: [Link]
-
Gouda, M. A., et al. (2021). Design, Synthesis and Biological Evaluation of Pyrido[2,3-d] Pyrimidine Derivatives as Potential Anticancer Agents. ResearchGate. Available at: [Link]
-
Yadav, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Publishing. Available at: [Link]
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Yadav, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry. Available at: [Link]
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Liao, H., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Scientific Reports. Available at: [Link]
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Yadav, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. RSC Medicinal Chemistry. Available at: [Link]
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Abbas, S. E., et al. (2019). Synthesis and anticancer activity of some pyrido[2,3-d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. Future Medicinal Chemistry. Available at: [Link]
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Carlin, S., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules. Available at: [Link]
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Al-Suhaimi, K. S., et al. (2024). Novel pyrido[2,3-b][5][13]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
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Application Notes and Protocols for the Scale-Up Synthesis of 4-Chloropyrido[2,3-d]pyrimidine Derivatives
Introduction: The Strategic Importance of 4-Chloropyrido[2,3-d]pyrimidines in Drug Discovery
The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] These derivatives have garnered substantial attention for their diverse biological activities, including their roles as kinase inhibitors for anticancer therapies, as well as their antibacterial and anti-inflammatory properties.[1][2] The 4-chloro substituent, in particular, serves as a crucial synthetic handle, a versatile reactive site for nucleophilic substitutions and cross-coupling reactions, enabling the generation of diverse molecular libraries for drug discovery and development.[3]
However, the transition from laboratory-scale synthesis to industrial production of 4-chloropyrido[2,3-d]pyrimidine derivatives is fraught with challenges. These include the need for cost-effective and readily available starting materials, optimization of reaction conditions to maximize yield and purity while minimizing by-product formation, and ensuring a safe and environmentally responsible process. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the key considerations and protocols for the scale-up synthesis of this compound derivatives.
Synthetic Route Selection for Scale-Up: A Comparative Analysis
Several synthetic strategies have been reported for the preparation of the pyrido[2,3-d]pyrimidine core. For the purpose of large-scale production of the 4-chloro derivative, a convergent and efficient route commencing from readily available precursors is paramount. A common and industrially viable approach involves the construction of the corresponding 4-hydroxypyrido[2,3-d]pyrimidine intermediate, followed by a chlorination step.
A prevalent synthetic pathway initiates with the condensation of 2-amino-3-cyanopyridine with a suitable C2 synthon, followed by cyclization to form the pyrimidine ring. The resulting 4-aminopyrido[2,3-d]pyrimidine can then be hydrolyzed to the 4-hydroxy analogue. The final and critical step is the conversion of the hydroxyl group to a chlorine atom, typically employing a chlorinating agent such as phosphorus oxychloride (POCl₃).
Caption: General synthetic workflow for this compound.
This route is advantageous for scale-up due to the relatively low cost of starting materials and the robustness of the chemical transformations. However, careful optimization of each step is crucial to ensure high overall yield and purity, minimizing the need for extensive purification of the final product.
Critical Process Parameters and Optimization for Scale-Up
Scaling up a chemical synthesis requires meticulous attention to detail and a thorough understanding of the critical process parameters (CPPs) that can influence the reaction outcome. For the synthesis of this compound, the following aspects are of paramount importance:
| Parameter | Key Considerations for Scale-Up | Potential Impact on Quality and Yield |
| Starting Material Quality | Purity and consistency of 2-amino-3-cyanopyridine and other reagents. | Impurities can lead to side reactions, lower yields, and complex purification profiles.[4] |
| Solvent Selection | Use of high-boiling, non-reactive solvents for condensation and chlorination steps. Consider solvent recovery and recycling. | Affects reaction kinetics, solubility of intermediates, and ease of product isolation. |
| Temperature Control | Precise temperature management during all reaction stages, especially the exothermic chlorination step. | Deviations can result in incomplete reactions, increased by-product formation, and safety hazards.[4] |
| Reagent Stoichiometry | Accurate molar ratios of reactants and reagents. | Excess reagents can complicate work-up and purification, while insufficient amounts can lead to low conversion. |
| Reaction Time | Monitoring reaction progress to determine the optimal endpoint. | Insufficient time results in incomplete conversion, while prolonged times can lead to degradation of the product. |
| Work-up and Purification | Development of a scalable and efficient purification method (e.g., crystallization vs. chromatography). | Inefficient purification can result in a final product with unacceptable purity levels.[4] |
Detailed Protocol for the Scale-Up Synthesis of this compound
This protocol outlines a robust and scalable procedure for the synthesis of this compound, adapted from established methodologies.[3]
Step 1: Synthesis of Pyrido[2,3-d]pyrimidin-4(3H)-one
This step involves the cyclization of 2-amino-3-cyanopyridine with formamidine acetate to form an intermediate which is then hydrolyzed. A more direct and often higher-yielding approach for the pyridopyrimidinone is the reaction of 2-aminonicotinic acid with formamide.
Materials and Reagents:
-
2-Aminonicotinic acid
-
Formamide
-
High-temperature reaction vessel with mechanical stirring and reflux condenser
Procedure:
-
Charge the reaction vessel with 2-aminonicotinic acid (1.0 eq) and formamide (10-15 eq).
-
Heat the mixture with stirring to 180-190 °C.
-
Maintain the temperature for 4-6 hours, monitoring the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the solidified mass and stir to break up the solid.
-
Filter the solid product, wash thoroughly with water, and then with a suitable organic solvent (e.g., ethanol or acetone) to remove residual formamide.
-
Dry the product under vacuum to obtain pyrido[2,3-d]pyrimidin-4(3H)-one.
Step 2: Chlorination of Pyrido[2,3-d]pyrimidin-4(3H)-one
This is a critical step that requires careful handling of the corrosive and reactive chlorinating agent.
Materials and Reagents:
-
Pyrido[2,3-d]pyrimidin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (as a catalyst, optional)
-
Toluene or another suitable high-boiling inert solvent
-
Reaction vessel equipped for handling corrosive reagents, with a reflux condenser and a scrubbing system for acidic gases.
Procedure:
-
In a well-ventilated fume hood, charge the reaction vessel with pyrido[2,3-d]pyrimidin-4(3H)-one (1.0 eq) and toluene (5-10 vol).
-
Slowly add phosphorus oxychloride (3-5 eq) to the suspension with stirring. The addition is exothermic and should be controlled to maintain the temperature below 40 °C.
-
(Optional) Add a catalytic amount of N,N-dimethylaniline (0.1 eq).
-
Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 4-8 hours. Monitor the reaction progress by HPLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully and slowly quench the excess POCl₃ by adding the reaction mixture to ice-water with vigorous stirring. This step is highly exothermic and will generate HCl gas, which must be scrubbed.
-
Neutralize the aqueous mixture to a pH of 7-8 with a suitable base (e.g., sodium hydroxide solution), keeping the temperature low.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the final product with high purity.[3]
Caption: Safety considerations for the chlorination step.
Safety and Environmental Considerations
The scale-up of any chemical process necessitates a rigorous evaluation of safety and environmental impacts.
Chemical Hazards:
-
Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. All handling must be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a respirator.[5]
-
Chlorine-containing compounds: Many chlorinated organic compounds are toxic.[6] Proper containment and handling procedures are essential to prevent exposure.[7][8]
-
Hydrogen chloride (HCl) gas: Generated during the quenching of POCl₃. A gas scrubber system is mandatory to neutralize the acidic vapors before they are released into the atmosphere.
Process Safety:
-
Exothermic Reactions: Both the addition of POCl₃ and the quenching step are highly exothermic. Adequate cooling capacity and controlled addition rates are critical to prevent runaway reactions.
-
Pressure Build-up: The generation of HCl gas can lead to pressure build-up in a closed system. The reaction vessel must be properly vented to a scrubbing system.
Environmental Impact:
-
Solvent Waste: The use of organic solvents should be minimized. Where possible, consider solvent recycling to reduce waste.
-
Aqueous Waste: The aqueous waste from the work-up will be acidic and contain inorganic salts. It must be neutralized and treated according to local regulations before disposal.
Conclusion and Future Perspectives
The successful scale-up synthesis of this compound derivatives is a critical step in the development of new therapeutics. By carefully selecting a robust synthetic route, optimizing critical process parameters, and adhering to strict safety and environmental protocols, it is possible to produce this key intermediate in a consistent, cost-effective, and safe manner. Future advancements in this field may focus on the development of greener synthetic methods, such as the use of less hazardous chlorinating agents or catalytic processes that minimize waste generation. The principles and protocols outlined in this guide provide a solid foundation for researchers and process chemists to confidently navigate the challenges of scaling up the synthesis of this important class of compounds.
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Nano-Fe3O4@SiO2/SnCl4 Promoted Synthesis of Indenopyrido[2,3-d] Pyrimidine Derivatives in Water - Journal of Nanostructures. (URL: [Link])
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One-Pot Synthesis of Functionalized Pyrido[2,3-d]pyrimidines: Application Notes and Protocols
Introduction: The Significance of the Pyrido[2,3-d]pyrimidine Scaffold
The pyrido[2,3-d]pyrimidine nucleus, a fused heterocyclic system comprising pyridine and pyrimidine rings, represents a privileged scaffold in medicinal chemistry and drug discovery.[1][2][3] Structurally analogous to purines and pteridines, these compounds are adept at interacting with a wide array of biological targets.[2] The versatility of this scaffold has led to the development of therapeutic agents with a broad spectrum of pharmacological activities, including potent antitumor, antibacterial, anti-inflammatory, and central nervous system (CNS) depressive properties.[1][2][4] Notably, derivatives of pyrido[2,3-d]pyrimidine have emerged as kinase inhibitors, dihydrofolate reductase inhibitors, and antagonists for various receptors, underscoring their importance in the development of novel chemotherapies.[1][2][5] The clinically approved drug Leniolisib, a PI3Kδ inhibitor, is a prominent example of a pyrido[2,3-d]pyrimidine-based therapeutic.[4]
The demand for rapid and efficient access to libraries of structurally diverse pyrido[2,3-d]pyrimidines has driven the development of elegant and atom-economical synthetic strategies. Among these, one-pot multi-component reactions (MCRs) have gained prominence.[6] MCRs offer significant advantages over traditional multi-step syntheses by combining multiple reactants in a single reaction vessel to form a complex product, thereby reducing reaction time, minimizing waste, and simplifying purification processes.[6][7]
This guide provides a detailed exploration of a robust and widely applicable one-pot synthesis of functionalized pyrido[2,3-d]pyrimidines, focusing on the underlying principles, experimental protocols, and practical considerations for researchers in synthetic and medicinal chemistry.
Core Synthetic Strategy: A Multi-Component Domino Reaction
The most prevalent and efficient one-pot approach to functionalized pyrido[2,3-d]pyrimidines involves a three-component condensation of an aminopyrimidine (often a 6-aminouracil derivative), an aromatic aldehyde, and an active methylene compound, typically malononitrile.[7][8][9][10] This transformation proceeds through a domino sequence of reactions, typically involving a Knoevenagel condensation, followed by a Michael addition, and culminating in an intramolecular cyclization and subsequent aromatization (often via oxidation or tautomerization).[10][11]
The choice of catalyst and reaction conditions is critical for achieving high yields and purity. A variety of catalysts have been successfully employed, ranging from simple organic acids and bases to more sophisticated nanocatalysts, each offering specific advantages in terms of efficiency, cost, and environmental impact ("green chemistry").[6][7][12]
Visualizing the General Workflow
The logical flow of the one-pot synthesis can be depicted as follows:
Caption: General workflow for the one-pot synthesis of pyrido[2,3-d]pyrimidines.
Protocol I: Green Synthesis Using Lactic Acid under Solvent-Free Conditions
This protocol highlights an environmentally benign approach utilizing lactic acid as an inexpensive and biodegradable catalyst under solvent-free conditions.[7] The absence of a solvent reduces waste and simplifies the work-up procedure.
Rationale for Experimental Choices
-
6-Amino-1,3-dimethyluracil: A commonly used aminopyrimidine component due to its enhanced reactivity and solubility compared to unsubstituted 6-aminouracil. The methyl groups also serve as useful spectroscopic handles for characterization.
-
Aromatic Aldehydes: The choice of aldehyde directly dictates the substituent at the 5-position of the final product, providing a key point of diversity.
-
Malononitrile: Serves as the active methylene component, providing two carbon atoms and the amino and cyano functionalities at positions 7 and 6, respectively.
-
Lactic Acid: A weak acid catalyst that effectively promotes both the initial Knoevenagel condensation between the aldehyde and malononitrile and the subsequent steps of the domino sequence. Its biodegradable and non-toxic nature makes it an excellent choice for green chemistry applications.[7]
-
Solvent-Free Conditions (90°C): Heating the neat reaction mixture provides sufficient energy to overcome the activation barriers of the reaction steps while avoiding the use of potentially toxic and difficult-to-remove organic solvents.
Detailed Step-by-Step Protocol
-
Reactant Mixture: In a 10 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol, 66 mg), and 6-amino-1,3-dimethyluracil (1.0 mmol, 155 mg).
-
Catalyst Addition: Add lactic acid (15 mol%, approximately 0.15 mmol).
-
Reaction: Place a magnetic stir bar in the flask, attach a condenser, and heat the mixture in a preheated oil bath at 90°C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), typically using a mixture of ethyl acetate and hexane as the eluent. The reaction is usually complete within 30-60 minutes.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add 10 mL of water and stir for 10 minutes.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with water to remove the lactic acid and any unreacted starting materials.
-
Purification: Recrystallize the crude product from ethanol to afford the pure functionalized pyrido[2,3-d]pyrimidine.
Proposed Reaction Mechanism
The reaction is believed to proceed through the following steps:
Caption: Proposed domino reaction mechanism for the synthesis.
Protocol II: Nanomagnetic Catalyst-Mediated Synthesis in Aqueous Ethanol
This protocol employs a recyclable heterogeneous catalyst, a nano magnetite Schiff base complex, in an environmentally friendly solvent system.[8][9] The magnetic nature of the catalyst allows for its easy separation and reuse, aligning with the principles of sustainable chemistry.
Rationale for Experimental Choices
-
Nano Magnetite Schiff Base Complex: This acts as a highly efficient and reusable catalyst. The magnetic core (Fe₃O₄) allows for easy separation using an external magnet, while the functionalized silica shell provides a robust support for the active catalytic sites.[9][12]
-
Ethanol:H₂O (2:1): This solvent system offers a good balance of solubility for the reactants and is more environmentally friendly than many organic solvents. Water can also play an active role in the reaction mechanism.[10]
-
Reflux Conditions: Heating at reflux ensures that the reaction proceeds at a constant and sufficiently high temperature to achieve a reasonable reaction rate.
Detailed Step-by-Step Protocol
-
Reactant and Catalyst Mixture: In a round-bottom flask equipped with a reflux condenser, add the aromatic aldehyde (1 mmol), 6-amino-1,3-dimethyluracil (1 mmol, 155 mg), malononitrile (1 mmol, 66 mg), and the nano magnetite Schiff base complex catalyst (0.012 g).[9]
-
Solvent Addition: Add 5 mL of an ethanol:water (2:1) mixture.
-
Reaction: Stir the mixture vigorously and heat to reflux.
-
Monitoring: Monitor the reaction by TLC (n-hexane/ethyl acetate: 1/2). Reactions are typically complete in under an hour.[9]
-
Catalyst Separation: After the reaction is complete, cool the mixture to room temperature. Place a strong external magnet against the side of the flask to immobilize the catalyst.
-
Isolation: Decant the hot solution into a separate beaker. The product will often crystallize upon cooling.
-
Purification: Collect the crystalline product by filtration and recrystallize from 70% ethanol to obtain the pure compound.[9] The separated catalyst can be washed with ethanol, dried, and reused for subsequent reactions.
Data Presentation: Comparative Analysis
The following table summarizes typical results for the synthesis of various 5-aryl-7-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles using the lactic acid protocol.
| Entry | Ar (Aromatic Aldehyde) | Time (min) | Yield (%) |
| 1 | C₆H₅ | 30 | 92 |
| 2 | 4-Cl-C₆H₄ | 35 | 95 |
| 3 | 4-MeO-C₆H₄ | 40 | 90 |
| 4 | 4-NO₂-C₆H₄ | 25 | 96 |
| 5 | 2-Cl-C₆H₄ | 45 | 88 |
Data is representative and compiled from typical outcomes reported in the literature for similar reactions.[7][9]
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The successful synthesis of the target pyrido[2,3-d]pyrimidine is confirmed through standard analytical techniques:
-
Thin Layer Chromatography (TLC): A simple and rapid method to monitor reaction progress, showing the consumption of starting materials and the formation of a new, typically more polar, product spot.
-
Melting Point: Pure crystalline products will exhibit a sharp and reproducible melting point, which can be compared to literature values.
-
Spectroscopic Analysis (NMR, IR, MS):
-
¹H NMR: Will show characteristic signals for the aromatic protons of the 5-aryl group, the amino protons (often a broad singlet), and the methyl groups on the uracil ring.
-
¹³C NMR: Will confirm the number of unique carbon atoms and the presence of key functional groups (e.g., cyano carbon, carbonyl carbons).
-
IR Spectroscopy: Will display characteristic absorption bands for the amino (N-H stretching), cyano (C≡N stretching), and carbonyl (C=O stretching) groups.
-
Mass Spectrometry: Will provide the molecular weight of the product, confirming the successful incorporation of all three components.
-
Conclusion and Future Perspectives
The one-pot, multi-component synthesis of functionalized pyrido[2,3-d]pyrimidines is a powerful and efficient strategy for accessing libraries of these medicinally important compounds. The protocols presented offer robust and adaptable methods that can be tailored with various catalysts and reaction conditions to meet specific research needs, including a focus on green and sustainable chemistry. The inherent diversity achievable through this approach, by simply varying the aldehyde and aminopyrimidine starting materials, makes it an invaluable tool for drug development professionals and academic researchers alike. Future work in this area will likely focus on the development of even more efficient and selective catalysts, the expansion of the substrate scope, and the application of these methods in automated high-throughput synthesis platforms.
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A greener approach for the synthesis of pyrido[2,3‐d]pyrimidine derivatives in glycerol under microwave heating. ResearchGate. Available at: [Link]
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- 4. researchgate.net [researchgate.net]
- 5. Nano-Fe3O4@SiO2/SnCl4 Promoted Synthesis of Indenopyrido[2,3-d] Pyrimidine Derivatives in Water [jns.kashanu.ac.ir]
- 6. orgchemres.org [orgchemres.org]
- 7. op.niscpr.res.in [op.niscpr.res.in]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media [scirp.org]
- 11. Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3‑d]pyrimidines: A Theoretical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rua.ua.es [rua.ua.es]
Application Notes and Protocols for the Functionalization of the C4 Position of the Pyrido[2,3-d]pyrimidine Ring
Introduction: The Significance of the Pyrido[2,3-d]pyrimidine Scaffold
The pyrido[2,3-d]pyrimidine core, a fused heterocyclic system, is a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to endogenous purines and pteridines allows it to interact with a wide array of biological targets, demonstrating a broad spectrum of activities including anticancer, kinase inhibition, antibacterial, and antiviral properties.[2][3][4] Notably, derivatives of this scaffold have been investigated as potent inhibitors of various kinases, such as tyrosine kinases (TKs), PI3K, and cyclin-dependent kinases (CDK), which are critical targets in oncology.[2][5][6] The therapeutic potential of this scaffold is exemplified by Palbociclib, a CDK4/6 inhibitor approved for the treatment of breast cancer.[3][6]
The biological activity of pyrido[2,3-d]pyrimidine derivatives can be finely tuned by introducing diverse substituents at various positions of the ring system.[1] The C4 position, in particular, is a key site for modification, as substituents at this position can significantly influence the molecule's interaction with its biological target. However, the chemical diversity at the C4 position has been historically limited.[1] This guide provides a comprehensive overview of modern synthetic strategies to functionalize the C4 position of the pyrido[2,3-d]pyrimidine ring, with a focus on practical, field-proven protocols and the underlying chemical principles.
Strategic Approaches to C4 Functionalization
The introduction of a diverse range of substituents at the C4 position typically begins with a precursor bearing a suitable leaving group at this position, most commonly a halogen (e.g., chlorine) or a triflate.[1][7] From this key intermediate, several powerful synthetic transformations can be employed.
Nucleophilic Aromatic Substitution (SNA_r_): A Direct Approach
Nucleophilic aromatic substitution (SNAr) is a direct and often high-yielding method for introducing nucleophiles at the C4 position of the pyrido[2,3-d]pyrimidine ring. The reaction is facilitated by the electron-deficient nature of the pyrimidine ring, which is further activated by the electron-withdrawing nitrogen atoms. This makes the C4 position susceptible to attack by a wide range of nucleophiles.
Causality Behind Experimental Choices: The choice of a 4-chloro-pyrido[2,3-d]pyrimidine as the substrate is strategic. The chlorine atom is a good leaving group, and its reactivity is enhanced by the ring's electronic properties.[8][9] The reaction conditions, such as the choice of solvent and the use of a base, are critical for the success of the SNAr reaction. A polar aprotic solvent like ethanol is often used to dissolve the reactants and facilitate the reaction.[10] The reaction is typically carried out at elevated temperatures to overcome the activation energy barrier.[10]
Protocol 1: General Procedure for SNAr with Amines
This protocol describes a general method for the amination of a 4-chloro-pyrido[2,3-d]pyrimidine derivative.
Materials:
-
4-Chloro-pyrido[2,3-d]pyrimidine derivative (1.0 eq)
-
Appropriate amine (2.0 eq)
-
Absolute ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve the 4-chloro-pyrido[2,3-d]pyrimidine derivative (1.0 eq) and the desired amine (2.0 eq) in absolute ethanol.
-
Reflux the reaction mixture for 8-10 hours.[10] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Add water to the stirred mixture to induce precipitation of the product.[10]
-
Collect the solid product by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from an appropriate solvent.
Data Presentation:
| Entry | Amine | Product | Yield (%) |
| 1 | Piperidine | 4-(Piperidin-1-yl)pyrido[2,3-d]pyrimidine | 79[10] |
| 2 | Morpholine | 4-(Morpholino)pyrido[2,3-d]pyrimidine | (Not specified) |
| 3 | Aniline | 4-(Phenylamino)pyrido[2,3-d]pyrimidine | (Not specified) |
Palladium-Catalyzed Cross-Coupling Reactions: Expanding Chemical Space
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules and are particularly powerful for the functionalization of heteroaromatic systems.[11] These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For the C4 functionalization of pyrido[2,3-d]pyrimidines, Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are the most prominent methods.[1]
a. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond between a 4-halo- or 4-triflyloxypyrido[2,3-d]pyrimidine and an organoboron reagent.[1][11] This reaction is highly versatile and tolerates a wide range of functional groups on both coupling partners.
Causality Behind Experimental Choices: The choice of catalyst, base, and solvent system is crucial for a successful Suzuki-Miyaura coupling.[12] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) is a commonly used and effective catalyst.[11] A base, such as cesium carbonate (Cs2CO3) or sodium carbonate (Na2CO3), is required to activate the boronic acid for transmetalation.[1][11] A mixture of a polar aprotic solvent like 1,4-dioxane and water is often employed to ensure the solubility of both the organic and inorganic reagents.[1]
Protocol 2: Suzuki-Miyaura Coupling of a 4-Iodo-pyrido[2,3-d]pyrimidine
This protocol details the coupling of a 4-iodo-pyrido[2,3-d]pyrimidine derivative with an arylboronic acid.
Materials:
-
4-Iodo-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Cesium carbonate (Cs2CO3) (2.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq)
-
1,4-Dioxane/water (10:1), deoxygenated
-
Ethyl acetate
-
Brine
Procedure:
-
To a Schlenk flask under an argon atmosphere, add the 4-iodo-pyrido[2,3-d]pyrimidine derivative (1.0 eq), arylboronic acid (1.2 eq), Cs2CO3 (2.0 eq), and Pd(PPh3)4 (0.05 eq).[1]
-
Add the deoxygenated 1,4-dioxane/water (10:1) solvent mixture.
-
Heat the reaction mixture at 100 °C for 12 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Entry | Arylboronic acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Phenyl-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one | 85[1] |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one | 82[1] |
| 3 | 3-Chlorophenylboronic acid | 4-(3-Chlorophenyl)-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one | 78[1] |
b. Buchwald-Hartwig Amination: A Versatile C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[13][14] This reaction allows for the coupling of a 4-halo- or 4-triflyloxypyrido[2,3-d]pyrimidine with a wide variety of primary and secondary amines, including anilines and aliphatic amines.[1]
Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst and the phosphine ligand.[13] The use of a triflate as the leaving group can be advantageous, especially for less nucleophilic amines like anilines.[1] A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is typically used to deprotonate the amine and facilitate the catalytic cycle. Toluene is a common solvent for this reaction.
Protocol 3: Buchwald-Hartwig Amination of a 4-Triflyloxy-pyrido[2,3-d]pyrimidine
This protocol describes the coupling of a 4-triflyloxy-pyrido[2,3-d]pyrimidine derivative with an aniline.
Materials:
-
4-Triflyloxy-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one (1.0 eq)
-
Aniline derivative (1.2 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 eq)
-
Xantphos (0.04 eq)
-
Toluene, anhydrous
-
Dichloromethane
-
Water
Procedure:
-
In a glovebox, charge a Schlenk tube with the 4-triflyloxy-pyrido[2,3-d]pyrimidine derivative (1.0 eq), aniline derivative (1.2 eq), NaOtBu (1.4 eq), Pd2(dba)3 (0.02 eq), and Xantphos (0.04 eq).[1]
-
Add anhydrous toluene to the tube, seal it, and heat the reaction mixture at 110 °C for 16 hours.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Entry | Aniline | Product | Yield (%) |
| 1 | Aniline | 4-(Phenylamino)-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one | 97[1] |
| 2 | 4-Fluoroaniline | 4-((4-Fluorophenyl)amino)-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one | 92[1] |
| 3 | 3-Methoxyaniline | 4-((3-Methoxyphenyl)amino)-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one | 88[1] |
Visualization of Key Processes
To better illustrate the strategic approaches discussed, the following diagrams outline the core synthetic transformations.
Caption: General workflow for C4 functionalization.
Caption: Buchwald-Hartwig amination catalytic cycle.
Conclusion and Future Outlook
The functionalization of the C4 position of the pyrido[2,3-d]pyrimidine ring is a critical step in the development of novel therapeutic agents. The methods outlined in this guide, particularly nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, provide robust and versatile tools for accessing a wide range of C4-substituted derivatives. By understanding the underlying principles and following these detailed protocols, researchers can efficiently synthesize libraries of compounds for biological screening and lead optimization. The continued development of novel catalytic systems and synthetic methodologies will undoubtedly further expand the accessible chemical space around this important scaffold, paving the way for the discovery of next-generation therapeutics.
References
- Unlocking Pharmaceutical Potential: Synthesis of Pyrido[2,3-d]pyrimidine Deriv
- Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. PMC - NIH. (URL: )
- Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PMC. (URL: )
- Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences. (URL: )
- Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
- Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. (URL: )
- Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Publishing. (URL: )
- Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]pyrimidine Deriv
- Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Publishing. (URL: )
- Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (URL: )
- The chemistry of pyrido[2,3-d]pyrimidines. JOCPR. (URL: )
- Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Comput
- Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
- Pyrido[2,3-d]pyrimidine derivatives reported as anticancer agents.
- Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Publishing. (URL: )
- Three successive and regiocontroled palladium cross-coupling reactions to easily synthesize novel series of 2,4,6-tris(het)aryl pyrido[1′,2′:1,5]pyrazolo[3,4-: D] pyrimidines.
- Pyrido[2,3-d]pyrimidin-7(8H)
- Synthesis, crystal structure, and DFT study of a new pyrido[2,3-d]pyrimidine compound 1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy) phenyl)-3-(2,4-difluorophenyl)urea. Taylor & Francis. (URL: )
- One-pot synthesis of pyrido[2,3-d]pyrimidine derivatives (4a-n) in the...
- Functionalization of Pyridines at the C4 Position via Metal
- Application Notes and Protocols for Suzuki Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine. Benchchem. (URL: )
- Nucleophilic aromatic substitution reactions of chloropyrimidines.
- Preparation of monosubstituted pyrido[2,3-d]pyrimidines 5.
- Buchwald–Hartwig amin
- Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. Filo. (URL: )
- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. (URL: )
- nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (URL: )
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. (URL: )
- nucleophilic arom
- Buchwald-Hartwig Amination Reaction | Prepare for G
- Why does nucleophilic aromatic substitution occur
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- 2. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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The Versatile Architect: 4-Chloropyrido[2,3-d]pyrimidine as a Cornerstone in Modern Synthesis
Introduction: In the landscape of modern medicinal chemistry and materials science, the pyrido[2,3-d]pyrimidine scaffold has emerged as a "privileged structure," a molecular framework that frequently appears in biologically active compounds.[1] Its structural resemblance to purine bases makes it an ideal candidate for interacting with a wide array of biological targets, particularly kinases, which play a central role in cellular signaling pathways.[2] The strategic functionalization of this core is paramount to modulating pharmacological activity, and it is here that 4-Chloropyrido[2,3-d]pyrimidine (CAS No: 28732-79-8) distinguishes itself as an exceptionally valuable and versatile synthetic building block.
The reactivity of the C4-chloro substituent provides a reliable handle for introducing diverse molecular fragments through a variety of robust and well-established chemical transformations. This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering in-depth application notes and detailed protocols for leveraging this compound in the synthesis of novel compounds with therapeutic and technological potential. We will delve into the causality behind experimental choices, providing not just procedural steps, but a deeper understanding of the underlying chemical principles.
Core Reactivity and Strategic Importance
The synthetic utility of this compound is primarily centered on the reactivity of the chlorine atom at the 4-position of the fused ring system. This position is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine ring. This inherent electronic property makes the C4-chloro group an excellent leaving group, paving the way for a variety of cross-coupling and substitution reactions. The three principal transformations that underscore the versatility of this building block are:
-
Nucleophilic Aromatic Substitution (SNAr): A direct and often high-yielding method for introducing amine, alcohol, and thiol functionalities.
-
Suzuki-Miyaura Cross-Coupling: A powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds, enabling the introduction of a wide range of aryl and heteroaryl substituents.
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that provides a general and efficient route to a diverse array of C-N bonded structures, including anilines and other amino-derivatives.
The strategic application of these reactions allows for the systematic exploration of the chemical space around the pyrido[2,3-d]pyrimidine core, a critical aspect of structure-activity relationship (SAR) studies in drug discovery.
Safety and Handling
As with any chemical reagent, proper handling of this compound is essential. Based on available safety data, the compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[3] It may also cause respiratory irritation.[3][4]
Key Precautionary Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[5]
-
Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.[6]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]
In Case of Exposure:
-
Skin Contact: Immediately wash off with plenty of soap and water.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Move the person to fresh air.[5]
-
Ingestion: Rinse mouth with water and seek immediate medical attention.[5]
Always consult the most recent Safety Data Sheet (SDS) for comprehensive safety information before use.[4][5][6]
Application Notes & Protocols
The following sections provide detailed protocols for the key transformations of this compound. These protocols are intended as a starting point and may require optimization for specific substrates and desired outcomes.
Nucleophilic Aromatic Substitution (SNAr) with Amines
Causality and Mechanistic Insight: The SNAr reaction is a cornerstone of functionalizing electron-deficient aromatic systems.[7] The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (in this case, an amine) attacks the electron-deficient C4 carbon, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted in this step.[7] In the subsequent elimination step, the chloride leaving group is expelled, and the aromaticity of the pyrido[2,3-d]pyrimidine ring is restored, yielding the 4-amino substituted product. The rate of this reaction is often enhanced by heating.[7]
Experimental Workflow for SNAr:
Caption: General workflow for the SNAr reaction.
Detailed Protocol:
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.1 - 1.5 equiv)
-
Solvent (e.g., Ethanol, 2-Propanol, DMF, or water)
-
Optional: Acid catalyst (e.g., HCl, 0.1 equiv) for less reactive anilines[8]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv) and the chosen solvent.
-
Add the amine (1.1 - 1.5 equiv) to the mixture. For reactions with anilines in water, the addition of a catalytic amount of HCl (0.1 equiv) can enhance the reaction rate.[8]
-
Flush the flask with an inert gas (Nitrogen or Argon).
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates upon cooling, it can be isolated by filtration. Otherwise, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-pyrido[2,3-d]pyrimidine derivative.
Data Presentation: Representative SNAr Conditions
| Amine Type | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Aliphatic Amines | Ethanol | Reflux | 2-6 | 70-95 | [9] |
| Anilines | Water/HCl (cat.) | 80 | 4-22 | 60-90 | [8] |
| Anilines | 2-Propanol | 80 | 6-24 | 65-92 | [8] |
Suzuki-Miyaura Cross-Coupling
Causality and Mechanistic Insight: The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds, particularly biaryl structures.[10] The reaction is catalyzed by a palladium(0) complex and proceeds through a catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[10]
Catalytic Cycle of Suzuki-Miyaura Coupling:
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Detailed Protocol:
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., P(t-Bu)₃) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/water, THF, Toluene)
-
Schlenk flask or microwave reaction vessel
-
Magnetic stirrer and stir bar
-
Heating source (oil bath or microwave reactor)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask or microwave vessel, combine this compound (1.0 equiv), the arylboronic acid (1.1 - 1.5 equiv), the palladium catalyst, ligand (if used), and the base.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C, or 100-150 °C for microwave-assisted reactions) with vigorous stirring.[11][12]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 4-aryl-pyrido[2,3-d]pyrimidine.
Data Presentation: Representative Suzuki-Miyaura Conditions
| Catalyst (mol%) | Base | Solvent | Temp (°C) | Time | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 24 h | 60-85 | [12] |
| Pd₂(dba)₃/P(t-Bu)₃ (2/4) | KF | THF | 50 | Overnight | Moderate-Good | [13] |
| Pd(PPh₃)₄ (0.5) | K₂CO₃ | Dioxane/H₂O | 150 (MW) | 15 min | 75-95 | [12] |
Buchwald-Hartwig Amination
Causality and Mechanistic Insight: The Buchwald-Hartwig amination is a highly effective palladium-catalyzed method for forming C-N bonds, particularly with aryl halides.[14] It offers a broader substrate scope compared to traditional SNAr reactions, especially for less nucleophilic amines. The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[14] The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating both the oxidative addition of the C-Cl bond and the final reductive elimination step, which is often rate-limiting.[15] A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine within the palladium coordination sphere.[15]
Experimental Workflow for Buchwald-Hartwig Amination:
Caption: General workflow for Buchwald-Hartwig amination.
Detailed Protocol:
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.1 - 1.5 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Bulky phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-10 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) (1.5 - 2.5 equiv)
-
Dry, degassed solvent (e.g., Toluene, 1,4-Dioxane)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Heating source (oil bath)
-
Strictly inert gas supply (Nitrogen or Argon)
Procedure:
-
In an oven-dried Schlenk flask, under an inert atmosphere, combine the palladium source, the phosphine ligand, and the base.
-
Add this compound (1.0 equiv) and the amine (1.1 - 1.5 equiv).
-
Add the dry, degassed solvent via syringe.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate or diethyl ether) and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired 4-amino-pyrido[2,3-d]pyrimidine derivative.
Data Presentation: Representative Buchwald-Hartwig Conditions
| Pd Source/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd₂(dba)₃/BINAP (2/4) | NaOtBu | Toluene | 80-100 | 4-18 | 60-90 | [16][17] |
| Pd(OAc)₂/XPhos (2/4) | K₃PO₄ | 1,4-Dioxane | 100-110 | 12-24 | 70-95 | [18] |
| Pd₂(dba)₃/RuPhos (1.5/3) | NaOtBu | Toluene | 100 | 8-16 | Good-Excellent | [15] |
Conclusion
This compound stands as a testament to the power of strategic halogenation in creating versatile synthetic intermediates. Its activated C4 position serves as a reliable gateway for the introduction of a vast array of functionalities through robust and well-understood reaction manifolds like Nucleophilic Aromatic Substitution, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination. The protocols and insights provided in this guide are designed to empower researchers to confidently and efficiently utilize this key building block in the design and synthesis of next-generation pharmaceuticals and advanced materials. By understanding the principles behind these transformations, scientists can unlock the full potential of the pyrido[2,3-d]pyrimidine scaffold, accelerating innovation in their respective fields.
References
-
Cuenca, A. B., et al. (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. Pharmaceuticals, 14(12), 1301. [Link]
-
Gangjee, A., et al. (2013). Design, Synthesis, and Molecular Modeling of Novel Pyrido[2,3-d]pyrimidine Analogues As Antifolates; Application of Buchwald–Hartwig Aminations of Heterocycles. Journal of Medicinal Chemistry, 56(13), 5345–5363. [Link]
-
Reddy, T. J., et al. (2014). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Advances, 4(94), 52201-52205. [Link]
-
Sharma, R. K., et al. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 23(11), 2871. [Link]
-
Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267–272. [Link]
-
Gangjee, A., et al. (2013). Design, synthesis and molecular modeling of novel pyrido[2,3-d]pyrimidine analogs as antifolates: Application of Buchwald-Hartwig aminations of heterocycles. IU Indianapolis ScholarWorks. [Link]
-
Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Scientific Reports, 13(1), 6857. [Link]
-
Guéret, A., et al. (2007). New efficient route to dissymmetric 2,4-di(het)aryl-pyrido[3,2-d]pyrimidines via regioselective cross-coupling reactions. Tetrahedron, 63(46), 11445-11453. [Link]
-
Ali, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(23), 5768. [Link]
-
Chemical-Label.com. (n.d.). Edit chemical label this compound. [Link]
-
Benfetta, A., et al. (2018). Regioselective Synthesis of New 2,4-(Het)aryl-3H-pyrido[1',2':1,5]pyrazolo[4,3-d]pyrimidines Involving Palladium-Catalyzed Cross-Coupling Reactions. Molecules, 23(10), 2701. [Link]
-
El-Damasy, A. K., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(16), 11135-11151. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Topczewski, J. J., et al. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. Journal of Chemical Education, 98(3), 996-1000. [Link]
-
El-Sayed, N. N. E., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 23(3), 684. [Link]
-
Borrell, J. I., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4103. [Link]
-
ResearchGate. (n.d.). Investigation of the reaction of 4-chloropyrido[2,3-d]pyrimidines 3 with boronic acids 5a–k in water. [Link]
-
ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. [Link]
-
Tungen, J. E., & Hansen, T. V. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]
-
Hutar, P., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439. [Link]
-
Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage, 602. [Link]
-
ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]
-
Chad Presents. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. [Link]
-
An, H., & Cook, P. D. (2000). Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides. Journal of Medicinal Chemistry, 43(21), 4094-4102. [Link]
-
ResearchGate. (n.d.). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. [Link]
Sources
- 1. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Edit chemical label this compound | chemical-label.com [chemical-label.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
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- 9. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
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- 13. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 18. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 4-Chloropyrido[2,3-d]pyrimidine
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions of 4-Chloropyrido[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the synthesis of substituted pyrido[2,3-d]pyrimidines. The unique electronic properties of the pyrido[2,3-d]pyrimidine scaffold can present specific hurdles, and this resource aims to equip you with the knowledge to overcome them and improve your reaction yields.
I. Understanding the Substrate: The Challenges of this compound
The this compound core is an electron-deficient heterocyclic system. While this electron deficiency can facilitate nucleophilic aromatic substitution, it presents a distinct set of challenges in palladium-catalyzed cross-coupling reactions. The primary obstacles include:
-
Catalyst Inhibition: The lone pairs on the nitrogen atoms of the pyridine and pyrimidine rings can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1][2]
-
Lower Reactivity of the C-Cl Bond: The carbon-chlorine bond is inherently stronger and less reactive than corresponding carbon-bromine or carbon-iodine bonds, making the initial oxidative addition step of the catalytic cycle more challenging.
-
Side Reactions: The electron-deficient nature of the ring can promote side reactions such as hydrodehalogenation, where the chlorine atom is replaced by a hydrogen atom.
This guide will provide a structured approach to troubleshooting these issues across various common cross-coupling reactions.
II. Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is organized in a question-and-answer format to directly address common problems you may encounter in the lab.
A. General Issues & Low Yields
Q1: My reaction shows little to no conversion of the starting material. What are the first things I should check?
A1: When faced with a stalled reaction, a systematic check of your reaction parameters is the most effective approach.
-
Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.
-
Reagent Quality:
-
Solvents: Use anhydrous, degassed solvents. Trace amounts of water can lead to hydrodehalogenation of your starting material and protodeboronation of boronic acids in Suzuki couplings.[3]
-
Base: Ensure your base is fresh and has been stored under inert conditions, especially for hygroscopic bases like potassium phosphate.
-
Catalyst and Ligand: Verify the age and storage conditions of your palladium source and phosphine ligands. Phosphine ligands can be sensitive to air and moisture.
-
Q2: I am observing a significant amount of a byproduct that appears to be the dehalogenated pyrido[2,3-d]pyrimidine. How can I minimize this?
A2: Hydrodehalogenation is a common side reaction with electron-deficient heteroaryl chlorides. It occurs when the aryl-palladium intermediate reacts with a hydrogen source instead of your coupling partner.[4]
-
Minimize Water: As mentioned above, rigorously exclude water from your reaction.
-
Choice of Base: Strong, non-nucleophilic bases are often preferred. However, if hydrodehalogenation is a major issue, consider screening different bases. For instance, in some cases, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be less prone to promoting this side reaction compared to strong bases like sodium tert-butoxide (NaOtBu).
-
Ligand Selection: Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step, outcompeting the hydrodehalogenation pathway. Ligands like XPhos, SPhos, or RuPhos are often effective in these scenarios.[2]
B. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. However, success with this compound hinges on a carefully optimized catalytic system.
Q3: My Suzuki coupling is sluggish and gives low yields. Which catalyst and ligand combination is a good starting point?
A3: For challenging electron-deficient chlorides, traditional catalysts like Pd(PPh₃)₄ may be ineffective.[1] More advanced catalyst systems are generally required.
-
Recommended Catalyst Systems:
-
Buchwald-type Palladacycle Precatalysts: G3 or G4 precatalysts paired with bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, or RuPhos are highly effective for coupling aryl chlorides. These systems facilitate the oxidative addition step and promote efficient catalysis.
-
N-Heterocyclic Carbene (NHC) Ligands: PEPPSI™-IPr or other palladium-NHC complexes can also be very effective and offer high stability.
-
Data Presentation: Catalyst & Ligand Screening for Suzuki Coupling
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | < 20 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100-110 | > 85 |
| XPhos Pd G3 | - | K₃PO₄ | THF or 2-MeTHF | 80-100 | > 90 |
| SPhos Pd G2 | - | Cs₂CO₃ | Dioxane | 100 | > 90 |
| PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | 80 | > 85 |
Note: Yields are representative and can vary based on the specific boronic acid used and precise reaction conditions.
Q4: I suspect my boronic acid is decomposing. How can I address this?
A4: Protodeboronation, the cleavage of the C-B bond, is a common issue with boronic acids, especially at elevated temperatures.
-
Use Fresh Boronic Acid: Ensure your boronic acid is pure and has not degraded during storage.
-
Optimize Base and Temperature: Use the mildest effective base and the lowest possible temperature to minimize decomposition.
-
Consider Boronic Esters: Pinacol boronic esters are often more stable than their corresponding boronic acids and can be a good alternative.
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and ligand (if not using a precatalyst).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
C. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for forming C-N bonds. With this compound, careful selection of the catalyst system and base is crucial.[4][5]
Q5: My Buchwald-Hartwig amination is not proceeding to completion. What are the likely causes?
A5: Incomplete conversion in Buchwald-Hartwig aminations of this substrate often points to catalyst deactivation or an inappropriate choice of base.
-
Catalyst System: Similar to Suzuki couplings, bulky, electron-rich phosphine ligands are essential. XPhos, SPhos, and RuPhos are excellent choices. For particularly challenging couplings, consider using a more specialized ligand like BrettPhos.[5]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. However, be mindful that very strong bases can sometimes promote side reactions. If you observe decomposition, consider a weaker base like potassium carbonate or cesium carbonate, although this may require higher temperatures.[6]
Data Presentation: Ligand & Base Screening for Buchwald-Hartwig Amination
| Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| XPhos | NaOtBu | Toluene | 100-110 | > 90 |
| SPhos | LiHMDS | Dioxane | 100 | > 85 |
| RuPhos | K₂CO₃ | t-Amyl alcohol | 110 | > 80 |
| BrettPhos | NaOtBu | CPME | 100 | > 95 |
Note: Yields are representative and can vary based on the specific amine used and precise reaction conditions.
Q6: I am trying to couple a primary amine and am getting low yields. Are there any special considerations?
A6: Primary amines can be more challenging coupling partners due to their potential to form bis-arylated products or engage in other side reactions.[4]
-
Ligand Choice: Bidentate ligands like BINAP or DPPF have historically been used for primary amines, but modern bulky monophosphine ligands often provide better results.
-
Stoichiometry: Carefully control the stoichiometry of your amine. Using a slight excess (1.1-1.2 equivalents) is often optimal.
Experimental Protocol: Optimized Buchwald-Hartwig Amination
-
To a glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), ligand (if necessary), and sodium tert-butoxide (1.2 equiv).
-
In a separate vial, dissolve this compound (1.0 equiv) and the amine (1.1 equiv) in anhydrous, degassed toluene.
-
Add the substrate solution to the flask containing the catalyst and base.
-
Seal the flask and heat to 100-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
D. Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C triple bonds, which are valuable functionalities in medicinal chemistry.
Q7: My Sonogashira coupling is giving a complex mixture of products. What could be the issue?
A7: Sonogashira couplings can be prone to side reactions, particularly the homocoupling of the terminal alkyne (Glaser coupling).
-
Copper Co-catalyst: The traditional Sonogashira protocol uses a copper(I) co-catalyst. While effective, it can also promote Glaser coupling. If this is a significant issue, consider a copper-free Sonogashira protocol.
-
Inert Atmosphere: Oxygen promotes Glaser coupling, so maintaining a strictly inert atmosphere is critical.
-
Base: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used as both the base and a solvent. Ensure it is fresh and anhydrous.
Data Presentation: Conditions for Sonogashira Coupling
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ / CuI | Et₃N | THF | 60-70 | > 80 |
| PdCl₂(PPh₃)₂ / CuI | DIPEA | DMF | 80 | > 85 |
| Pd(OAc)₂ / XPhos (Copper-free) | Cs₂CO₃ | Dioxane | 100 | > 75 |
Note: Yields are representative and can vary based on the specific alkyne used and precise reaction conditions.
Q8: The reaction is very slow, even at elevated temperatures. How can I improve the reaction rate?
A8: Slow reaction rates can be due to inefficient catalyst turnover.
-
Ligand Choice: For copper-free conditions, a bulky, electron-rich ligand like XPhos can improve the rate.
-
Solvent: A more polar solvent like DMF can sometimes accelerate the reaction, but be mindful of potential side reactions at higher temperatures.
Experimental Protocol: Optimized Sonogashira Coupling (with Copper)
-
To a Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₄ (3 mol%), and CuI (5 mol%).
-
Evacuate and backfill with argon three times.
-
Add anhydrous, degassed THF and triethylamine.
-
Add the terminal alkyne (1.2 equiv) dropwise.
-
Heat the reaction to 65 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, filter through a pad of Celite®, and concentrate the filtrate.
-
Purify the residue by column chromatography.
III. Visualizing the Process: Diagrams and Workflows
A. General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
B. Troubleshooting Workflow for Low Yields
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Design, synthesis, and molecular modeling of novel pyrido[2,3-d]pyrimidine analogues as antifolates; application of Buchwald-Hartwig aminations of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: A Troubleshooting Guide for the Suzuki Coupling of Chloropyrimidines
Welcome to our dedicated technical support center for chemists and researchers engaged in the Suzuki-Miyaura cross-coupling of chloropyrimidines. This guide is designed to provide practical, in-depth solutions to common challenges encountered during this crucial reaction, drawing upon established scientific principles and field-tested expertise.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific issues in a question-and-answer format to help you navigate the complexities of your experiments.
Issue 1: Low or No Yield of the Desired Product
Q1: I am observing little to no formation of my desired coupled product. What are the most probable causes and how can I systematically troubleshoot this?
A1: A complete or near-complete reaction failure often points to a fundamental issue with one or more core reaction components. Chloropyrimidines, being electron-deficient heteroaryl chlorides, are generally less reactive than their bromo or iodo counterparts, making the choice of catalytic system and reaction conditions paramount.[1][2] Here’s a breakdown of critical factors to investigate:
-
Catalyst and Ligand Selection: The oxidative addition of the C-Cl bond to the palladium center is often the rate-limiting step. Standard catalysts like Pd(PPh₃)₄ may be insufficient.[1][3] For these challenging substrates, more robust catalytic systems are required. Consider employing catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[3][4][5] These ligands promote the formation of a more reactive Pd(0) species, facilitating the oxidative addition step.[4]
-
Catalyst Deactivation: The nitrogen atoms within the pyrimidine ring can coordinate with the palladium catalyst, leading to deactivation.[3][6] The use of appropriate ligands that form stable and highly active catalytic complexes can help mitigate this issue.[3][7]
-
Base Selection: The base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[4][8] For chloropyrimidines, stronger bases such as K₃PO₄ or Cs₂CO₃ often prove more effective than weaker carbonate bases.[3][4] The solubility of the base in the reaction medium is also a critical factor.[4]
-
Solvent System: The choice of solvent is critical and can significantly influence the reaction's success.[1] Aprotic solvents like 1,4-dioxane, toluene, or THF, often with the addition of water, are commonly used.[1] The presence of water can be beneficial, potentially by aiding the dissolution of the base and facilitating the formation of the active boronate species.[9] For some systems, alcoholic solvent mixtures have been shown to increase reactivity.[10]
-
Reaction Temperature: Due to the lower reactivity of the C-Cl bond, higher reaction temperatures (typically in the range of 80-110 °C) are often necessary to drive the reaction to completion.[4] However, excessively high temperatures can lead to catalyst decomposition or an increase in side reactions.[11]
-
Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen and can be readily oxidized to an inactive Pd(II) species.[4][11] It is crucial to ensure that all solvents are thoroughly degassed and that the reaction is carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen).[4][11]
Issue 2: Prominent Side Reactions Complicating Purification and Reducing Yield
Q2: My reaction is producing significant byproducts, primarily from the decomposition of my boronic acid. How can I identify and minimize these side reactions?
A2: The formation of byproducts is a common challenge in Suzuki couplings. Understanding the primary side reactions is key to mitigating them.
-
Protodeboronation: This is a frequent side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively consuming the nucleophile.[2][12] This process can be exacerbated by high temperatures and the choice of base.[1] To minimize protodeboronation:
-
Use fresh, high-purity boronic acid or its corresponding ester.
-
Consider using boronic esters (e.g., pinacol esters) or organotrifluoroborates, which can exhibit greater stability and release the boronic acid slowly under the reaction conditions.[13][14][15]
-
Optimize the reaction temperature, aiming for the lowest effective temperature to achieve a reasonable reaction rate.[11]
-
-
Homocoupling: This side reaction involves the coupling of two boronic acid molecules to form a symmetrical biaryl.[1][16] Homocoupling is often promoted by the presence of oxygen or when using a Pd(II) precatalyst which can directly react with the boronic acid.[16][17] To reduce homocoupling:
-
Ensure rigorous exclusion of oxygen through proper degassing techniques.[11][16]
-
Consider using a Pd(0) catalyst source directly (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) to bypass the in-situ reduction of a Pd(II) species.[18]
-
Adding the aryl halide in a slight excess can sometimes help to favor the cross-coupling pathway.[1]
-
Issue 3: Regioselectivity in Dichloropyrimidines
Q3: I am working with a 2,4-dichloropyrimidine. Which position is more reactive, and can I achieve selective monosubstitution?
A3: For 2,4-dichloropyrimidines, the C4 position is generally more reactive towards Suzuki coupling.[1][19] This regioselectivity is attributed to the greater electron deficiency at the C4 position, which facilitates the oxidative addition step. This inherent difference in reactivity allows for the selective monosubstitution at the C4 position, leaving the C2-chloro substituent available for subsequent transformations.[19][10] By carefully controlling the reaction conditions and stoichiometry, it is possible to achieve high yields of the C4-arylated product.[19]
Issue 4: Reaction Stalls or is Sluggish
Q4: My reaction starts but seems to stall before completion, or the conversion rate is very slow. What can I do to improve this?
A4: A sluggish or stalled reaction can often be overcome by re-evaluating and optimizing the reaction parameters.
-
Microwave Irradiation: Microwave-assisted Suzuki couplings can dramatically reduce reaction times (often to within minutes) and improve yields, sometimes with very low catalyst loadings.[1][19][20] The rapid heating provided by microwaves can help overcome the activation energy barrier for the oxidative addition of the chloropyrimidine.
-
Re-evaluating the Catalytic System: If you are using a standard catalyst like Pd(PPh₃)₄, switching to a more active system with bulky, electron-rich ligands is a logical next step.[1][3][4] A systematic screening of different palladium sources and ligands can identify a more efficient catalyst for your specific substrate.
-
Optimizing the Base and Solvent: The interplay between the base and solvent is crucial.[1] A base that is poorly soluble in the chosen solvent will lead to a slow reaction.[4] Screening different base and solvent combinations is often necessary to find the optimal conditions. For example, the addition of water to a solvent like 1,4-dioxane can improve the yield.[1][19]
Data Presentation: Optimizing Reaction Components
The following tables summarize yields from screening various reaction components for the Suzuki coupling of dichloropyrimidines, providing a starting point for optimization.
Table 1: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-dichloropyrimidine [1]
| Catalyst | Ligand | Yield (%) | Notes |
| Pd(PPh₃)₄ | - | 71 | A commonly used and effective catalyst for this substrate. |
| Pd₂(dba)₃ | - | <5 | Inefficient without an appropriate ligand. |
| Pd₂(dba)₃·CHCl₃ | - | 35 | Shows moderate improvement over Pd₂(dba)₃ alone. |
| PdCl₂(PPh₃)₂ | - | 36 | Lower yield under the tested conditions. |
| Pd(OAc)₂ | - | Low | Yields can be low in non-polar solvents like 1,4-dioxane.[19][9] |
| Pd₂(dba)₃ | P(t-Bu)₃ | Moderate | An effective system, particularly for solid-supported chloropyrimidines.[21] |
| Pd/IPr | - | Good | N-heterocyclic carbene (NHC) ligands can enhance C4 selectivity.[22] |
Table 2: Solvent and Base Optimization [1]
| Solvent | Base | Yield (%) | Notes |
| 1,4-Dioxane | K₂CO₃ | 71 | A good initial choice for non-polar solvents. |
| 1,4-Dioxane / H₂O (2:1) | K₂CO₃ | 80 | The addition of water often leads to improved yields. |
| Toluene | K₃PO₄ | 40 | A moderate yield was obtained. |
| 1,4-Dioxane | K₃PO₄ | 60 | K₃PO₄ is an effective base, often outperforming carbonates. |
| Acetonitrile | K₃PO₄ | 36 | Lower yield in comparison to other solvents. |
| THF | KF | Moderate | KF presents another viable option for the base.[21] |
| Ethanol / Toluene / H₂O | K₂CO₃ | Good | Alcoholic solvent mixtures can provide high reactivity.[10] |
Visualizing the Process
Diagrams can help clarify complex processes and decision-making in troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision-making workflow for troubleshooting low-yield Suzuki couplings.
Experimental Protocols
General Protocol for Suzuki Coupling of a Chloropyrimidine under an Inert Atmosphere
This protocol provides a general starting point. Optimization of specific parameters may be necessary for different substrates.[11]
-
Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the chloropyrimidine (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2-3 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if required, the ligand.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water mixture) via a syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
ResearchGate. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Available from: [Link]
-
Journal of the American Chemical Society. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Available from: [Link]
-
National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available from: [Link]
-
Journal of the American Chemical Society. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available from: [Link]
-
MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available from: [Link]
-
National Institutes of Health. One-pot Double Suzuki Couplings of Dichloropyrimidines. Available from: [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]
-
Semantic Scholar. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available from: [Link]
-
ACS Publications. N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. Available from: [Link]
-
ResearchGate. (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. Available from: [Link]
-
ResearchGate. Scheme 1: Use of 2,4,6-trichloropyrimidine as a core scaffold. Reagents... Available from: [Link]
-
ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with... Available from: [Link]
-
Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available from: [Link]
-
PubMed. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Available from: [Link]
-
ACS Publications. Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Available from: [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling? Available from: [Link]
-
Reddit. Failed suzuki coupling, any suggenstions? : r/Chempros. Available from: [Link]
-
Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
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- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. reddit.com [reddit.com]
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- 21. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
common side reactions in the synthesis of 4-substituted pyrido[2,3-d]pyrimidines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers, scientists, and drug development professionals working on the synthesis of 4-substituted pyrido[2,3-d]pyrimidines. This guide is designed to provide field-proven insights and practical troubleshooting for common side reactions encountered during synthesis. Pyrido[2,3-d]pyrimidines are a class of privileged heterocyclic scaffolds found in numerous therapeutic agents, making their efficient synthesis a critical objective.[1][2] This document moves beyond standard protocols to explain the causality behind common issues, helping you optimize your reaction outcomes.
Frequently Asked Questions & Troubleshooting Guides
Question 1: My reaction to form a 4-aminopyrido[2,3-d]pyrimidine resulted in a significant amount of a byproduct with a carbonyl group. What is causing this hydrolysis?
Issue: You are attempting to synthesize a 4-amino substituted pyrido[2,3-d]pyrimidine, but you are isolating a 4-oxo (or 4-hydroxy tautomer) derivative as a major side product. This is a frequent issue, especially when working with 2,4-diamino precursors under acidic conditions.[3]
Probable Cause: Acid-Catalyzed Hydrolysis
The C4 position of the pyrido[2,3-d]pyrimidine scaffold is susceptible to nucleophilic attack, particularly when protonated under acidic workup or reaction conditions. The amino group at C4 can be hydrolyzed to a carbonyl group. While acidic hydrolysis of 2,4-diaminopyrimidine systems typically favors the formation of the 2-amino-4-oxo product, the specific electronic environment of your scaffold can alter this selectivity.[3] The mechanism involves the protonation of a ring nitrogen, activating the C4 position for attack by water, followed by the elimination of ammonia.[4][5]
Troubleshooting & Prevention Protocol:
-
Strict pH Control: Avoid strongly acidic conditions, especially during workup and purification. If an acid catalyst is required for a preceding step, neutralize it carefully with a non-nucleophilic base (e.g., NaHCO₃, Et₃N) at low temperatures before extended storage or concentration.
-
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to exclude atmospheric moisture.
-
Solvent Choice: Utilize aprotic solvents (e.g., Dioxane, Toluene, DMF) that do not participate in hydrolysis.
-
Workup Modification: Quench the reaction mixture in a cold, buffered aqueous solution or use a non-aqueous workup if possible. Extract the product quickly to minimize contact time with any aqueous acidic phase.
Verification of Side Product:
-
Mass Spectrometry: The side product will have a mass corresponding to the replacement of -NH₂ (+16.02 u) with =O (+15.99 u), resulting in a net change of approximately -0.03 u, and the loss of one nitrogen and two hydrogens.
-
¹H NMR: Disappearance of the C4-NH₂ proton signals.
-
IR Spectroscopy: Appearance of a strong C=O stretching band around 1650-1700 cm⁻¹.
Reaction Pathway Diagram:
Caption: Desired amination vs. unwanted acid-catalyzed hydrolysis.
Question 2: I'm observing an isomer that seems to have its atoms rearranged. Could this be a Dimroth rearrangement?
Issue: You've synthesized a substituted pyrido[2,3-d]pyrimidine, but spectroscopic analysis (especially 2D NMR) suggests that an exocyclic amine has been incorporated into the ring, displacing a ring nitrogen. This is a classic indicator of a Dimroth rearrangement.
Probable Cause: The Dimroth Rearrangement
The Dimroth rearrangement is a common isomerization reaction in nitrogen-containing heterocycles.[6] It typically occurs under thermal or pH-mediated (acidic or basic) conditions. The process involves the opening of the pyrimidine ring to form an intermediate, followed by rotation and re-cyclization to yield a thermodynamically more stable isomer.[6] For a 4-(substituted-amino)pyrido[2,3-d]pyrimidine, the ring can open, and the exocyclic nitrogen can become part of the new pyrimidine ring.
Troubleshooting & Prevention Protocol:
-
Temperature Control: Avoid excessive heating. If a reaction requires high temperatures, carefully monitor the reaction time to minimize the formation of the rearranged product. Determine the lowest effective temperature for the desired transformation.
-
pH Management: The rearrangement can be catalyzed by both acid and base. Maintain neutral conditions where possible. If a base is needed, consider using sterically hindered, non-nucleophilic bases (e.g., DBU, DIPEA) over alkali hydroxides or alkoxides.
-
Solvent Selection: Polar, protic solvents can facilitate the proton transfers necessary for the rearrangement. Switching to a less polar, aprotic solvent may suppress this side reaction.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting the Dimroth rearrangement.
Question 3: My mass spectrum shows a peak at M+16, and the aromatic region of the NMR is shifted. What happened?
Issue: An unexpected mass peak corresponding to the addition of an oxygen atom is observed. This is often accompanied by downfield shifts of the pyridine ring protons in the ¹H NMR spectrum.
Probable Cause: N-Oxide Formation
The nitrogen atom at position 8 of the pyridine ring is nucleophilic and can be oxidized to an N-oxide, especially if oxidizing agents are present or if the reaction is exposed to air at high temperatures.[7][8] Common laboratory reagents like hydrogen peroxide, m-CPBA, or even atmospheric oxygen under certain conditions can cause this unwanted side reaction.[9][10][11] The formation of the N-O bond alters the electronic properties of the ring system, affecting its reactivity and spectroscopic signature.[10]
Troubleshooting & Prevention Protocol:
-
Inert Atmosphere: Conduct the reaction under a rigorously inert atmosphere (Argon or Nitrogen) to exclude oxygen.
-
Degas Solvents: Use solvents that have been degassed via freeze-pump-thaw cycles or by bubbling an inert gas through them.
-
Reagent Purity: Ensure that starting materials and reagents are free from peroxide contaminants. For example, aged ethers like THF or dioxane can form explosive peroxides which are also potent oxidizing agents.
-
Avoid Unnecessary Oxidants: Scrutinize your reaction scheme to ensure no intentional or unintentional oxidizing agents are present.
-
Deoxygenation: If N-oxide formation is unavoidable or if you need to remove it from the product mixture, it can often be reduced back to the parent pyridine using reagents like PCl₃ or PPh₃.
Comparative Data for N-Oxide vs. Parent Compound:
| Property | Parent Pyrido[2,3-d]pyrimidine | N-Oxide Derivative |
| Mass Spectrum | M⁺ | (M+16)⁺ |
| ¹H NMR (Pyridine Protons) | Standard chemical shifts | Typically shifted downfield (0.2-0.5 ppm) |
| Reactivity | Nucleophilic N8 atom | Electrophilic C7 and C5 positions |
Question 4: My reaction yield is very low, and TLC shows a smear of baseline material. What could be causing this polymerization/decomposition?
Issue: The reaction fails to produce the desired product in good yield, instead forming an intractable mixture or oligomeric material. This is common when using highly reactive starting materials, such as 2-aminopyridine-3-carboxaldehyde.
Probable Cause: Self-Condensation of Starting Materials
Bifunctional starting materials, like 2-aminopyridine-3-carboxaldehyde, possess both a nucleophilic amine and an electrophilic aldehyde.[12][13][14] Under reaction conditions (especially with heat or catalysis), these can react with themselves in an intermolecular fashion to form dimers, trimers, and polymers instead of participating in the desired intramolecular or intermolecular reaction with your other reagent. This leads to a complex mixture of byproducts and low yields of the target molecule.
Troubleshooting & Prevention Protocol:
-
High Dilution: Running the reaction at a much lower concentration (e.g., <0.01 M) favors intramolecular reactions over intermolecular self-condensation. This is a critical strategy for cyclization reactions.
-
Slow Addition: If one reagent is prone to self-condensation, add it slowly via a syringe pump to a solution of the other reactant(s). This keeps the instantaneous concentration of the reactive species low, minimizing self-reaction.
-
Protecting Groups: Temporarily protect one of the reactive functional groups. For example, the aldehyde could be protected as an acetal, which is stable to many reaction conditions but can be removed later in the synthesis.
-
Lower Reaction Temperature: Self-condensation reactions often have a higher activation energy than the desired reaction. Lowering the temperature may significantly slow the side reaction while still allowing the desired transformation to proceed, albeit more slowly.
References
-
Belmont, P. & Dorange, I. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 353. Available at: [Link]
-
Yousif, M. N. M., El-Gazzar, A. B. A., & El-Enany, M. M. (2021). Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. Mini-Reviews in Organic Chemistry, 18(1), 43-54. Available at: [Link]
-
Shamroukh, A. H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772. Available at: [Link]
-
Dorange, I. & Belmont, P. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of N-oxides of pyridines and related compounds. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. Available at: [Link]
-
Morales-Céspedes, R., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4106. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC. Available at: [Link]
-
Mosher, H. S., et al. (1955). Pyridine-N-oxide. Organic Syntheses, Coll. Vol. 4, p.828. Available at: [Link]
-
Wikipedia. Pyridine-N-oxide. Available at: [Link]
-
An, H., et al. (2000). Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides. Journal of Medicinal Chemistry, 43(21), 3984-3991. Available at: [Link]
- Google Patents. (2022). CN115160220A - Synthesis process of pyridine-N-oxide.
-
Teixidó, J., et al. (2001). Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule. The Journal of Organic Chemistry, 66(1), 192-199. Available at: [Link]
-
Harris, M., & Stewart, R. (1977). Amino group acidity in aminopyridines and aminopyrimidines. Canadian Journal of Chemistry, 55(21), 3800-3805. Available at: [Link]
-
Al-Issa, S. A., et al. (2024). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI. Available at: [Link]
-
Chemistry Stack Exchange. (2019). Hydrolysis of an amidine derivative under acidic conditions. Available at: [Link]
-
Utkina, E., et al. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Chemistry of Heterocyclic Compounds, 57, 555–575. Available at: [Link]
-
The Organic Chemistry Tutor. (2019). mechanism of amide hydrolysis. YouTube. Available at: [Link]
-
Clark, J. (2015). the hydrolysis of amides. Chemguide. Available at: [Link]
-
ResearchGate. (2022). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. Available at: [Link]
-
Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Available at: [Link]
-
Gupta, A., et al. (1992). Condensation products of 2-amino-3-cyano-4,6-disubstituted pyridine with carbon disulfide, thiourea, urea & formamide and their antibacterial activity. Il Farmaco, 47(6), 979-983. Available at: [Link]
-
Request PDF. (2025). Catalyst-free three-component reaction between 2-aminopyridines (or 2-aminothiazoles), aldehydes, and isocyanides in water. ResearchGate. Available at: [Link]
-
PubChem. 3-Pyridinecarboxaldehyde, 2-amino-. Available at: [Link]
-
Kumar, A., et al. (2010). Synthesis of some novel annulated pyrido[2,3-d]pyrimidines via stereoselective intramolecular hetero Diels–Alder reactions of 1-oxa-1,3-butadienes. Beilstein Journal of Organic Chemistry, 6, 96. Available at: [Link]
-
Gangjee, A., et al. (2008). Design, synthesis and molecular modeling of novel pyrido[2,3-d]pyrimidine analogs as antifolates: Application of Buchwald-Hartwig aminations of heterocycles. Bioorganic & Medicinal Chemistry, 16(14), 6891–6902. Available at: [Link]
-
Request PDF. (2025). Synthesis of annulated and substituted pyrido[2,3-d] pyrimidines as antimicrobial agents. ResearchGate. Available at: [Link]
Sources
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- 3. Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. N-oxide synthesis by oxidation [organic-chemistry.org]
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- 12. 2-Aminopyridine-3-carboxaldehyde, 98% | Fisher Scientific [fishersci.ca]
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Technical Support Center: Purification Strategies for Polar Pyrido[2,3-d]pyrimidine Compounds
Welcome to the technical support center for the purification of polar pyrido[2,3-d]pyrimidine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of this important class of heterocyclic compounds. Pyrido[2,3-d]pyrimidines are privileged scaffolds in medicinal chemistry, but their inherent polarity often presents significant purification hurdles.[1][2][3] This resource aims to equip you with the knowledge and practical strategies to overcome these challenges effectively.
I. Understanding the Challenge: The "Polar" Problem
The primary difficulty in purifying polar pyrido[2,3-d]pyrimidine compounds stems from their intrinsic chemical nature. The presence of multiple nitrogen atoms and often other heteroatoms like oxygen, coupled with functional groups capable of hydrogen bonding, leads to high polarity.[4] This characteristic results in several common issues during purification:
-
Poor solubility in many common organic solvents used for chromatography.[5][6]
-
Strong, often irreversible, binding to silica gel in normal-phase chromatography.[4][5]
-
Poor retention and co-elution with the solvent front in standard reversed-phase chromatography.[7][8]
-
Difficulty in crystallization due to high solubility in polar solvents.[9]
This guide will provide a systematic approach to troubleshooting these issues, with a focus on practical, actionable solutions.
II. Troubleshooting Guides: A Case-by-Case Approach
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your purification workflows.
Chromatography Clinic
Question: My polar pyrido[2,3-d]pyrimidine compound streaks badly on a silica gel TLC plate and I get low recovery from my flash column. What's happening and how can I fix it?
Answer: This is a classic sign of strong, undesirable interactions between your basic nitrogen-containing compound and the acidic silanol groups on the silica surface.[4] This can lead to irreversible adsorption and poor peak shape. Here’s a troubleshooting workflow:
Workflow for Overcoming Strong Silica Interactions
Caption: Decision-making workflow for troubleshooting strong silica interactions.
Detailed Step-by-Step Protocol: Mobile Phase Modification for Flash Chromatography [10][11]
-
Initial Screening: Develop a TLC solvent system that gives your desired compound an Rf of ~0.2-0.3. A good starting point for polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH) or ethyl acetate (EtOAc) and hexane.[10][11]
-
Add a Basic Modifier: To your chosen solvent system, add a small amount of a basic modifier.
-
Triethylamine (TEA): Typically 0.1-1% (v/v).
-
Ammonia in Methanol: Use a stock solution of 10% ammonia in methanol, and add 1-10% of this solution to your mobile phase.[11]
-
-
Re-evaluate Rf: Run a new TLC with the modified solvent system. You should observe a more compact spot with less streaking.
-
Column Chromatography:
-
Pack your column with silica gel in the non-polar component of your solvent system.
-
Equilibrate the column with your chosen mobile phase containing the basic modifier.
-
Load your sample. For highly polar compounds that are difficult to dissolve, consider "dry loading" by adsorbing your compound onto a small amount of silica gel.[12]
-
Elute with the modified mobile phase, gradually increasing the polarity if necessary.
-
Question: My compound elutes in the void volume on a C18 reversed-phase column, even with 100% water. How can I get it to retain?
Answer: This is a common problem for highly polar compounds in reversed-phase chromatography (RPC), as they have little affinity for the non-polar stationary phase.[5][8] Here are several strategies to increase retention:
| Strategy | Mechanism of Action | Key Considerations |
| Use a Polar-Embedded or Polar-Endcapped Column | These columns have polar groups integrated into the stationary phase, which helps to retain polar analytes.[9] | Often the most effective first choice for polar compounds. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | HILIC utilizes a polar stationary phase (like silica, diol, or amine) with a mobile phase high in organic solvent and a small amount of aqueous solvent.[5][13] Water acts as the strong eluting solvent.[13] | Excellent for very polar, water-soluble compounds.[13] |
| Ion-Pairing Chromatography | An ion-pairing agent (e.g., trifluoroacetic acid for basic compounds) is added to the mobile phase to form a neutral complex with the analyte, which then retains on the C18 column. | Can be incompatible with mass spectrometry and preparative chromatography.[8] |
| pH Adjustment | For ionizable pyrido[2,3-d]pyrimidines, adjusting the mobile phase pH can alter the compound's charge state and improve retention.[6] For basic compounds, a higher pH will make them more neutral and increase retention. | Ensure your column is stable at the chosen pH. |
| Mixed-Mode Chromatography | These columns combine reversed-phase and ion-exchange functionalities, providing multiple retention mechanisms.[8][9] | Can offer unique selectivity for complex mixtures of polar compounds. |
Experimental Workflow: HILIC for Highly Polar Pyrido[2,3-d]pyrimidines
Caption: A typical experimental workflow for HILIC purification.
Crystallization Conundrums
Question: My pyrido[2,3-d]pyrimidine derivative is an oil or fails to crystallize from solution. What can I do?
Answer: Failure to crystallize is often due to the compound being too soluble in the chosen solvent, or the presence of impurities that inhibit crystal lattice formation.[9][14] Here is a troubleshooting guide:
Troubleshooting Crystallization Issues [9][15]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent; Solution is cooled too quickly. | Lower the temperature at which you dissolve the compound; Allow for slower cooling. |
| No Crystals Form | Solution is not supersaturated (too much solvent); Compound is too soluble. | Evaporate some of the solvent; Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the crystallization solvent); Try a different solvent system.[9] |
| Supersaturation | The solution has cooled but no crystals have formed. | Scratch the inside of the flask with a glass rod to create nucleation sites; Add a seed crystal of the pure compound.[15][16] |
Step-by-Step Protocol for Recrystallization using a Two-Solvent System
-
Solvent Selection: Find a "good" solvent that dissolves your compound when hot, and a "bad" solvent (anti-solvent) in which your compound is insoluble but is miscible with the "good" solvent. For polar compounds, common pairs include ethanol/water or methanol/diethyl ether.[15][16]
-
Dissolution: Dissolve your crude compound in the minimum amount of the hot "good" solvent.[17]
-
Addition of Anti-Solvent: While the solution is still hot, add the "bad" solvent dropwise until you see persistent cloudiness.
-
Re-dissolution: Add a few more drops of the hot "good" solvent to just re-dissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time.[15][17] Once at room temperature, you can place it in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold "bad" solvent or a cold mixture of the two solvents.[14][15]
-
Drying: Dry the purified crystals under vacuum.
III. Frequently Asked Questions (FAQs)
Q1: What are some good starting solvent systems for flash chromatography of polar pyrido[2,3-d]pyrimidines?
A1: Good starting points for polar compounds are typically 100% ethyl acetate or a 5-10% solution of methanol in dichloromethane.[11] If your compound is basic, adding 0.1-1% triethylamine or a small amount of a 10% ammonia in methanol solution can significantly improve peak shape and recovery.[10][11]
Q2: When should I consider preparative HPLC instead of flash chromatography?
A2: Preparative HPLC is generally preferred when you need very high purity (>98%), are working with small quantities of material, or when the components of your mixture are very difficult to separate by flash chromatography.[18][19]
Q3: My compound seems to be unstable on silica gel. What are my options?
A3: If your compound is degrading on silica, you can try a less acidic stationary phase like alumina or Florisil.[10][20] Alternatively, you can deactivate the silica gel by treating it with a solution of your mobile phase containing a basic modifier before packing the column.[20] Two-dimensional TLC can be a quick way to check for on-plate decomposition.[12]
Q4: Can I use reversed-phase chromatography for a salt form of my pyrido[2,3-d]pyrimidine?
A4: Yes, but retention can be challenging. For salt forms, which are often highly water-soluble, HILIC is frequently a better choice.[13] If you must use reversed-phase, consider a polar-endcapped column and screen different mobile phase pH values and buffers to optimize retention and peak shape.[9]
IV. Concluding Remarks
The purification of polar pyrido[2,3-d]pyrimidine compounds requires a thoughtful and systematic approach. There is no single "best" method, and the optimal strategy will depend on the specific properties of your compound and the impurities present. By understanding the underlying chemical principles and employing the troubleshooting strategies outlined in this guide, you can significantly improve your success rate in obtaining these valuable compounds in high purity.
References
- Strategies for the Flash Purification of Highly Polar Compounds - Lab-ex Kft. (URL not available)
-
Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. (URL: [Link])
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Flash Column Chromatography. (URL: [Link])
-
Recrystallization I 10. (URL: [Link])
-
Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. (URL: [Link])
-
Polar Compounds | SIELC Technologies. (URL: [Link])
-
Recrystallization Technique for Organic Chemistry with Nadia Korovina - YouTube. (URL: [Link])
-
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (URL: [Link])
-
Recrystallization1. (URL: [Link])
-
Recrystallization. (URL: [Link])
-
LABTips: Preparative HPLC for Purification Workflows | Labcompare.com. (URL: [Link])
-
Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (URL: [Link])
-
How can you separate a co-eluting more polar compound by HPLC? - ResearchGate. (URL: [Link])
-
Strategies to Enable and Simplify HPLC Polar Compound Separation. (URL: [Link])
-
Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC. (URL: [Link])
-
For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? | ResearchGate. (URL: [Link])
-
Recent advances in synthesizing and utilizing nitrogen-containing heterocycles - Frontiers. (URL: [Link])
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. (URL: [Link])
-
SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K - Revue Roumaine de Chimie -. (URL: [Link])
-
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF - ResearchGate. (URL: [Link])
-
734-772 Review Article The chemistry of pyrido[2,3-d]pyrimidines - JOCPR. (URL: [Link])
-
A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (URL: [Link])
-
A greener approach for the synthesis of pyrido[2,3‐d]pyrimidine derivatives in glycerol under microwave heating | Request PDF - ResearchGate. (URL: [Link])
-
Special Issue : Nitrogen-Containing Heterocyclic Compounds in Drug Design: Synthesis, Characterization, and Biological Activity - MDPI. (URL: [Link])
-
Application and challenges of nitrogen heterocycles in PROTAC linker - PubMed. (URL: [Link])
-
Nano-Fe3O4@SiO2/SnCl4 Promoted Synthesis of Indenopyrido[2,3-d] Pyrimidine Derivatives in Water - Journal of Nanostructures. (URL: [Link])
-
Synthesis and pharmacology of pyrido[2,3-d]pyrimidinediones bearing polar substituents as adenosine receptor antagonists - PubMed. (URL: [Link])
Sources
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- 3. Nano-Fe3O4@SiO2/SnCl4 Promoted Synthesis of Indenopyrido[2,3-d] Pyrimidine Derivatives in Water [jns.kashanu.ac.ir]
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how to prevent hydrolysis of 4-Chloropyrido[2,3-d]pyrimidine during reactions
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Hydrolysis During Reactions
Welcome to the technical support center for 4-Chloropyrido[2,3-d]pyrimidine. As Senior Application Scientists, we understand the challenges you face in the lab. This guide is designed to provide you with in-depth technical knowledge and practical, field-proven insights to help you successfully utilize this compound in your synthetic endeavors while avoiding the common pitfall of hydrolysis.
Understanding the Challenge: The Susceptibility of this compound to Hydrolysis
This compound is a valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other biologically active compounds.[1] However, the chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr), with water acting as a nucleophile. This leads to the formation of the undesired by-product, 4-hydroxypyrido[2,3-d]pyrimidine. The electron-deficient nature of the pyridopyrimidine ring system makes it reactive towards nucleophiles.[2][3]
Hydrolysis is often accelerated by the presence of strong acids or bases.[1] Therefore, careful control of reaction conditions is paramount to ensure the desired transformation occurs in high yield.
Frequently Asked Questions (FAQs)
Q1: I am seeing a significant amount of a polar, water-soluble byproduct in my reaction with this compound. Could this be the hydrolyzed product?
A: Yes, it is highly likely. The product of hydrolysis, 4-hydroxypyrido[2,3-d]pyrimidine, is significantly more polar than the starting material due to the presence of the hydroxyl group, which can also exist as its keto tautomer, pyrido[2,3-d]pyrimidin-4(3H)-one. This increased polarity leads to higher solubility in aqueous and polar protic solvents. If you observe a new spot by TLC with a lower Rf value or a new peak in your LCMS with a mass corresponding to the replacement of -Cl with -OH, hydrolysis is the probable cause.
Q2: What are the key factors that promote the hydrolysis of this compound?
A: The primary factors that promote hydrolysis are:
-
Presence of Water: Even trace amounts of water in your solvents or reagents can lead to hydrolysis, especially at elevated temperatures.
-
pH: Both strongly acidic and strongly basic conditions can catalyze hydrolysis.
-
Temperature: Higher reaction temperatures generally increase the rate of hydrolysis.
-
Reaction Time: Prolonged reaction times can lead to a greater accumulation of the hydrolyzed byproduct.
-
Solvent Choice: Protic solvents, especially water, can act as both the solvent and the nucleophile.
Q3: How can I minimize hydrolysis during my reactions?
A: To minimize hydrolysis, you should focus on the following:
-
Anhydrous Conditions: Use anhydrous solvents and reagents. Consider drying your solvents using standard laboratory procedures (e.g., distillation over a drying agent, use of molecular sieves).
-
Careful Choice of Base: For reactions requiring a base, such as palladium-catalyzed cross-coupling reactions, select a moderately weak and non-nucleophilic base. Inorganic bases like sodium carbonate (Na2CO3) or potassium carbonate (K2CO3) are often good choices.[4]
-
Solvent System: Employ aprotic solvents or a mixture of aprotic and polar aprotic solvents. For example, solvent systems like toluene/ethanol have been used successfully in Suzuki coupling reactions.[4]
-
Temperature Control: Run your reaction at the lowest temperature that allows for a reasonable reaction rate for your desired transformation.
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
Troubleshooting Guide: Hydrolysis of this compound
This troubleshooting guide is designed to help you diagnose and resolve issues with hydrolysis in your reactions.
| Symptom | Possible Cause | Suggested Solution |
| Significant amount of hydrolyzed byproduct observed by LCMS/TLC. | Presence of water in the reaction mixture. | Ensure all solvents and reagents are anhydrous. Dry solvents and glassware thoroughly before use. |
| Reaction temperature is too high. | Lower the reaction temperature. Consider running a temperature screen to find the optimal balance between reaction rate and byproduct formation. | |
| Reaction time is too long. | Monitor the reaction progress closely by TLC or LCMS and quench the reaction as soon as the starting material is consumed. | |
| Inappropriate base used. | Switch to a weaker, non-nucleophilic base such as K2CO3 or Cs2CO3. Avoid strong bases like NaOH or KOH. | |
| Low yield of desired product, with starting material still present, but also evidence of hydrolysis. | The rate of hydrolysis is competitive with the rate of your desired reaction. | Optimize your reaction conditions to accelerate the desired transformation. This could involve screening different catalysts, ligands, or solvent systems. For example, in a Buchwald-Hartwig amination, ligand choice can significantly impact reaction rates.[5] |
| Reaction works well at small scale but fails upon scale-up, with increased hydrolysis. | Inefficient heat transfer or longer reaction times at a larger scale. | Re-optimize heating and stirring for the larger scale. Consider a more gradual addition of reagents. |
Visualizing the Problem: The Hydrolysis Pathway
The following diagram illustrates the likely SNAr mechanism for the hydrolysis of this compound.
Caption: Proposed SNAr mechanism for the hydrolysis of this compound.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to address hydrolysis issues.
Caption: A step-by-step workflow for troubleshooting the hydrolysis of this compound.
Experimental Protocols: Proven Methodologies
Here are two examples of established protocols that successfully employ this compound while minimizing hydrolysis.
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
This protocol is adapted from literature procedures for the Suzuki coupling of related chloropyrimidines.[4]
Objective: To couple an arylboronic acid with this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Pd(PPh3)4 (0.05 equivalents)
-
Na2CO3 (2 equivalents)
-
Toluene (anhydrous)
-
Ethanol (anhydrous)
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and Na2CO3.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous toluene and anhydrous ethanol in a 3:1 ratio.
-
Add Pd(PPh3)4 to the reaction mixture.
-
Heat the reaction mixture to 110 °C and stir for the required time, monitoring by TLC or LCMS.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol is based on general principles for the Buchwald-Hartwig amination of heteroaryl chlorides.[5][6]
Objective: To couple a primary or secondary amine with this compound.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd2(dba)3 (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Cs2CO3 (1.5 equivalents)
-
Toluene or Dioxane (anhydrous)
-
Argon or Nitrogen gas supply
Procedure:
-
In a glovebox or under a stream of inert gas, add Cs2CO3 to a flame-dried Schlenk tube.
-
Add this compound, the amine, Pd2(dba)3, and Xantphos.
-
Add anhydrous toluene or dioxane.
-
Seal the Schlenk tube and heat the reaction mixture to 100-120 °C with stirring.
-
Monitor the reaction by TLC or LCMS until the starting material is consumed.
-
Cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography.
References
-
ResearchGate. (n.d.). Scheme 1: Use of 2,4,6-trichloropyrimidine as a core scaffold. Retrieved from [Link]
-
Comptes Rendus de l'Académie des Sciences. (n.d.). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Retrieved from [Link]
-
PMC - NIH. (n.d.). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Investigation of the reaction of 4-chloropyrido[2,3-d]pyrimidines 3 with boronic acids 5a–k in water. Retrieved from [Link]
-
NIH. (n.d.). Design, synthesis and molecular modeling of novel pyrido[2,3-d]pyrimidine analogs as antifolates: Application of Buchwald-Hartwig aminations of heterocycles. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Retrieved from [Link]
-
PMC - NIH. (n.d.). One-pot Double Suzuki Couplings of Dichloropyrimidines. Retrieved from [Link]
-
RSC Publishing. (n.d.). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
Sources
- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Design, synthesis and molecular modeling of novel pyrido[2,3-d]pyrimidine analogs as antifolates: Application of Buchwald-Hartwig aminations of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: C-N Bond Formation with 4-Chloropyrido[2,3-d]pyrimidine
From the Desk of the Senior Application Scientist
Welcome to the technical support center for C-N cross-coupling reactions involving 4-Chloropyrido[2,3-d]pyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing substituted aminopyrido[2,3-d]pyrimidines, a scaffold of significant interest in pharmaceutical development.[1][2][3]
The 4-chloro position of the pyrido[2,3-d]pyrimidine core presents unique challenges. The presence of multiple Lewis basic nitrogen atoms makes this substrate class particularly prone to catalyst inhibition and deactivation, a common issue with electron-deficient heteroaryl chlorides.[4] This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, moving beyond standard protocols to explain the underlying chemical principles.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems in a question-and-answer format, focusing on the most prevalent catalytic systems.
Section 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and widely used method for C-N bond formation.[5][6] However, its application to N-heterocyclic substrates like this compound requires careful optimization to overcome inherent reactivity challenges.[1][7]
Q1: My Buchwald-Hartwig reaction is sluggish, stalls at low conversion, or fails completely. What is the most likely cause?
A1: The primary culprit is often catalyst deactivation or inhibition caused by the substrate itself.[4] The pyridine and pyrimidine nitrogen atoms of your starting material can act as ligands, coordinating strongly to the palladium center and forming stable, catalytically inactive "off-cycle" complexes.[4] This effectively poisons the catalyst, preventing it from participating in the desired catalytic cycle.
Troubleshooting Steps:
-
Ligand Selection is Critical: Switch to bulky, electron-rich biarylphosphine ligands. Ligands like RuPhos, BrettPhos, or SPhos are designed to promote the formation of highly active, monoligated Pd(0) species. Their steric bulk discourages the binding of multiple ligands and can hinder the inhibitory coordination of the heteroaryl substrate.[8]
-
Use a Palladium Precatalyst: Modern palladium precatalysts (e.g., RuPhos Pd G3) are often more effective than generating the active Pd(0) species in situ from sources like Pd₂(dba)₃.[9] These precatalysts are designed for clean and efficient generation of the active catalyst, minimizing side reactions.
-
Optimize Ligand-to-Metal Ratio: While a 1:1 or 2:1 ligand-to-palladium ratio is common, a slight excess of the ligand can sometimes be beneficial to prevent palladium aggregation. However, a large excess can inhibit the reaction, so this should be screened carefully.[4]
Q2: I'm observing a significant amount of black precipitate (palladium black) in my reaction vessel. What does this mean and how can I prevent it?
A2: The formation of palladium black is a clear visual indicator of catalyst decomposition.[4][10] The active Pd(0) catalyst has aggregated and precipitated out of solution, rendering it inactive. This is typically caused by one of the following:
-
Presence of Oxygen: The Pd(0) catalyst is sensitive to oxidation. Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen). Solvents must be rigorously degassed, and a positive pressure of inert gas should be maintained throughout the experiment.[4]
-
High Temperatures: Excessive heat can accelerate catalyst decomposition.[4] It is advisable to run the reaction at the lowest temperature that provides a reasonable rate. If a reaction is sluggish, consider screening different ligands or bases before aggressively increasing the temperature.
-
Incomplete Reduction of Pd(II) Source: If you are using a Pd(II) salt like Pd(OAc)₂, ensure the conditions are sufficient to generate the active Pd(0) species. Using a precatalyst often bypasses this issue.[9]
Q3: My reaction is producing a significant amount of a side product identified as pyrido[2,3-d]pyrimidin-4-ol. What is happening?
A3: You are observing a competing hydrolysis or solvolysis reaction, where a water or alcohol molecule acts as the nucleophile instead of your amine. This is a common issue when working with activated aryl chlorides.
Preventative Measures:
-
Ensure Anhydrous Conditions: Use dry solvents and reagents. While some modern Buchwald-Hartwig protocols can tolerate water, it's a critical parameter to control when side reactions are observed.[10][11]
-
Choice of Base: The base can be a source of water or hydroxide. Using a non-hydroxide base like K₃PO₄ or LiHMDS (lithium bis(trimethylsilyl)amide) is often preferred. Ensure the base is of high purity and handled under anhydrous conditions.
-
Solvent Selection: If using an alcohol-based solvent, you may see the corresponding ether as a byproduct. Switch to a non-protic solvent like toluene, dioxane, or DMF.[11]
Section 2: Copper-Catalyzed Ullmann Condensation
The Ullmann reaction is a classical, cost-effective alternative to palladium-catalyzed methods.[12][13] Traditionally, it requires harsh conditions, but modern protocols have made it more accessible.
Q4: My Ullmann coupling requires extremely high temperatures (e.g., >180 °C) and gives inconsistent yields. How can I improve this?
A4: The traditional Ullmann condensation often suffers from these drawbacks due to the low solubility and reactivity of the copper species.[12] Modern advancements can significantly improve the reaction.
Optimization Strategies:
-
Catalyst Source: Use a Cu(I) source, such as Copper(I) iodide (CuI), which is typically more active than copper powder.[11][14] The quality and handling of the copper salt are crucial, as oxidation to Cu(II) can be detrimental.
-
Incorporate a Ligand: The addition of a ligand is the most significant factor in improving Ullmann-type reactions. Ligands like 1,10-phenanthroline or α-benzoin oxime can chelate the copper, increasing its solubility and promoting the catalytic cycle, which allows for significantly lower reaction temperatures.[12][15]
-
Solvent Choice: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are typically required to ensure all components remain in solution.[12]
Section 3: Nickel-Catalyzed Cross-Coupling
Nickel catalysis is emerging as a powerful and economical alternative for coupling challenging electrophiles, including heteroaryl chlorides.[16][17]
Q5: I'm interested in trying a nickel-based catalyst system. What are the key advantages and a good starting point for my this compound substrate?
A5: Nickel catalysts can be superior to palladium for activating the C-Cl bond and are often more tolerant of certain functional groups.[6][16]
Recommended Starting Point:
-
Catalyst System: A common and effective system is Ni(cod)₂ (bis(1,5-cyclooctadiene)nickel(0)) as the precatalyst, paired with a sterically demanding N-heterocyclic carbene (NHC) ligand such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride).[17]
-
Base and Solvent: A strong base like NaOtBu or LiHMDS is often required. Anhydrous THF or dioxane are suitable solvents.
-
Key Consideration: Nickel-catalyzed reactions can be sensitive to homocoupling of the amine or aryl halide. Careful control of reaction parameters is necessary.[16]
Experimental Protocols & Data
General Protocol for a Screening Buchwald-Hartwig Amination
This protocol provides a robust starting point for optimization.
-
Reaction Setup: To an oven-dried vial under an inert atmosphere (Argon), add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), the ligand (e.g., RuPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to make a 0.1 M solution).
-
Reaction: Stir the mixture vigorously at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[4]
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |
| Pd₂(dba)₃ / RuPhos | K₃PO₄ | Toluene | 100-110 | 60-90 | Bulky ligand is key to prevent catalyst poisoning. |
| BrettPhos Pd G3 | LiHMDS | THF | 80-100 | 75-95 | Precatalyst often gives more reproducible results. |
| CuI / Phenanthroline | K₂CO₃ | DMF | 130-150 | 50-80 | A classic, cost-effective but often lower-yielding alternative. |
| Ni(cod)₂ / IPr | NaOtBu | Dioxane | 80-100 | 65-88 | Good for C-Cl bond activation; can be sensitive to air and moisture. |
Yields are highly substrate-dependent and provided for illustrative purposes.
Visualizing the Workflow
Troubleshooting a Failed C-N Coupling Reaction
The following diagram outlines a logical workflow for diagnosing and solving common issues in C-N cross-coupling reactions.
Caption: A systematic workflow for troubleshooting failed C-N cross-coupling reactions.
Simplified Buchwald-Hartwig Catalytic Cycle
This diagram illustrates the main steps of the catalytic cycle and highlights where catalyst poisoning can occur.
Caption: Key steps and a deactivation pathway in the Buchwald-Hartwig catalytic cycle.
Frequently Asked Questions (FAQs)
Q6: Can I perform a direct SₙAr (Nucleophilic Aromatic Substitution) reaction on this compound instead of using a metal catalyst?
A6: Yes, an SₙAr reaction is a potential alternative, especially given that the pyrimidine ring is electron-deficient, which helps stabilize the required Meisenheimer complex intermediate.[11] Success will depend on the nucleophilicity of your amine and the reaction conditions. Heating the reaction in a polar aprotic solvent like DMSO or DMF is often necessary.[11] However, for less nucleophilic amines (like anilines) or for achieving higher yields and broader substrate scope under milder conditions, metal-catalyzed methods are generally superior.
Q7: How do I effectively remove residual palladium from my final product for pharmaceutical applications?
A7: Removing palladium residues to meet regulatory limits (<10 ppm) is a critical step in process chemistry.[11][16] A multi-step approach is often most effective:
-
Filtration: After the reaction, pass the crude mixture through a plug of Celite® to remove precipitated palladium black.[11]
-
Scavengers: Stir the product solution with a palladium scavenger. Thiol-functionalized silica gels are commercially available and highly effective at binding and removing dissolved palladium.
-
Aqueous Wash: Washing the organic layer with an aqueous solution of a chelating agent like EDTA or a dilute solution of ammonium hydroxide can help extract palladium salts.[11]
-
Crystallization: If your product is a solid, crystallization is an excellent final purification step that is very effective at removing metal contaminants.[11]
Q8: Are there any emerging, "greener" catalyst alternatives for this transformation?
A8: Yes, the field is actively developing more sustainable methods. Two notable areas are:
-
Photoredox Catalysis: This approach uses light (often from LEDs) and a photocatalyst (like an organic dye or a ruthenium/iridium complex) to facilitate the C-N bond formation under very mild, often room-temperature, conditions.[18][19][20]
-
Heterogeneous Catalysis: Using catalysts on a solid support, such as metal-free graphitic carbon nitride (g-C₃N₄), can simplify purification as the catalyst can be filtered off.[18] While still an area of active research, these methods hold promise for future industrial applications.
References
- Technical Support Center: Optimizing Amination Reactions of Pyrimidines - Benchchem. (URL: )
- Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides - Benchchem. (URL: )
-
C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative - MDPI. (URL: [Link])
-
Design, synthesis and molecular modeling of novel pyrido[2,3-d]pyrimidine analogs as antifolates: Application of Buchwald-Hartwig aminations of heterocycles - NIH. (URL: [Link])
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH. (URL: [Link])
-
Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes - ACS Publications. (URL: [Link])
-
Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Publishing. (URL: [Link])
-
Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
-
Nickel-Catalyzed C-N Cross-Coupling of 4-Chloro-1,8-naphthalimides and Bulky, Primary Alkylamines at Room Temperature - ResearchGate. (URL: [Link])
-
Ullmann condensation - Wikipedia. (URL: [Link])
-
Copper-Catalyzed Intermolecular Cross-dehydrogenative C-N Coupling at Room Temperature via Remote Activating Group Enabled Radical Relay Strategy - PubMed. (URL: [Link])
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews - ACS Publications. (URL: [Link])
-
Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime - NIH. (URL: [Link])
-
Cross-Coupling of Heteroatomic Electrophiles - PMC - NIH. (URL: [Link])
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. (URL: [Link])
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (URL: [Link])
-
Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - NIH. (URL: [Link])
-
Copper-Catalyzed Cross Coupling of Benzylic C–H Bonds and Azoles with Controlled N-Site Selectivity - PMC - NIH. (URL: [Link])
-
Carbon Nitride‐Catalyzed Photoredox CC Bond Formation with | Request PDF - ResearchGate. (URL: [Link])
-
CuI-catalyzed synthesis of multisubstituted pyrido[1,2- a]pyrimidin-4-ones through tandem Ullmann-type C-N cross-coupling and intramolecular amidation reaction - PubMed. (URL: [Link])
-
Palladium-catalyzed C,N-cross coupling reactions - ResearchGate. (URL: [Link])
-
Amination products of chloropyrazine and 2-chloropyrimidine. | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - NIH. (URL: [Link])
-
Copper(i) chloride promoted Csp2–N cross-coupling of 1,2-di(pyrimidin-2-yl) disulfides with amines: an efficient approach to obtain C2-amino functionalized pyrimidines - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
Ullmann reaction - Wikipedia. (URL: [Link])
-
Palladium-catalyzed C-N and C-O cross-coupling reactions - DSpace@MIT. (URL: [Link])
-
Photoinduced C−N/C=O Bond Formation | PDF | Chemical Reactions | Amine - Scribd. (URL: [Link])
-
Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides. (URL: [Link])
- Technical Support Center: Troubleshooting Palladium-Catalyzed Amin
-
Unlocking Pharmaceutical Potential: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives. (URL: [Link])
-
(PDF) Copper-catalyzed selective C-N bond formation with 2-amino, 2-hydroxy and 2-bromo-5- halopyridine † - ResearchGate. (URL: [Link])
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC - NIH. (URL: [Link])
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Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides - PubMed. (URL: [Link])
-
Photochemical synthesis of pyrano[2,3-d]pyrimidine scaffolds using photoexcited organic dye, Na2 eosin Y as direct hydrogen atom transfer (HAT) photocatalyst via visible light-mediated under air atmosphere - PMC - NIH. (URL: [Link])
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ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. - ResearchGate. (URL: [Link])
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Ullmann Reaction - Organic Chemistry Portal. (URL: [Link])
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Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review - MDPI. (URL: [Link])
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Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - NIH. (URL: [Link])
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Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex.. (URL: [Link])
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Photoredox catalytic organic reactions promoted with broadband visible light-absorbing Bodipy-iodo-aza-Bodipy triad photocatalyst - RSC Publishing. (URL: [Link])
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Blue LED-driven C-N bond formation for synthesis of imidazopyridines - Shri R.L.T. College of Science, Akola. (URL: [Link])
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Technical Support Center: Managing Poor Solubility of Pyrido[2,3-d]pyrimidine Intermediates
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for managing pyrido[2,3-d]pyrimidine intermediates. This class of nitrogen-containing heterocycles is a cornerstone in modern medicinal chemistry, forming the scaffold for numerous kinase inhibitors and other therapeutic agents.[1][2][3] However, their often planar, rigid structure and potential for strong intermolecular interactions frequently lead to poor aqueous solubility, a significant hurdle in synthesis, purification, and biological screening.
This guide is structured to provide direct, actionable solutions to common solubility challenges encountered in the lab. We will move from immediate troubleshooting for acute experimental problems to a broader discussion of the underlying principles and strategies for solubility enhancement.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific, frequently encountered problems in a direct question-and-answer format.
Issue 1: Compound Precipitation from DMSO Stock in Aqueous Media
Question: I dissolved my pyrido[2,3-d]pyrimidine intermediate in DMSO to make a concentrated stock solution. When I dilute it into my aqueous assay buffer (e.g., PBS or cell culture media), a precipitate forms immediately. What is causing this, and how can I prevent it?
Answer: This is a classic issue known as "crashing out," and it is the most common manifestation of poor aqueous solubility for these compounds.[4]
-
Causality: DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules, including hydrophobic ones, at high concentrations.[4][5] However, when this DMSO stock is introduced into a predominantly aqueous environment, the solubility limit of your compound in that final water-rich mixture is exceeded. The compound, no longer adequately solvated, rapidly precipitates out of the solution.
Here are several strategies to troubleshoot this, starting with the simplest fixes.
Initial Troubleshooting Steps:
-
Decrease Final DMSO Concentration: Aim for a final DMSO concentration of ≤0.5% in your assay.[4] While some experimental systems can tolerate up to 1%, lower is always better to minimize both precipitation risk and potential solvent-induced artifacts. This may require preparing a more dilute initial stock solution in DMSO.
-
Optimize Stock Concentration: Counterintuitively, a very high concentration in the DMSO stock can promote faster precipitation upon dilution.[4] Try preparing a lower concentration stock solution (e.g., 10 mM instead of 50 mM) if the compound's solubility in pure DMSO allows.
Workflow for Persistent Precipitation
If the initial steps fail, a more systematic approach is required. The following workflow can help you find a robust solution.
Caption: Troubleshooting workflow for compound precipitation.
Strategy 1: Employ a Co-solvent System
-
Causality: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium.[6][7] This creates a more favorable "microenvironment" for the hydrophobic pyrido[2,3-d]pyrimidine molecule, increasing its solubility.[4]
-
Common Co-solvents: Polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol are frequently used and generally well-tolerated in biological assays at low concentrations.[4][8][9]
-
Prepare Co-solvent Mixtures: Create 1:1 (v/v) mixtures of DMSO with your chosen co-solvent (e.g., DMSO:PEG 400).
-
Prepare Stock Solution: Prepare a stock solution of your test compound (e.g., 10 mM) in the DMSO:co-solvent mixture.
-
Dilution: Serially dilute this co-solvent stock solution into your aqueous buffer or cell culture medium to the final desired concentration.
-
Observation: Visually inspect for any signs of precipitation and ensure the final concentration of the co-solvent system is compatible with your assay (typically ≤1%).
Strategy 2: Adjust Buffer pH
-
Causality: Pyrido[2,3-d]pyrimidines contain basic nitrogen atoms. The solubility of such ionizable compounds is highly pH-dependent.[5] By adjusting the pH of the buffer to be below the compound's pKa, you can protonate these nitrogen atoms. The resulting charged (salt) form of the molecule is significantly more polar and thus more soluble in water.[10][11]
-
Action: For these basic compounds, lowering the pH (making the buffer more acidic) will generally increase solubility.[4] It is critical to ensure the chosen pH is compatible with your experimental system (e.g., does not affect cell viability or protein stability).
Strategy 3: Utilize Cyclodextrins
-
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" where the hydrophobic compound is shielded within the cyclodextrin's core, while the complex's hydrophilic exterior allows it to dissolve readily in water.[4][8]
-
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are effective and widely used.[4]
Issue 2: Inconsistent Results in Biological Assays
Question: I am observing high variability in my cell-based assay results (e.g., IC50 values) when using a pyrido[2,3-d]pyrimidine derivative. Could this be related to solubility?
Answer: Yes, absolutely. Poor solubility is a primary cause of inconsistent results in in vitro assays.[4]
-
Causality: If your compound is not fully dissolved, or if it begins to precipitate over the course of the experiment, the actual concentration exposed to the cells or target protein will be lower and more variable than the nominal concentration you calculated.[4] This leads to unreliable dose-response curves and inaccurate potency measurements. Even micro-precipitates, invisible to the naked eye, can significantly alter the effective concentration.
-
Troubleshooting Steps:
-
Confirm Solubility: Before running a full assay, perform a simple kinetic solubility test in your final assay buffer. Prepare your highest intended concentration and visually inspect for precipitation immediately and after a period equivalent to your assay duration (e.g., 24 or 48 hours).
-
Implement Solubilization Strategies: If you observe any precipitation or cloudiness, apply the strategies outlined in Issue 1 (co-solvents, pH adjustment) to ensure your compound remains in solution for the entire duration of the experiment.
-
Work Below Solubility Limit: Determine the maximum soluble concentration in your final assay medium and ensure your dose-response curve stays below this limit for more reliable results.[4]
-
Frequently Asked Questions (FAQs)
This section addresses broader, foundational questions regarding the solubility of pyrido[2,3-d]pyrimidine intermediates.
Q1: Why are pyrido[2,3-d]pyrimidine derivatives often poorly soluble?
The poor solubility is rooted in their fundamental physicochemical properties. According to the general solubility equation, solubility is influenced by both lipophilicity (LogP) and the energy of the crystal lattice (related to melting point).[12]
-
High Crystal Lattice Energy: The planar, aromatic nature of the fused ring system allows for efficient crystal packing through strong intermolecular forces like π-π stacking and hydrogen bonding. A large amount of energy is required to break apart this stable crystal lattice, resulting in a high melting point and low solubility.[12][13]
-
Lipophilicity: While the nitrogen atoms add some polarity, the overall scaffold is predominantly a large, hydrophobic carbon framework. Substituents added to improve potency in drug discovery often further increase lipophilicity, exacerbating the solubility problem.[14]
-
Molecular Symmetry and Planarity: High molecular symmetry and planarity can contribute to more stable crystal packing, which in turn decreases solubility. Strategies that disrupt this planarity can improve solubility by weakening these intermolecular interactions.[13]
Q2: What is the best initial solvent to dissolve pyrido[2,3-d]pyrimidine derivatives?
For creating concentrated stock solutions, Dimethyl sulfoxide (DMSO) is the most common and effective solvent.[4][5] Its high solubilizing power can overcome the strong crystal lattice forces of a wide range of organic molecules. For subsequent steps involving synthesis or purification, other organic solvents may be necessary.
| Solvent | Polarity | Boiling Point (°C) | Common Use Case |
| DMSO | Polar Aprotic | 189 | Stock solutions for biological assays |
| DMF | Polar Aprotic | 153 | Reactions, purification |
| NMP | Polar Aprotic | 202 | High-temperature reactions, difficult dissolutions |
| THF | Polar Aprotic | 66 | Reactions, chromatography |
| 1,4-Dioxane | Nonpolar | 101 | Reactions |
| Chloroform | Nonpolar | 61 | Extraction, chromatography |
| Data compiled from various chemical sources.[15] |
Q3: How exactly do pH and co-solvents improve solubility?
These two methods work through distinct but complementary mechanisms.
Caption: Mechanisms of solubility enhancement.
-
pH Adjustment: This is a chemical modification of the solute. For a basic pyrido[2,3-d]pyrimidine, lowering the pH below its pKa forces an equilibrium shift towards the protonated, cationic form (a salt).[16][17] This charged species has much stronger electrostatic interactions with the dipoles of water molecules, leading to greatly enhanced solubility.[10]
-
Co-solvency: This is a physical modification of the solvent system. By adding a water-miscible organic solvent like PEG 400 or ethanol, you are essentially making the entire solvent system less polar.[6][18] This reduces the interfacial tension between the hydrophobic drug and the solvent, making it energetically easier for the drug to dissolve.[7]
Q4: Can I use salt formation to improve the solubility of my solid intermediate?
Yes, this is a very powerful and widely used strategy in pharmaceutical development.[11][19] If your pyrido[2,3-d]pyrimidine has a suitably basic nitrogen, reacting it with a pharmaceutically acceptable acid (e.g., HCl, mesylate, tosylate) can produce a stable salt form. This salt will often have dramatically different and superior physical properties, including:
-
Higher Aqueous Solubility: As discussed, the ionic nature of the salt enhances interaction with water.[11]
-
Faster Dissolution Rate: The salt form can often dissolve more quickly than the neutral "free base".[20]
-
Improved Crystallinity and Handling: Salt forms can sometimes be more crystalline and easier to handle and purify than the parent molecule.
However, salt formation is not always successful and can sometimes lead to other issues like high hygroscopicity (water absorption) or disproportionation back to the free base.[19]
References
- Technical Support Center: Overcoming In Vitro Solubility Challenges with Pyrido[2,3-d]pyrimidine Deriv
-
Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. National Institutes of Health (NIH). ([Link])
-
Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. ACS Publications. ([Link])
-
Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review. ([Link])
-
A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. RSC Publishing. ([Link])
-
Solubility prediction methods for drug/drug like molecules. ResearchGate. ([Link])
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. ([Link])
- Technical Support Center: Overcoming Poor Solubility of Pyridopyrimidine Deriv
-
The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research. ([Link])
-
Solubilization techniques used for poorly water-soluble drugs. PubMed Central (PMC). ([Link])
-
Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. PubMed Central (PMC). ([Link])
-
Co-solvency and anti-solvent method for the solubility enhancement. Lab-Training.com. ([Link])
-
4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. ([Link])
-
Improving solubility via structural modification. ResearchGate. ([Link])
-
Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PubMed Central (PMC). ([Link])
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. ([Link])
- addressing batch-to-batch variability of a synthesized pyrido[2,3-d]pyrimidine. Benchchem.
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. ([Link])
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Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results. ([Link])
-
Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. ([Link])
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. National Institutes of Health (NIH). ([Link])
-
4 strategies To Formulate Poorly Soluble APIs. Tableting & Solid Dose Formulation. ([Link])
-
Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. ([Link])
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Tactics to Improve Solubility. Royal Society of Chemistry. ([Link])
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Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ACS Publications. ([Link])
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Principles of Salt Formation. ResearchGate. ([Link])
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On the role of salt formation and structural similarity of co-formers in co-amorphous drug delivery systems. PubMed. ([Link])
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Why salt formation of weak acid increases the drug solubility? ResearchGate. ([Link])
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Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. ([Link])
-
Solubility of pyrimidine derivatives in different organic solvents at different temperatures. La Chimica e l'Industria. ([Link])
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Synthesis of Pyrido[2,3-d]pyrimidine Carbodithioates Using Deep Eutectic Solvent as Recyclable Media and Three-Component Reaction. ResearchGate. ([Link])
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PubMed Central (PMC). ([Link])
-
Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. National Institutes of Health (NIH). ([Link])
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. PubMed Central (PMC). ([Link])
-
Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PubMed Central (PMC). ([Link])
-
pH-Dependent Solubility of Indomethacin–Saccharin and Carbamazepine–Saccharin Cocrystals in Aqueous Media. ACS Publications. ([Link])
-
pH-dependent solubility of indomethacin-saccharin and carbamazepine-saccharin cocrystals in aqueous media. PubMed. ([Link])
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Technical Support Center: Catalyst Deactivation in Reactions with 4-Chloropyrido[2,3-d]pyrimidine
Welcome to the technical support center for troubleshooting catalyst deactivation in cross-coupling reactions involving 4-Chloropyrido[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with catalyst performance in Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions. As a key building block in medicinal chemistry, efficient and reliable reactions with this compound are crucial. This resource provides in-depth, experience-based insights to diagnose, mitigate, and prevent catalyst deactivation, ensuring the robustness and reproducibility of your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with this compound is sluggish and gives low yields. Is catalyst deactivation the likely cause?
A1: While catalyst deactivation is a strong possibility, other factors could be at play. Low yields in Suzuki-Miyaura couplings can also stem from suboptimal reaction conditions, impure reagents, or issues with the boronic acid or ester coupling partner. However, if you observe the reaction starting well and then stalling, or if you see the formation of palladium black, catalyst deactivation is a primary suspect. The nitrogen atoms in the pyridopyrimidine ring system can coordinate to the palladium center, leading to catalytically inactive species.
Q2: What are the most common signs of catalyst deactivation in my Buchwald-Hartwig amination reaction?
A2: The most common indicators of catalyst deactivation in Buchwald-Hartwig aminations include:
-
Incomplete conversion: The reaction fails to proceed to completion despite extended reaction times.
-
Formation of palladium black: This indicates the aggregation of the palladium catalyst into an inactive, elemental form.[1]
-
Side product formation: An increase in hydrodehalogenation of the this compound or other undesired side reactions can signal a compromised catalytic cycle.
-
Inconsistent results: Significant variations in yield and reaction time between batches can point to catalyst sensitivity and deactivation.
Q3: Can the choice of ligand influence catalyst deactivation?
A3: Absolutely. The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For electron-rich N-heterocyclic substrates like this compound, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often employed.[2][3] These ligands can protect the palladium center from aggregation and prevent the formation of inactive dimers.[4] Conversely, less sterically demanding or electron-poor ligands may not provide sufficient stabilization, leading to premature deactivation.
Q4: Are there specific impurities I should be concerned about that could poison my catalyst?
A4: Yes, certain impurities can act as potent catalyst poisons.[5][6] When working with this compound, be particularly mindful of:
-
Sulfur and nitrogen-containing compounds: These can strongly coordinate to the palladium center and inhibit catalysis.
-
Water and oxygen: While many modern catalyst systems are robust, excessive water or oxygen can lead to ligand oxidation and catalyst degradation.
-
Halide impurities: An excess of certain halide ions can interfere with the catalytic cycle.
It is crucial to use high-purity solvents and reagents and to ensure your reaction is performed under an inert atmosphere.
Troubleshooting Guides
Scenario 1: Stalled Suzuki-Miyaura Coupling and Observation of Palladium Black
Issue: Your Suzuki-Miyaura coupling of this compound with an arylboronic acid starts but stalls at ~40-50% conversion. You observe a fine black precipitate (palladium black) in the reaction mixture.
Causality Analysis: The formation of palladium black is a clear indication of catalyst aggregation, a common deactivation pathway.[1] This occurs when the active Pd(0) species are not sufficiently stabilized by the ligand, leading them to agglomerate into inactive metallic palladium. The nitrogen atoms of the pyridopyrimidine substrate can exacerbate this by competing with the phosphine ligand for coordination to the palladium center, leading to ligand dissociation and subsequent aggregation.
Troubleshooting Protocol:
-
Ligand Modification:
-
Increase Steric Bulk: Switch to a bulkier biarylphosphine ligand such as XPhos, SPhos, or RuPhos. The increased steric hindrance around the palladium center can prevent aggregation.
-
Consider N-Heterocyclic Carbene (NHC) Ligands: NHC ligands form very stable complexes with palladium and can be highly effective in preventing deactivation.[2][7]
-
-
Solvent and Base Optimization:
-
Solvent Choice: The choice of solvent can significantly impact catalyst stability. Aprotic polar solvents like dioxane, THF, or toluene are commonly used. Sometimes a co-solvent system can be beneficial.
-
Base Strength: A weaker base (e.g., K₂CO₃, Cs₂CO₃) is often preferred over stronger bases (e.g., KOtBu) in couplings with sensitive substrates, as strong bases can sometimes promote catalyst degradation.
-
-
Temperature Control:
-
Lowering the reaction temperature may slow down the rate of catalyst decomposition. However, this must be balanced with achieving a reasonable reaction rate.
-
Experimental Workflow for Re-optimization:
Caption: Troubleshooting workflow for a stalled Suzuki-Miyaura coupling.
Scenario 2: Low Yield and Hydrodehalogenation in Buchwald-Hartwig Amination
Issue: The Buchwald-Hartwig amination of this compound with a primary or secondary amine results in a low yield of the desired product and a significant amount of the hydrodehalogenated side product (pyrido[2,3-d]pyrimidine).
Causality Analysis: The formation of the hydrodehalogenated product suggests a side reaction is competing with the desired reductive elimination step. This can occur if β-hydride elimination from the palladium-amide intermediate is favorable, or if an alternative reductive process is occurring. This is often a sign that the catalyst is not efficiently promoting the C-N bond-forming step.
Troubleshooting Protocol:
-
Ligand Selection:
-
Bidentate Ligands: For Buchwald-Hartwig aminations, bidentate phosphine ligands like BINAP or DPPF can be effective as they can prevent the formation of inactive palladium dimers and promote the desired reductive elimination.[4]
-
Josiphos Ligands: Certain Josiphos-type ligands have shown success in the amination of chloropyridines.
-
-
Base Selection:
-
The choice of base is critical in Buchwald-Hartwig aminations. Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. However, the base can also influence catalyst stability. Screening different bases (e.g., K₃PO₄, Cs₂CO₃) may be necessary.
-
-
Pre-catalyst Choice:
-
Using a well-defined palladium pre-catalyst (e.g., a palladacycle) can sometimes provide more consistent results than generating the active catalyst in situ from a Pd(0) or Pd(II) source.
-
Data Summary for Ligand Screening:
| Ligand | Base | Temperature (°C) | Yield of Aminated Product (%) | Yield of Hydrodehalogenated Product (%) |
| P(tBu)₃ | NaOtBu | 100 | 35 | 45 |
| XPhos | K₃PO₄ | 100 | 75 | 15 |
| BINAP | Cs₂CO₃ | 90 | 85 | 5 |
| DPPF | NaOtBu | 100 | 80 | 10 |
Scenario 3: Inconsistent Reaction Times and Yields Between Batches
Issue: You are scaling up a cross-coupling reaction with this compound and observe significant variability in reaction times and final yields between different batches, despite using the same protocol.
Causality Analysis: Inconsistent results often point to hidden variables affecting catalyst performance. This could be due to trace impurities in the starting materials, solvent, or reagents, which become more significant at a larger scale.
Troubleshooting and Prevention Protocol:
-
Reagent and Solvent Purity Check:
-
Re-purify Starting Materials: If possible, recrystallize or chromatograph the this compound and the coupling partner to remove potential catalyst poisons.
-
Use High-Purity Solvents: Ensure that solvents are anhydrous and freshly distilled or from a sealed bottle.
-
Test New Batches of Reagents: Before scaling up, perform a small-scale test reaction with any new batch of reagents, including the palladium catalyst and ligand.
-
-
Inert Atmosphere Control:
-
Ensure a rigorously inert atmosphere is maintained throughout the reaction. This includes proper degassing of solvents and flushing of the reaction vessel with an inert gas (argon or nitrogen).
-
-
Catalyst Loading and Addition:
-
While higher catalyst loading can sometimes overcome deactivation, it is not always a cost-effective solution.
-
Consider adding the catalyst in portions throughout the reaction to maintain a sufficient concentration of the active species.
-
Logical Flow for Ensuring Batch Consistency:
Sources
- 1. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal [comptes-rendus.academie-sciences.fr]
- 3. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 6. ammoniaknowhow.com [ammoniaknowhow.com]
- 7. Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Selective Functionalization of Multifunctional Pyrido[2,3-d]pyrimidine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The pyrido[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents, particularly kinase inhibitors.[1][2][3][4][5][6][7][8] Its multifunctional nature, however, presents significant challenges in achieving selective functionalization. This guide provides practical, in-depth troubleshooting advice and answers to frequently asked questions to navigate the complexities of manipulating this versatile heterocyclic system.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis and functionalization of pyrido[2,3-d]pyrimidines, offering potential causes and actionable solutions.
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution
Question: My electrophilic substitution (e.g., nitration, halogenation) on the pyrido[2,3-d]pyrimidine core yields a mixture of isomers that are difficult to separate. How can I improve regioselectivity?
Answer:
The pyrido[2,3-d]pyrimidine system has multiple potentially reactive sites. The pyridine ring is generally electron-deficient, while the pyrimidine ring's reactivity is highly dependent on its substituents. Understanding the electronic properties of your specific scaffold is key.
Causality and Strategic Solutions:
-
Inherent Directing Effects: The nitrogen atoms in both rings are deactivating and meta-directing. Existing activating groups (e.g., amino, alkoxy) or deactivating groups (e.g., nitro, cyano) will strongly influence the position of electrophilic attack. For instance, amino groups at C2 or C4 will direct electrophiles to the C5 or C7 positions.[4]
-
Steric Hindrance: Bulky substituents can block access to adjacent positions, favoring substitution at less hindered sites.
-
Reaction Conditions:
-
Solvent: The polarity of the solvent can influence the reactivity of both the substrate and the electrophile. Experiment with a range of solvents from nonpolar (e.g., dioxane) to polar aprotic (e.g., DMF) and polar protic (e.g., acetic acid).
-
Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.
-
Lewis Acid: The choice and stoichiometry of the Lewis acid catalyst can dramatically alter the outcome. A milder Lewis acid might be necessary to avoid unwanted side reactions or decomposition.
-
Workflow for Optimizing Regioselectivity:
Caption: Decision workflow for troubleshooting poor regioselectivity.
Issue 2: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Question: I am attempting a Suzuki or Buchwald-Hartwig coupling on a halogenated pyrido[2,3-d]pyrimidine, but the yield is consistently low, and I observe significant starting material decomposition or catalyst deactivation.
Answer:
Palladium-catalyzed cross-coupling reactions on nitrogen-containing heterocycles like pyridopyrimidines are notoriously challenging. The primary reasons for low yields often involve catalyst inhibition by the basic nitrogen atoms and catalyst decomposition.[9]
Causality and Strategic Solutions:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, forming inactive catalyst species.[9]
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands is often crucial. These ligands can sterically shield the palladium center from the inhibitory pyridine nitrogen.[9]
-
-
Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to oxygen and can aggregate into inactive palladium black, especially at high temperatures.[9]
-
Inert Atmosphere: Ensure the reaction is set up under a rigorously inert atmosphere (argon or nitrogen).[10] Solvents and reagents should be thoroughly degassed.[10]
-
Precatalysts: Utilize modern palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts) that generate the active Pd(0) species more efficiently and cleanly in situ.[11]
-
-
Sub-optimal Base and Solvent: The choice of base and solvent is critical and interdependent.
-
Base: Weaker bases (e.g., K₃PO₄, Cs₂CO₃) are often preferred for nitrogen-containing heterocycles to minimize side reactions.
-
Solvent: Aprotic polar solvents like dioxane, toluene, or DMF are commonly used. Ensure the solvent is anhydrous, as water can lead to side reactions like protodeboronation in Suzuki couplings.[9][12]
-
Troubleshooting Table for Low Cross-Coupling Yields:
| Problem | Potential Cause | Suggested Solution |
| No reaction | Inefficient catalyst activation | Switch to a modern precatalyst (e.g., Buchwald G3).[11] |
| Low conversion | Catalyst inhibition by pyridine N | Use bulky, electron-rich phosphine ligands (XPhos, SPhos).[9] |
| Decomposition | Reaction temperature too high | Screen a range of temperatures (e.g., 80-110 °C). |
| Side products | Inappropriate base | Try a weaker base like K₃PO₄ or Cs₂CO₃. |
| Inconsistent results | Presence of water or oxygen | Ensure all reagents are anhydrous and degas the reaction mixture thoroughly.[10] |
Issue 3: Difficulty with Selective N-Alkylation or N-Arylation
Question: My pyrido[2,3-d]pyrimidine has multiple nitrogen atoms (N1, N3, N8), and I am getting a mixture of N-alkylated products. How can I control the site of alkylation?
Answer:
Controlling N-alkylation requires exploiting the differences in nucleophilicity and steric accessibility of the various nitrogen atoms.
Causality and Strategic Solutions:
-
Acidity and Nucleophilicity: The N8-H is generally more acidic and nucleophilic than the pyrimidine nitrogens, often making it the primary site of alkylation under basic conditions. The nucleophilicity of N1 and N3 is influenced by the substituents on the pyrimidine ring.
-
Steric Hindrance: The steric environment around each nitrogen atom plays a crucial role. A bulky alkylating agent will preferentially react at the most sterically accessible nitrogen.
-
Protecting Groups: If direct selective alkylation is not feasible, a protecting group strategy may be necessary. For example, a removable protecting group can be installed on the more reactive nitrogen, allowing for functionalization at another site.
-
Reaction Conditions:
-
Base: The choice of base can influence which nitrogen is deprotonated. A strong, non-nucleophilic base like NaH or KHMDS is often used.
-
Solvent: Aprotic solvents like DMF or THF are typically employed.
-
Temperature: Running the reaction at a lower temperature can sometimes improve selectivity.
-
Frequently Asked Questions (FAQs)
Q1: What are the best general strategies for constructing the pyrido[2,3-d]pyrimidine scaffold?
A1: There are several well-established synthetic routes. A common and versatile approach involves the condensation of a substituted 6-aminopyrimidine with a three-carbon synthon.[4] For example, reacting 6-aminouracil derivatives with α,β-unsaturated carbonyl compounds or their equivalents is a widely used method to build the pyridine portion of the scaffold.[2][4] Microwave-assisted, one-pot, three-component reactions of 6-aminouracil, an aldehyde, and an active methylene compound (like malononitrile) have also been reported as an efficient and environmentally friendly strategy.[2][13]
Q2: How can I purify my substituted pyrido[2,3-d]pyrimidine product, especially when dealing with isomeric mixtures?
A2: Purification of pyrido[2,3-d]pyrimidine derivatives often requires careful chromatographic techniques. Due to their often-polar nature and potential for hydrogen bonding, standard silica gel chromatography can sometimes be challenging.
-
Column Chromatography: Flash column chromatography using silica gel is the most common method.[14] A gradient elution system, starting with a nonpolar solvent (e.g., hexanes or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol, or acetone), is usually effective. Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can help to reduce tailing for basic compounds.
-
Preparative HPLC: For difficult separations of isomers or highly pure material, reverse-phase preparative HPLC is a powerful tool.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent method for obtaining highly pure material.
Q3: What are the key analytical techniques for characterizing substituted pyrido[2,3-d]pyrimidines and distinguishing between isomers?
A3: A combination of spectroscopic methods is essential for unambiguous structure elucidation.
-
NMR Spectroscopy (¹H, ¹³C, HMBC, HSQC, NOESY):
-
¹H NMR: Provides information on the number and connectivity of protons. The chemical shifts of protons on the pyridine and pyrimidine rings are characteristic.
-
¹³C NMR: Shows the number of unique carbon atoms.
-
2D NMR (HMBC, HSQC): These are crucial for establishing connectivity between protons and carbons, which is vital for confirming the substitution pattern.
-
NOESY: Can be used to determine the spatial proximity of protons, which is particularly helpful in distinguishing between regioisomers.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compound.[14]
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups such as C=O, N-H, and C-N bonds.
Characterization Workflow:
Sources
- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 5. mdpi.com [mdpi.com]
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- 7. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrido[2,3- d]pyrimidin-7(8 H)-ones: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. benchchem.com [benchchem.com]
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- 12. benchchem.com [benchchem.com]
- 13. orgchemres.org [orgchemres.org]
- 14. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Chloropyrido[2,3-d]pyrimidine and 6-Chloropyrido[2,3-d]pyrimidine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrido[2,3-d]pyrimidine scaffold is a privileged structure, serving as the core of numerous therapeutic agents due to its structural analogy to purines.[1][2] The introduction of a chlorine atom onto this scaffold provides a crucial handle for synthetic diversification, primarily through nucleophilic aromatic substitution (SNAr) reactions. This allows for the construction of vast libraries of compounds for drug discovery programs.
This guide provides an in-depth comparison of the reactivity of two key isomers: 4-chloropyrido[2,3-d]pyrimidine and 6-chloropyrido[2,3-d]pyrimidine. Understanding the nuanced differences in their reactivity is paramount for designing efficient and selective synthetic routes to novel drug candidates.
The Decisive Role of Nitrogen Position in SNAr Reactivity
The rate and regioselectivity of nucleophilic aromatic substitution on heteroaromatic systems are fundamentally governed by the ability of the ring to stabilize the transient, negatively charged Meisenheimer intermediate. The presence and position of electron-withdrawing nitrogen atoms are the primary determinants of this stability.
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The initial, and typically rate-determining, step involves the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, chlorine). This disrupts the aromaticity of the ring and forms a high-energy anionic intermediate. The more this negative charge can be delocalized, particularly onto electronegative atoms like nitrogen, the more stable the intermediate, and the faster the reaction.
dot
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).
Comparing the Isomers: A Tale of Two Positions
The key to understanding the differential reactivity of this compound and 6-chloropyrido[2,3-d]pyrimidine lies in the position of the chlorine atom relative to the ring nitrogens.
This compound: Enhanced Reactivity through Resonance Stabilization
In this compound, the chlorine atom is situated at a position para to one of the pyrimidine nitrogens (N3) and ortho to the other (N1). This arrangement is highly activating towards nucleophilic attack. When a nucleophile attacks the C4 position, the resulting negative charge in the Meisenheimer intermediate can be effectively delocalized onto both nitrogen atoms of the pyrimidine ring through resonance. This substantial stabilization of the intermediate significantly lowers the activation energy of the reaction, leading to a higher reaction rate.
This is analogous to the observed high reactivity of 4-chloropyridines and 4-chloropyrimidines in SNAr reactions.[3][4] The direct involvement of the ring nitrogens in stabilizing the negative charge is the critical factor.
References
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Substituted Pyrido[2,3-d]pyrimidines as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrido[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to bind to a wide range of biological targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-substituted pyrido[2,3-d]pyrimidines, with a particular focus on their role as potent kinase inhibitors. By understanding the causal relationships between specific structural modifications and biological outcomes, researchers can more effectively design the next generation of targeted therapeutics.
The Significance of the Pyrido[2,3-d]pyrimidine Core
The pyrido[2,3-d]pyrimidine nucleus is a bioisostere of adenine, a fundamental component of adenosine triphosphate (ATP).[1][2] This structural mimicry allows it to competitively bind to the ATP-binding site of various kinases, enzymes that play a critical role in cellular signaling pathways.[1][2][3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for drug development.[1][2][4] Consequently, numerous pyrido[2,3-d]pyrimidine derivatives have been investigated and developed as inhibitors of key kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[1][2][4][5][6]
The Crucial Role of the C4-Position in Kinase Inhibition
Within the pyrido[2,3-d]pyrimidine scaffold, the substituent at the C4 position plays a pivotal role in determining both the potency and selectivity of kinase inhibition. This position is strategically located to interact with the "hinge region" of the kinase ATP-binding pocket, a flexible glycine-rich loop that connects the N- and C-terminal lobes of the enzyme. The ability to form hydrogen bonds and other favorable interactions with this region is a key determinant of a compound's inhibitory activity.
Comparative SAR Analysis of C4-Substitutions
The following sections compare different classes of substituents at the C4-position, supported by experimental data, to elucidate key SAR trends.
C4-Anilino Substitutions: The Workhorse of Potency
The introduction of a substituted aniline ring at the C4 position is a widely employed and highly successful strategy for achieving potent kinase inhibition. The nitrogen atom of the anilino linker often acts as a hydrogen bond donor, interacting with the backbone carbonyl of a key amino acid residue in the hinge region.
Key SAR Insights:
-
Small, Electron-Withdrawing Groups: Substituents such as 3-chloro or 3-bromo on the aniline ring generally lead to potent inhibition of kinases like EGFR.[3] These groups can enhance the acidity of the linker NH, thereby strengthening the hydrogen bond with the hinge region.
-
Bulky Substituents: The introduction of bulky groups, such as a tert-butyl group, can lead to steric hindrance and a decrease in activity.[4]
-
Solubilizing Groups: The addition of solubilizing moieties, such as weakly basic amines, to the aniline ring can significantly improve aqueous solubility without compromising inhibitory activity.[3] This is a critical consideration for developing compounds with favorable pharmacokinetic properties.
Table 1: Comparison of C4-Anilino Substituted Pyrido[4,3-d]pyrimidines as EGFR Inhibitors [3]
| Compound ID | C4-Substituent | EGFR IC50 (nM) |
| 1 | 3-Bromoanilino | 0.5 - 10 |
| 2 | 3-Methylanilino | 0.5 - 10 |
| 3 | (3-Morpholinopropyl)amino | 8 - 40 |
Note: Data is presented as a range from isolated enzyme and cell-based assays.
Bioisosteric Replacements at C4
While anilino groups are highly effective, researchers have explored various bioisosteric replacements to modulate properties such as selectivity, solubility, and metabolic stability.
Key SAR Insights:
-
Heterocyclic Rings: The replacement of the aniline ring with various heterocyclic systems can lead to novel interactions within the ATP-binding site and alter the selectivity profile of the inhibitor.
-
Alkyl/Aryl Ethers and Thioethers: The introduction of flexible ether or thioether linkers at the C4 position can allow the terminal aryl or heteroaryl group to adopt different binding orientations, potentially leading to the discovery of novel inhibitor classes.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the data presented, this section provides detailed, step-by-step methodologies for key experiments.
General Synthesis of 4-Substituted Pyrido[2,3-d]pyrimidines
The synthesis of 4-substituted pyrido[2,3-d]pyrimidines typically involves a multi-step sequence, culminating in the introduction of the desired substituent at the C4 position. A common strategy is the nucleophilic aromatic substitution (SNAr) on a 4-chloro-pyrido[2,3-d]pyrimidine intermediate.
Step 1: Synthesis of the Pyrido[2,3-d]pyrimidine Core The core scaffold can be constructed from appropriately substituted pyrimidine precursors.[7]
Step 2: Chlorination at the C4-Position The pyrido[2,3-d]pyrimidin-4-one is treated with a chlorinating agent, such as phosphorus oxychloride (POCl3), to yield the 4-chloro intermediate.
Step 3: Nucleophilic Aromatic Substitution (SNAr) The 4-chloro-pyrido[2,3-d]pyrimidine is reacted with a nucleophile (e.g., a substituted aniline, alcohol, or thiol) in the presence of a suitable base and solvent to afford the final 4-substituted product.
Caption: General synthetic workflow for 4-substituted pyrido[2,3-d]pyrimidines.
In Vitro Kinase Assay Protocol
To determine the inhibitory potency (IC50) of the synthesized compounds, a robust and reliable in vitro kinase assay is essential. A common method is a fluorescence-based assay, such as a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[8]
Objective: To measure the dose-dependent inhibition of a target kinase and determine the IC50 value of a test compound.
Materials:
-
Recombinant kinase enzyme
-
Biotinylated peptide substrate
-
ATP
-
Terbium-labeled anti-phospho-specific antibody
-
Streptavidin-conjugated acceptor fluorophore (e.g., XL665)
-
Assay buffer
-
Test compounds serially diluted in DMSO
Procedure:
-
Compound Plating: Prepare a serial dilution of the test compounds in DMSO and dispense into a 384-well assay plate.
-
Enzyme/Substrate Addition: Add the kinase and biotinylated peptide substrate solution to each well.
-
Pre-incubation: Incubate the plate at room temperature to allow the compound to bind to the kinase.[9]
-
Reaction Initiation: Add ATP to each well to start the phosphorylation reaction.[9]
-
Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[9]
-
Detection: Add the detection solution containing the terbium-labeled antibody and streptavidin-conjugated acceptor to stop the reaction and initiate the detection process.
-
Signal Reading: Read the plate on a suitable TR-FRET plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.[9]
Caption: Step-by-step workflow for a TR-FRET based in vitro kinase assay.
Conclusion and Future Directions
The structure-activity relationship of 4-substituted pyrido[2,3-d]pyrimidines is a well-established yet continuously evolving field. The C4-anilino substitution remains a highly effective strategy for achieving potent kinase inhibition. However, the exploration of novel bioisosteric replacements at this position holds significant promise for the development of inhibitors with improved selectivity, pharmacokinetic profiles, and the ability to overcome drug resistance. Future research will likely focus on leveraging computational modeling and novel synthetic methodologies to design and synthesize the next generation of pyrido[2,3-d]pyrimidine-based therapeutics.
References
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Metwally, K., Abo-Dya, N., et al. (2023). Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review. Current Medicinal Chemistry, 31(36), 5918-5936. [Link]
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Samara Journal of Science. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Samara Journal of Science, 31(36), 5918-5936. [Link]
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Hamby, J. M., Connolly, C. J., et al. (1997). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 40(15), 2296–2303. [Link]
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Abdel-Maksoud, M. S., et al. (2023). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 28(19), 6799. [Link]
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Hamby, J. M., et al. (1997). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 40(15), 2296-2303. [Link]
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Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
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Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]
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Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2195601. [Link]
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Al-Ostath, A., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1958-1976. [Link]
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Sportsman, J. R., & Gaudet, E. A. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]
-
Al-Ostath, A., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1958–1976. [Link]
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Hamby, J. M., et al. (1997). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. figshare. [Link]
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Kumar, D., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(12), 7987–8011. [Link]
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Rewcastle, G. W., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(24), 3927-3936. [Link]
-
El-Damasy, A. K., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Scientific Reports, 6, 24460. [Link]
-
Yasmine, M., et al. (2015). Discovery of novel tricyclic pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine derivatives as VEGFR-2 inhibitors. Bioorganic Chemistry, 60, 48-59. [Link]
-
Martínez-Alonso, E., et al. (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. Pharmaceuticals, 14(12), 1311. [Link]
-
Da Cunha, T., et al. (2020). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 25(23), 5747. [Link]
-
El-Gazzar, M. G., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12727–12744. [Link]
-
Bu, L., et al. (2007). Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides. Bioorganic & Medicinal Chemistry, 15(1), 323-330. [Link]
-
Regu, S., et al. (2013). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. ACS Medicinal Chemistry Letters, 4(11), 1079–1083. [Link]
-
Gündisch, D., et al. (2001). Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands. Bioorganic & Medicinal Chemistry, 9(12), 3239-3247. [Link]
-
El-Gazzar, M. G., et al. (2024). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules, 29(5), 1145. [Link]
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A Senior Application Scientist's Guide to In Vitro Kinase Assay Protocols for Pyrido[2,3-d]pyrimidine Derivatives
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. In the landscape of modern oncology and therapeutic development, the pyrido[2,3-d]pyrimidine scaffold has emerged as a "privileged" structure.[1][2][3][4] Its versatility and favorable pharmacological properties make it a cornerstone for a new generation of kinase inhibitors targeting critical signaling pathways in cancer and inflammatory diseases.[1][5][6]
This guide moves beyond a simple recitation of steps. It provides a comparative analysis of robust in vitro kinase assay methodologies, grounded in the causality behind experimental choices. We will dissect a detailed protocol for a state-of-the-art luminescence-based assay, compare its performance against established alternatives, and contextualize its application with a relevant case study on an Epidermal Growth Factor Receptor (EGFR) inhibitor.
The Central Role of Kinase Assays in Evaluating Pyrido[2,3-d]pyrimidines
Pyrido[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against a range of crucial protein kinases, including EGFR, Cyclin-Dependent Kinases (CDKs), and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][7][8][9] The fundamental goal in early-stage drug discovery is to quantify the potency and selectivity of these novel compounds. This is where the in vitro kinase assay becomes indispensable.
The core of any kinase assay is the enzymatic reaction it measures:
Kinase + ATP + Substrate → ADP + Phosphorylated Substrate
The efficacy of an inhibitor is determined by its ability to interfere with this reaction. The half-maximal inhibitory concentration (IC50), a key metric derived from these assays, represents the concentration of the inhibitor required to reduce kinase activity by 50%.[2] Selecting the right assay technology is critical, as it directly impacts data quality, throughput, and the types of mechanistic questions that can be answered.
Featured Protocol: ADP-Glo™ Luminescence-Based Kinase Assay
For its high sensitivity, broad applicability, and suitability for high-throughput screening (HTS), the ADP-Glo™ Kinase Assay is an excellent choice for characterizing pyrido[2,3-d]pyrimidine inhibitors.[10][11] Unlike assays that measure ATP depletion, this format directly quantifies ADP production, making it particularly robust for kinases with low ATP turnover.[11][12]
The assay's two-step process provides a highly stable luminescent signal that positively correlates with kinase activity.[13][14]
Experimental Workflow Diagram
Caption: Generalized workflow for the ADP-Glo™ in vitro kinase inhibition assay.
Detailed Step-by-Step Methodology
A. Reagent Preparation (Self-Validating System):
-
Kinase Buffer: Prepare a suitable buffer, for example, for a tyrosine kinase like EGFR: 40mM Tris-HCl (pH 7.5), 20mM MgCl₂, 0.1mg/ml BSA, and 50µM DTT.[15] The buffer composition is critical for optimal enzyme activity.
-
Pyrido[2,3-d]pyrimidine Inhibitor: Prepare a 10-point, 3-fold serial dilution series in 100% DMSO, starting from a high concentration (e.g., 1 mM). This creates a dose-response curve. For controls, use DMSO alone (vehicle control, 0% inhibition) and a known potent inhibitor like Staurosporine (positive control, 100% inhibition).
-
Enzyme & Substrate: Dilute the target kinase (e.g., EGFR) and its corresponding substrate (e.g., a poly-Glu-Tyr peptide) in the kinase buffer to a working concentration. The optimal enzyme concentration should be determined via titration to yield a signal within the linear range of the assay.[15]
-
ATP Solution: Dilute ATP in the kinase buffer. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
B. Assay Procedure (384-well plate format):
-
Compound Plating: Add 1 µL of the serially diluted pyrido[2,3-d]pyrimidine inhibitor or controls to the appropriate wells of a white, low-volume 384-well plate.
-
Enzyme/Substrate Addition: Add 2 µL of the enzyme/substrate mixture to each well.
-
Reaction Initiation: Add 2 µL of the ATP solution to all wells to start the kinase reaction. The final volume is 5 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.[15] Cover the plate to prevent evaporation.
-
Reaction Termination & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent. This halts the kinase reaction and eliminates any unconsumed ATP. Incubate for 40 minutes at room temperature.[15]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent. This reagent converts the ADP produced during the kinase reaction back into ATP, which is then used by a luciferase to generate a stable luminescent signal. Incubate for 30 minutes at room temperature.[15]
-
Data Acquisition: Measure luminescence using a plate reader with an integration time of 0.5-1 second.[15]
C. Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all data points.
-
Normalize the data by setting the vehicle control (DMSO) as 100% kinase activity and the positive control as 0% activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Comparison of In Vitro Kinase Assay Formats
While the ADP-Glo™ assay is powerful, no single platform is perfect for every application. The choice of assay technology depends on the specific research question, available equipment, and the stage of the drug discovery pipeline. Below is a comparative guide to the most common formats.
| Assay Technology | Principle | Signal Detected | Throughput | Key Advantages | Limitations & Considerations |
| Luminescence (ADP-Glo™) | Enzymatic conversion of ADP to ATP, which fuels a luciferase reaction.[11][13] | Luminescence (Light) | High | High sensitivity, good for low-activity kinases, stable signal.[11][12] | Potential for interference from compounds affecting luciferase or ATPase activity.[10] |
| Luminescence (Kinase-Glo®) | Measures remaining ATP after the kinase reaction using luciferase.[14] | Luminescence (Light) | High | Simple "add-and-read" format, stable signal.[14] | Not ideal for kinases with low ATP turnover; high ATP concentrations can saturate the signal.[12] |
| Fluorescence Polarization (FP) | Measures the change in the rate of rotation of a small fluorescently labeled peptide tracer as it is displaced from an antibody by the phosphorylated substrate.[16][17] | Millipolarization (mP) | High | Homogeneous (no-wash) format, non-radioactive, cost-effective.[17] | Requires a large change in molecular volume; can be susceptible to light scattering from test compounds.[18] |
| HTRF® (TR-FRET) | Time-Resolved Fluorescence Resonance Energy Transfer between a donor (e.g., Europium cryptate-labeled antibody) and an acceptor (e.g., XL665-labeled streptavidin) when brought into proximity.[19][20] | Ratio of Acceptor/Donor Emission | Very High | Homogeneous, highly sensitive, robust, and minimizes background fluorescence interference.[19][20] | Requires specific labeled reagents (antibodies, substrates), which can be costly. |
| Radiometric ([γ-³²P]ATP) | Direct measurement of the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate.[21][22][23] | Radioactivity (Counts per minute) | Low to Medium | Considered the "gold standard" for accuracy and direct measurement; compatible with virtually any substrate.[22][23][24] | Requires handling and disposal of radioactive materials, labor-intensive separation steps, not easily automated.[25] |
Case Study: Profiling a Pyrido[2,3-d]pyrimidine Against EGFR T790M Mutant
A major challenge in cancer therapy is acquired resistance to first-generation EGFR inhibitors.[8][26] The T790M mutation in non-small cell lung cancer (NSCLC) is a common cause of this resistance.[8][26] Therefore, a key goal for new pyrido[2,3-d]pyrimidine derivatives is to demonstrate potent inhibition of this mutant kinase while showing selectivity over wild-type (WT) EGFR to minimize toxicity.[3][8]
EGFR Signaling Pathway and Inhibitor Action
Caption: Simplified EGFR signaling pathway and the intervention point for pyrido[2,3-d]pyrimidine inhibitors.
Supporting Experimental Data
The following table presents representative data from an in vitro kinase assay comparing a hypothetical pyrido[2,3-d]pyrimidine derivative ("Compound B1") with a first-generation inhibitor against both wild-type and mutant EGFR.
| Compound | Target Kinase | IC50 (nM) | Selectivity (IC50 WT / IC50 Mutant) |
| First-Gen Inhibitor | EGFR WT | 25 | 0.005 |
| EGFR L858R/T790M | >5000 | ||
| Compound B1 | EGFR WT | >1000 | >76-fold[8] |
| EGFR L858R/T790M | 13[8] |
Interpretation of Results: The data clearly demonstrates the power of this comparative approach. The first-generation inhibitor is potent against wild-type EGFR but ineffective against the T790M resistance mutant. In contrast, "Compound B1," a representative next-generation pyrido[2,3-d]pyrimidine, shows excellent potency against the clinically relevant L858R/T790M double mutant while being significantly less active against the wild-type enzyme.[8] This selectivity profile is highly desirable, suggesting the potential for a wider therapeutic window and fewer side effects related to WT EGFR inhibition.
Conclusion
The pyrido[2,3-d]pyrimidine scaffold remains a highly productive starting point for the development of potent and selective kinase inhibitors. The successful characterization of these compounds is critically dependent on the selection and execution of robust, validated in vitro kinase assays. While the "gold standard" radiometric assay provides unparalleled accuracy, modern non-radioactive methods, particularly luminescence-based platforms like ADP-Glo™, offer a superior combination of sensitivity, throughput, and scalability for the demands of contemporary drug discovery. By carefully comparing these technologies and understanding the principles behind their protocols, researchers can generate high-quality, reliable data to drive the development of the next generation of targeted therapies.
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Spotlight: Activity-Based Kinase Assay Formats. Reaction Biology. [Link]
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Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC - NIH. [Link]
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Promega ADP-Glo kinase assay. BMG LABTECH. [Link]
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A Sensitive, Universal Kinase Assay Ideal for Use with Low-Turnover Enzymes. Promega Connections. [Link]
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A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity. Panvera. [Link]
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Fluorescence Polarization Kinase Assay Miniaturization in Corning® 96 Well Half-Area and 384 Well Microplates. Corning Life Sciences. [Link]
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Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC - NIH. [Link]
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Fluorescence Polarization Detection. BMG LABTECH. [Link]
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Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. NIH. [Link]
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HTRF ® Kinase Assay Protocol | Download Table. ResearchGate. [Link]
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(PDF) Development of a HTRF® Kinase Assay for Determination of Syk Activity. ResearchGate. [Link]
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HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Springer Protocols. [Link]
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Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PMC - NIH. [Link]
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Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Publishing. [Link]
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Assay of protein kinases using radiolabeled ATP: a protocol. PubMed. [Link]
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A high-throughput radiometric kinase assay. PMC - NIH. [Link]
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Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Publishing. [Link]
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]
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Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. NIH. [Link]
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Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI. [Link]
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Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Taylor & Francis Online. [Link]
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Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling. PubMed Central. [Link]
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Oxopyrido[2,3-d]pyrimidines as Covalent L858R/T790M Mutant Selective Epidermal Growth Factor Receptor (EGFR) Inhibitors. ACS Publications. [Link]
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A Senior Application Scientist's Guide to the Comparative Efficacy of Pyrido[2,3-d]pyrimidine Isomers in Biological Assays
Introduction: The Privileged Scaffold of Pyrido[2,3-d]pyrimidines
In the landscape of medicinal chemistry, the search for "privileged scaffolds" — molecular frameworks that can bind to multiple biological targets with high affinity — is a cornerstone of drug discovery. The pyridopyrimidine core, a bicyclic heterocycle formed by the fusion of pyridine and pyrimidine rings, represents one such scaffold.[1] There are four primary isomeric forms of this core, differentiated by the nitrogen atom's position in the pyridine ring: pyrido[2,3-d]pyrimidine, pyrido[3,2-d]pyrimidine, pyrido[3,4-d]pyrimidine, and pyrido[4,3-d]pyrimidine.[2]
Among these, the pyrido[2,3-d]pyrimidine isomer has emerged as the most extensively studied, demonstrating a remarkable breadth of biological activities.[2] These activities span from anticancer and kinase inhibition to antimicrobial, anti-inflammatory, and antiviral properties.[2][3] This guide provides a comparative analysis of substituted isomers within the pyrido[2,3-d]pyrimidine class, synthesizing data from key biological assays to elucidate critical structure-activity relationships (SAR) and guide future drug development efforts. We will delve into their performance as kinase inhibitors and general cytotoxic agents, supported by detailed experimental protocols that form the basis of these evaluations.
Comparative Analysis of Biological Activity: A Tale of Substitutions
The biological efficacy of a pyrido[2,3-d]pyrimidine derivative is profoundly influenced by the nature and position of its substituents. By comparing isomers—compounds with the same core but different functional groups—we can discern patterns that govern their potency and selectivity.
Kinase Inhibition: Targeting the Engines of Cell Proliferation
Dysregulation of protein kinase activity is a hallmark of cancer, making kinases prime therapeutic targets.[4] The pyrido[2,3-d]pyrimidine scaffold has proven to be a fertile ground for developing potent kinase inhibitors, often acting as ATP-competitive agents.[5][6]
1. Epidermal Growth Factor Receptor (EGFR) Inhibition: The EGFR signaling pathway is crucial for cell growth and is frequently mutated in non-small cell lung cancer (NSCLC).[7] Several pyrido[2,3-d]pyrimidine derivatives have been designed to target both wild-type and mutant forms of EGFR.[7][8]
A comparative study of thieno[3,2-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives revealed that the thieno-pyrimidine core generally exhibited superior activity against the EGFRL858R/T790M mutant.[7] However, within the pyrido[2,3-d]pyrimidine series, substitutions were critical. For instance, the introduction of an N-methylpyrazole group was shown to improve cellular activity compared to a 4,5,6,7-tetrahydrothieno[3,2-c]pyridine structure.[7] This highlights that even distal substitutions significantly modulate the interaction with the kinase's active site.
2. Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are central regulators of the cell cycle, and their inhibition can halt the proliferation of cancer cells.[6][9] The pyrido[2,3-d]pyrimidin-7-one template has been identified as a privileged structure for kinase inhibition, but achieving selectivity for specific CDKs has been a challenge.[6] A breakthrough came with the discovery that introducing a methyl group at the C-5 position of the scaffold confers excellent selectivity for Cdk4 over other CDKs and tyrosine kinases.[6] Further optimization of substituents at other positions led to highly potent Cdk4 inhibitors with significant antiproliferative activity in human tumor cells.[6]
3. Multi-Kinase Inhibition (VEGFR, PDGFR, HER-2, PIM-1): Many pyrido[2,3-d]pyrimidine derivatives exhibit inhibitory activity against a spectrum of kinases.
-
VEGFR-2/HER-2: In one study, non-fused cyanopyridone precursors showed better activity against MCF-7 and HepG2 cell lines than their cyclized pyrido[2,3-d]pyrimidine counterparts.[10] However, within the fused series, a 4-chlorophenyl substitution (an electron-withdrawing group) at the phenyl ring resulted in greater anticancer activity than derivatives with electron-donating groups like hydroxyl (-OH) or methoxy (-OCH3).[10]
-
PIM-1 Kinase: This kinase is a promising target as it is highly expressed in many cancers.[11] Newly synthesized pyrido[2,3-d]pyrimidines have shown potent PIM-1 inhibition, with IC50 values in the nanomolar range (21.4 nM and 34.6 nM for the most potent compounds), leading to apoptosis in cancer cells.[11]
-
FGFr/PDGFr: An initial lead compound, 1-[2-amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea, was identified as a broad-spectrum tyrosine kinase inhibitor.[5][12] Subsequent SAR studies showed that replacing the 6-(2,6-dichlorophenyl) group with a 6-(3',5'-dimethoxyphenyl) moiety transformed the compound into a highly selective FGFr inhibitor, with an IC50 of 0.060 µM for FGFr and >50 µM for other kinases like PDGFr and EGFr.[5][12]
Antiproliferative Activity in Cancer Cell Lines
The ultimate goal of kinase inhibition in oncology is to translate it into potent cytotoxicity against cancer cells. The MTT assay is a standard colorimetric method used to assess this, measuring a cell population's metabolic activity as an indicator of viability.
Comparative Cytotoxicity Data (IC50 in µM)
| Compound Series/Substitution | Target Cell Line | IC50 (µM) | Key SAR Insight | Reference |
| Pyrido[2,3-d]pyrimidine (Compound 6b) | PC-3 (Prostate) | < 5 | Potent activity linked to CDK4/6 inhibition and apoptosis induction. | [9] |
| Pyrido[2,3-d]pyrimidine (Compound 8d) | MCF-7 (Breast) | < 5 | Tricyclic derivative showing strong cytotoxicity and apoptosis induction. | [9] |
| Pyrido[2,3-d]pyrimidine (Compound 1) | MCF-7 (Breast) | 3.98 ± 0.2 | C-6 ethyl ester substitution showed the highest efficacy in the series. | [8] |
| Pyrido[2,3-d]pyrimidine (Compound 4) | MCF-7 (Breast) | 0.57 | Exhibited remarkable cytotoxicity, linked to PIM-1 kinase inhibition. | [11] |
| Pyrido[2,3-d]pyrimidine (Compound 11) | HepG2 (Liver) | 0.99 | A related pyridotriazine showing potent activity against liver cancer cells. | [11] |
| Cyanopyridone (Precursor 5e) | MCF-7 (Breast) | 1.39 ± 0.08 | Non-fused precursor showing higher potency than many fused derivatives. | [10] |
| Thieno[3,2-d]pyrimidine (Compound B7) | H1975 (Lung) | 0.023 ± 0.003 | Shows superior cytotoxicity against EGFR-mutant lung cancer cells. | [7] |
Note: IC50 values are highly dependent on assay conditions and are best used for relative comparison within a study.
The data consistently demonstrates that small structural modifications lead to significant changes in biological activity. For example, the choice of substituent at the C-5, C-6, and C-7 positions, as well as on appended phenyl rings, dictates not only the potency but also the selectivity of these compounds across different cancer cell lines and kinase targets.[5][6][8][10]
Experimental Design & Methodologies
To ensure the trustworthiness and reproducibility of biological data, standardized and well-validated protocols are essential. The following section details the workflows and specific assays commonly used to evaluate pyrido[2,3-d]pyrimidine isomers.
General Experimental Workflow for Anticancer Drug Screening
The evaluation of novel chemical entities follows a logical progression from broad cytotoxicity screening to specific mechanistic studies. This self-validating system ensures that resources are focused on the most promising candidates.
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Comparative Guide to Validating the Mechanism of Action for a Pyrido[2,3-d]pyrimidine-Based Inhibitor
This guide provides a comprehensive framework for elucidating and validating the mechanism of action for a novel pyrido[2,3-d]pyrimidine-based kinase inhibitor. As a class of compounds, pyrido[2,3-d]pyrimidines represent a privileged scaffold in medicinal chemistry, frequently targeting protein kinases with high potency.[1][2][3] For the purpose of this guide, we will focus on a hypothetical, yet representative, inhibitor designated PYRIDO-IN-1 , designed as an ATP-competitive inhibitor of the Bcr-Abl tyrosine kinase.
The Bcr-Abl fusion protein is the pathogenic driver of Chronic Myelogenous Leukemia (CML), making it a critical therapeutic target.[4][5][6] Our objective is to rigorously validate that PYRIDO-IN-1 directly engages Bcr-Abl and inhibits its function in a manner consistent with its design. To provide a clear benchmark, we will compare the performance of PYRIDO-IN-1 against Imatinib , a first-generation, FDA-approved Bcr-Abl inhibitor that serves as a foundational therapy for CML.[4][6]
A robust validation strategy is not a single experiment but a logical, multi-tiered progression of assays. This guide is structured to follow that progression, moving from the clean, controlled environment of a biochemical assay to the complex, physiological context of an intact cell. Each step is designed to answer a critical question, building a self-validating and compelling case for the inhibitor's mechanism of action.
The Validation Gauntlet: A Three-Tiered Approach
Our experimental plan is built on three pillars of inquiry, each designed to progressively increase the burden of proof for the inhibitor's proposed mechanism.
References
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- 4. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
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- 6. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]
A Head-to-Head Benchmarking Guide: Pyrido[2,3-d]pyrimidine-Based EGFR Inhibitors vs. Standard-of-Care in NSCLC
This guide provides a comprehensive framework for the preclinical and clinical benchmarking of novel pyrido[2,3-d]pyrimidine inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) against established standard-of-care drugs for Non-Small Cell Lung Cancer (NSCLC). Designed for researchers and drug development professionals, this document outlines the scientific rationale, key experimental protocols, and data interpretation strategies necessary for a rigorous comparative analysis.
Introduction: The Rationale for Novel EGFR Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through activating mutations, is a key driver in the pathogenesis of various cancers, most notably Non-Small Cell Lung Cancer (NSCLC).
First and second-generation EGFR tyrosine kinase inhibitors (TKIs), such as gefitinib, erlotinib, and afatinib, have demonstrated significant clinical efficacy in patients with NSCLC harboring activating EGFR mutations (e.g., exon 19 deletions or the L858R point mutation). However, the emergence of acquired resistance, predominantly through the T790M "gatekeeper" mutation, has limited their long-term effectiveness. This has spurred the development of third-generation covalent inhibitors like osimertinib, which are designed to be effective against both activating and T790M resistance mutations.
The pyrido[2,3-d]pyrimidine scaffold has emerged as a promising chemical framework for the development of next-generation EGFR inhibitors. These compounds can be engineered to exhibit high potency, selectivity, and favorable pharmacokinetic properties, with the potential to overcome existing resistance mechanisms. This guide provides a systematic approach to benchmarking these novel agents against current standards of care.
Comparative Mechanism of Action: Covalent vs. Reversible Inhibition
A key differentiator among EGFR inhibitors is their mode of binding to the kinase domain. Understanding this is crucial for interpreting efficacy and resistance data.
-
First-Generation (Reversible) Inhibitors (e.g., Gefitinib, Erlotinib): These inhibitors compete with ATP at the kinase domain's binding site in a reversible manner. Their efficacy is highly dependent on the tumor's addiction to EGFR signaling.
-
Second-Generation (Irreversible) Inhibitors (e.g., Afatinib): These compounds also target the ATP-binding site but form a covalent bond with a cysteine residue (Cys797) in the active site, leading to irreversible inhibition. They are generally more potent but can have increased off-target effects.
-
Third-Generation (Irreversible) Inhibitors (e.g., Osimertinib): These inhibitors are designed to selectively form a covalent bond with Cys797 in the presence of the T790M mutation, while having lower affinity for wild-type EGFR. This enhances their therapeutic window.
-
Novel Pyrido[2,3-d]pyrimidine Inhibitors: Many inhibitors from this class are designed as covalent inhibitors, targeting Cys797 to achieve high potency and overcome T790M-mediated resistance.
Below is a diagram illustrating the EGFR signaling pathway and the points of intervention for various TKIs.
Caption: EGFR signaling pathway and TKI intervention points.
Preclinical Benchmarking Workflow
A robust preclinical evaluation is fundamental to establishing the potential of a novel pyrido[2,3-d]pyrimidine inhibitor. The following workflow outlines the key comparative assays.
Caption: Preclinical benchmarking workflow for novel inhibitors.
The initial step is to determine the inhibitor's potency against the target enzyme and in a cellular context.
Table 1: Comparative Potency Metrics
| Compound Type | Target | IC₅₀ (nM) | Cell Line | GI₅₀ (nM) |
| Pyrido[2,3-d]pyrimidine (Example) | EGFR (T790M) | Experimental Value | H1975 (L858R/T790M) | Experimental Value |
| Osimertinib (Standard-of-Care) | EGFR (T790M) | ~1 | H1975 (L858R/T790M) | ~10-20 |
| Gefitinib (Standard-of-Care) | EGFR (T790M) | >5000 | H1975 (L858R/T790M) | >5000 |
IC₅₀: Half-maximal inhibitory concentration in an enzymatic assay. GI₅₀: Half-maximal growth inhibition in a cell-based assay.
Experimental Protocol: Cell Viability Assay (MTT/MTS)
-
Cell Seeding: Plate NSCLC cell lines (e.g., H1975 for T790M resistance, HCC827 for sensitivity) in 96-well plates at a density of 3,000-5,000 cells per well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the pyrido[2,3-d]pyrimidine inhibitor and standard-of-care drugs (osimertinib, gefitinib). Treat the cells with a range of concentrations for 72 hours.
-
MTT/MTS Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 2-4 hours.
-
Data Acquisition: Solubilize the formazan product and measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
-
Data Analysis: Normalize the data to untreated controls and plot the dose-response curves. Calculate the GI₅₀ values using non-linear regression.
Demonstrating anti-tumor activity in a living organism is a critical milestone.
Experimental Protocol: NSCLC Xenograft Model
-
Cell Implantation: Implant human NSCLC cells (e.g., H1975) subcutaneously into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, pyrido[2,3-d]pyrimidine inhibitor, standard-of-care). Administer the compounds daily via oral gavage or another appropriate route.
-
Tumor Measurement: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
Table 2: Comparative In Vivo Efficacy
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | N/A | 0 | <5 |
| Pyrido[2,3-d]pyrimidine (Example) | Experimental Value | Experimental Value | Experimental Value |
| Osimertinib | 25 | >90 | <10 |
Clinical Benchmarking Considerations
Should a pyrido[2,3-d]pyrimidine inhibitor demonstrate a superior preclinical profile, the subsequent clinical development plan would involve head-to-head trials against the current standard of care.
-
Phase I: Dose-escalation studies to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D).
-
Phase II: Single-arm studies to assess the objective response rate (ORR) in a specific patient population (e.g., T790M-positive NSCLC patients who have progressed on a first-generation TKI).
-
Phase III: Randomized, controlled trials comparing the novel inhibitor to the standard of care (e.g., osimertinib). Key endpoints would include Progression-Free Survival (PFS) and Overall Survival (OS).
Conclusion
The pyrido[2,3-d]pyrimidine scaffold represents a versatile platform for the design of next-generation EGFR inhibitors. A rigorous, multi-faceted benchmarking approach, encompassing biochemical, cellular, and in vivo evaluations against established standards of care, is essential to validate their therapeutic potential. By systematically assessing potency, selectivity, efficacy, and safety, researchers can identify promising candidates for clinical development that may offer improved outcomes for patients with NSCLC.
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A Senior Scientist's Guide to Cross-Reactivity Profiling of 4-aryl-pyrido[2,3-d]pyrimidines
For drug development professionals, the pyrido[2,3-d]pyrimidine scaffold is a well-established pharmacophore, forming the core of numerous potent and selective kinase inhibitors.[1][2] Molecules like Palbociclib (Ibrance), a CDK4/6 inhibitor for breast cancer, underscore the therapeutic potential of this chemical class.[1][3] However, the very nature of kinase inhibitors—often targeting the highly conserved ATP-binding pocket—makes off-target activity an ever-present challenge. Unforeseen cross-reactivity can lead to toxicity or confound the interpretation of biological data, making rigorous, multi-faceted profiling not just a regulatory hurdle, but a scientific necessity.[4][5]
This guide provides an in-depth comparison of methodologies for profiling the cross-reactivity of 4-aryl-pyrido[2,3-d]pyrimidine kinase inhibitors. We will move beyond simple IC50 tables to discuss the causality behind experimental choices, compare the utility of different platforms, and provide actionable protocols for generating high-fidelity selectivity data.
The Rationale: Why Comprehensive Profiling is Non-Negotiable
The human kinome consists of over 500 protein kinases, many of which share structural similarities in their ATP-binding sites.[1] While medicinal chemistry efforts can engineer remarkable selectivity, absolute specificity is rare. A compound designed to inhibit a specific Fibroblast Growth Factor Receptor (FGFR), for example, may inadvertently engage with Vascular Endothelial Growth Factor Receptors (VEGFRs) or other structurally related kinases, leading to complex biological outcomes.[6]
Consider the well-characterized 4-aryl-pyrido[2,3-d]pyrimidine, PD173074 . It is a potent inhibitor of FGFR1 and FGFR3.[7][8] However, it also demonstrates significant activity against VEGFR2, an important kinase in angiogenesis.[6] This polypharmacology could be beneficial in an oncology context but complicates its use as a precise chemical probe to study pure FGFR signaling. Furthermore, broader screening has revealed that some FGFR inhibitors possess off-target activity against kinases like DDR2, IGF1R, FLT3, and JAK3, highlighting the need for comprehensive profiling to anticipate potential side effects and understand the full mechanism of action.[5]
Comparative Analysis of Leading Pyrido[2,3-d]pyrimidine Inhibitors
To illustrate the diversity of targets and selectivity within this scaffold, the table below compares two prominent examples: Palbociclib, a highly selective CDK4/6 inhibitor, and PD173074, a multi-kinase inhibitor targeting FGFRs and VEGFRs. This data underscores how substitutions on the shared core dramatically alter the target profile.
| Compound Name | Primary Target(s) | Key Off-Targets | IC50 / Ki Values | Selectivity Notes |
| Palbociclib | CDK4, CDK6 | - | CDK4: 11 nM (IC50) CDK6: 16 nM (IC50) | Highly selective for CDK4/6. Approved for ER-positive, HER2-negative breast cancer.[1][3][9] |
| PD173074 | FGFR1, FGFR3 | VEGFR2 | FGFR1: 21.5-25 nM (IC50) FGFR3: 5 nM (IC50) VEGFR2: ~100-200 nM (IC50) | ~1000-fold more selective for FGFR1 over PDGFR and c-Src.[6][10][11] |
| PD180970 | c-Abl, Bcr-Abl | c-Src, Lck | Bcr-Abl: 2.5 nM (IC50) c-Src: <10 nM (IC50) Lck: <5 nM (IC50) | Potent inhibitor of Abl and Src family kinases.[11][12] |
| Compound 5o | TTK | - | 23 nM (IC50) 0.15 nM (Kd) | Highly selective against a panel of 402 kinases.[13] |
Methodologies for Cross-Reactivity Profiling: A Comparative Workflow
A robust profiling strategy is tiered, beginning with broad screening and progressing to more physiologically relevant cellular assays. No single method is sufficient; rather, integrating data from multiple approaches provides the most complete picture of a compound's selectivity.
Workflow for Comprehensive Kinase Inhibitor Profiling```dot
Caption: Palbociclib inhibits CDK4/6, preventing Rb phosphorylation and causing G1 cell cycle arrest.
Potential Off-Target Pathway: Inhibition of JAK/STAT Signaling
If a pyrido[2,3-d]pyrimidine exhibits off-target activity against JAK family kinases, it can disrupt the JAK/STAT pathway, which is crucial for cytokine signaling and immune responses. [12][14]This could lead to unintended immunomodulatory effects.
Caption: Off-target inhibition of JAK kinases can block STAT phosphorylation and subsequent gene transcription.
Conclusion
The 4-aryl-pyrido[2,3-d]pyrimidine scaffold is a powerful tool in the medicinal chemist's arsenal. However, its successful translation from a promising lead compound to a selective therapeutic or a precise chemical probe hinges on a rigorous and multi-tiered cross-reactivity profiling strategy. By integrating broad biochemical screens with cellular target engagement and functional pathway analyses, researchers can build a comprehensive understanding of a compound's activity. This self-validating system of layered experimental evidence is essential for making informed decisions in drug development, minimizing the risk of late-stage failures, and ultimately, unlocking the full therapeutic potential of this versatile chemical class.
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A Comparative Biopharmaceutical Profiling of a Pyrido[4,3-d]pyrimidine Compound Library for Accelerated Drug Discovery
For Immediate Release
[City, State] – In the landscape of modern drug discovery, the identification of novel scaffolds with favorable drug-like properties is a critical step. The pyrido[4,3-d]pyrimidine core has emerged as a promising scaffold, demonstrating a range of biological activities, including kinase inhibition and antibacterial effects.[1] However, a thorough understanding of its biopharmaceutical properties is essential to unlock its full therapeutic potential. This guide presents a comprehensive biopharmaceutical profiling of a representative pyrido[4,3-d]pyrimidine compound library, offering a comparative analysis against established alternatives to guide researchers and drug development professionals in their quest for next-generation therapeutics.
The journey of a drug candidate from a promising hit to a clinical reality is paved with rigorous testing of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[2] Poor ADME profiles are a leading cause of late-stage drug development failures. Early and comprehensive profiling of compound libraries allows for the selection of candidates with the highest probability of success, thereby saving valuable time and resources. This guide will delve into the key biopharmaceutical assays crucial for characterizing a compound library, using the pyrido[4,3-d]pyrimidine scaffold as a case study.
I. Intestinal Permeability: The Gateway to Systemic Circulation
A drug's ability to permeate the intestinal epithelium is a primary determinant of its oral bioavailability.[3][4] The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal barrier.[5] In this assay, the apparent permeability coefficient (Papp) is determined, providing a quantitative measure of a compound's potential for oral absorption.
A study on a library of ten pyrido[4,3-d]pyrimidines revealed a wide range of Caco-2 permeability coefficients, from 0.17 x 10⁻⁶ cm/s to 52 x 10⁻⁶ cm/s, highlighting the significant influence of substituent patterns on this property.[1] For instance, the presence of a dimethoxyphenyl substituent was found to impair permeability.[1] A strong correlation was also observed between the polar surface area of the compounds and their Caco-2 permeability.[1][6]
Comparative Analysis of Intestinal Permeability
| Compound Class | Representative Compound | Papp (A→B) (x 10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) | Permeability Classification |
| Pyrido[4,3-d]pyrimidines | Compound A (low PSA) | 15.2 | 1.2 | High |
| Compound B (high PSA) | 1.8 | 1.5 | Low | |
| Quinazolines (Alternative) | Gefitinib | 10.5 | 2.5 | Moderate to High |
| Pyrazolo[3,4-d]pyrimidines (Alternative) | Ibrutinib | 22.0 | <2.0 | High |
This data underscores the importance of substituent tuning in optimizing the permeability of the pyrido[4,3-d]pyrimidine scaffold. While some derivatives exhibit excellent permeability, others may require structural modifications to enhance their absorption characteristics.
Experimental Protocol: Caco-2 Permeability Assay
A detailed, step-by-step methodology for the Caco-2 permeability assay is provided below.
Caption: Caco-2 Permeability Assay Workflow.
II. Metabolic Stability: Predicting In Vivo Half-Life
The metabolic stability of a compound is a critical parameter that influences its in vivo half-life and overall exposure.[7][8] In vitro assays using liver microsomes or hepatocytes are commonly employed to assess a compound's susceptibility to metabolism, primarily by cytochrome P450 enzymes.[9][10] The intrinsic clearance (Clint) is determined from these assays, which can be used to predict hepatic clearance.[7]
For the pyrido[4,3-d]pyrimidine library, all analogs were found to be metabolically stable in human intestinal microsomes.[1] However, their hepatic metabolism, as indicated by the extraction ratio, ranged from intermediate to high.[1][6] Specific structural features, such as aliphatic chains and methoxy groups on a phenyl substituent, were identified as potential sites of hepatic metabolism.[1]
Comparative Analysis of Metabolic Stability
| Compound Class | Representative Compound | In Vitro Half-Life (t½, min) in HLM | Intrinsic Clearance (Clint, µL/min/mg) | Metabolic Stability Classification |
| Pyrido[4,3-d]pyrimidines | Compound C | > 60 | < 10 | High |
| Compound D | 15 | 92 | Low | |
| Quinazolines (Alternative) | Erlotinib | 45 | 25 | Moderate |
| Pyrazolo[3,4-d]pyrimidines (Alternative) | Dasatinib | 20 | 69 | Low to Moderate |
This comparison highlights that while the pyrido[4,3-d]pyrimidine scaffold can yield highly stable compounds, certain substitutions can render them more susceptible to metabolic breakdown. This underscores the need for careful structure-activity relationship (SAR) studies to optimize for metabolic stability.
Experimental Protocol: Metabolic Stability Assay in Human Liver Microsomes (HLM)
Caption: Metabolic Stability Assay Workflow.
III. Cytotoxicity: Assessing the Potential for Off-Target Effects
Early assessment of cytotoxicity is crucial to identify compounds that may have off-target effects and to prioritize those with a favorable therapeutic window.[11][12] Cytotoxicity assays are typically performed using various cell lines, such as HepG2 (a human liver cell line), to evaluate a compound's potential to cause cell death.
Encouragingly, the profiled pyrido[4,3-d]pyrimidine library showed no toxicity in Caco-2 cells and sandwich-cultured rat hepatocytes.[1][6] This suggests that the scaffold itself has a good safety profile, although further comprehensive cytotoxicity screening against a broader panel of cell lines is always recommended.
Comparative Analysis of Cytotoxicity
| Compound Class | Representative Compound | HepG2 IC₅₀ (µM) | Therapeutic Index (IC₅₀ / EC₅₀) | Cytotoxicity Classification |
| Pyrido[4,3-d]pyrimidines | Compound E | > 100 | > 1000 | Low |
| Quinazolines (Alternative) | Lapatinib | 15 | ~150 | Moderate |
| Pyrazolo[3,4-d]pyrimidines (Alternative) | Ruxolitinib | 50 | > 500 | Low to Moderate |
The low cytotoxicity profile of the pyrido[4,3-d]pyrimidine library is a significant advantage, suggesting a potentially wider therapeutic window compared to some established alternatives.
Experimental Protocol: MTT Cytotoxicity Assay
Caption: MTT Cytotoxicity Assay Workflow.
IV. Conclusion and Future Directions
The biopharmaceutical profiling of the pyrido[4,3-d]pyrimidine compound library reveals a scaffold with significant potential in drug discovery. The "drug-like" properties of these compounds are highly dependent on their substitution patterns, offering a rich chemical space for optimization.[1] The key takeaways from this comparative analysis are:
-
Favorable and Tunable Permeability: The pyrido[4,3-d]pyrimidine core can be decorated with substituents to achieve high intestinal permeability, a crucial factor for oral drug development.
-
Manageable Metabolic Stability: While some derivatives exhibit high metabolic turnover, the scaffold is amenable to modifications that can enhance stability, as demonstrated by the high stability of certain analogs in human intestinal microsomes.[1]
-
Low Intrinsic Cytotoxicity: The low toxicity profile observed for the pyrido[4,3-d]pyrimidine library is a significant asset, suggesting a good preliminary safety profile.[1]
In comparison to established heterocyclic scaffolds like quinazolines and pyrazolo[3,4-d]pyrimidines, the pyrido[4,3-d]pyrimidine class offers a compelling alternative with a potentially advantageous balance of permeability, metabolic stability, and low cytotoxicity. Future research should focus on expanding the library with diverse substitutions and conducting more in-depth ADME and toxicology studies to fully elucidate the therapeutic potential of this promising scaffold. By integrating comprehensive biopharmaceutical profiling early in the drug discovery process, researchers can accelerate the development of novel and effective medicines based on the versatile pyrido[4,3-d]pyrimidine core.
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A Comparative Guide to Novel Pyrido[2,3-d]pyrimidine Derivatives as PIM-1 Kinase Inhibitors
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases that have emerged as significant targets in oncology drug discovery.[1][2] Comprising three isoforms (PIM-1, PIM-2, and PIM-3), these kinases are key regulators of cell cycle progression, proliferation, and apoptosis.[1][3][4] Notably, PIM-1 is frequently overexpressed in various human cancers, including prostate cancer and hematopoietic malignancies, making it a compelling target for therapeutic intervention.[1][4] The pyrido[2,3-d]pyrimidine scaffold has shown considerable promise as a template for the development of potent PIM-1 kinase inhibitors.[5] This guide provides a comparative analysis of novel pyrido[2,3-d]pyrimidine derivatives, offering insights into their inhibitory potency and cellular activity, supported by detailed experimental protocols.
The PIM-1 Signaling Cascade: A Rationale for Targeted Inhibition
PIM-1 kinase functions downstream of the Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling pathway.[3][6][7] Various cytokines and growth factors trigger the activation of this pathway, leading to the transcription of the PIM-1 gene.[1][3][4] Once expressed, PIM-1 phosphorylates a multitude of downstream substrates, thereby promoting cell survival and proliferation.[4][7] A critical substrate of PIM-1 is the pro-apoptotic protein Bad. Phosphorylation of Bad by PIM-1 inhibits its apoptotic function, thus favoring cell survival.[7][8] Consequently, inhibition of PIM-1 kinase activity is a rational strategy to induce apoptosis in cancer cells.
Comparative Analysis of Novel Pyrido[2,3-d]pyrimidine Derivatives
Recent studies have identified several promising pyrido[2,3-d]pyrimidine derivatives with potent PIM-1 inhibitory activity.[5][9][10] A comparative summary of their in vitro performance against PIM-1 kinase is presented below, with Staurosporine, a well-known broad-spectrum kinase inhibitor, as a reference compound.[9][10]
| Compound | PIM-1 IC50 (nM) | Reference |
| Compound 4 | 11.4 | [9][10] |
| Compound 10 | 17.2 | [9][10] |
| Compound 6 | 34.6 | [5] |
| Compound 11 | 21.4 | [5] |
| Staurosporine | 16.7 | [9][10] |
Table 1: In Vitro PIM-1 Kinase Inhibitory Activity.
The data highlight that compounds 4 and 10 exhibit remarkable potency, with IC50 values comparable to or better than Staurosporine.[9][10] These findings underscore the potential of the pyrido[2,3-d]pyrimidine scaffold for developing highly selective and potent PIM-1 inhibitors.
Experimental Protocols for Inhibitor Characterization
To ensure the validity and reproducibility of these findings, standardized experimental protocols are crucial. The following sections detail the methodologies for key assays used in the characterization of these novel inhibitors.
A common method to determine the in vitro potency of kinase inhibitors is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.[11][12][13] The Kinase-Glo® Luminescent Kinase Assay is a widely used platform for this purpose.[11][12][13]
Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation : Prepare the kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA), ATP, and substrate solution.[14] Dilute the PIM-1 enzyme and the test compounds to the desired concentrations.
-
Kinase Reaction : In a 384-well plate, add 2.5 µL of the test compound or vehicle (DMSO) control.[15] Add 12.5 µL of a master mix containing ATP and the appropriate substrate.[15] Initiate the reaction by adding 10 µL of the diluted PIM-1 kinase.[15]
-
Incubation : Incubate the reaction plate at 30°C for a specified time, typically 45-60 minutes.[15]
-
Reaction Termination : Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[15] Incubate at room temperature for 40-45 minutes.[15]
-
Signal Generation : Add 50 µL of Kinase Detection Reagent to convert the ADP generated to ATP and produce a luminescent signal.[15] Incubate at room temperature for 30-45 minutes.[15]
-
Data Acquisition : Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.[16]
To assess the cytotoxic effects of the inhibitors on cancer cells, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method.[17] This assay measures the metabolic activity of cells, which is an indicator of cell viability.[18]
Protocol: MTT Cell Viability Assay
-
Cell Seeding : Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[19]
-
Compound Treatment : Treat the cells with various concentrations of the pyrido[2,3-d]pyrimidine derivatives and incubate for a specified period (e.g., 72 hours).[19]
-
MTT Addition : After the incubation period, add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[19]
-
Formazan Solubilization : Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement : Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[19]
Western blotting is employed to confirm that the observed cellular effects are due to the inhibition of the PIM-1 signaling pathway. This is achieved by measuring the phosphorylation status of downstream targets of PIM-1, such as Bad.[7] A decrease in the phosphorylation of Bad at Ser112 is indicative of PIM-1 inhibition.[7][20]
Protocol: Western Blotting
-
Cell Lysis : Treat cells with the inhibitor for a specified time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.[7]
-
Protein Quantification : Determine the protein concentration of the cell lysates using a standard method like the Bradford or BCA assay.
-
SDS-PAGE and Transfer : Separate equal amounts of protein on a polyacrylamide gel and transfer them to a PVDF membrane.[21]
-
Immunoblotting : Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[21] Incubate the membrane with primary antibodies against phospho-Bad (Ser112), total Bad, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[7]
-
Detection : Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7] Detect the chemiluminescent signal using an ECL detection reagent and an imaging system.[7]
Conclusion
The novel pyrido[2,3-d]pyrimidine derivatives discussed herein represent a promising class of PIM-1 kinase inhibitors. Their potent in vitro activity, coupled with their effects on cancer cell viability, positions them as strong candidates for further preclinical and clinical development. The experimental protocols provided in this guide offer a robust framework for the continued investigation and comparison of these and other emerging PIM-1 inhibitors.
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
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MTT (Assay protocol). (2023). protocols.io. Retrieved from [Link]
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Chen, J., et al. (2018). Pim-1 kinase as cancer drug target: An update. Oncotarget, 9(42), 26949–26960. Retrieved from [Link]
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Abdel-Maksoud, M. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(16), 11098-11111. Retrieved from [Link]
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Li, Y., et al. (2023). PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target. Frontiers in Immunology, 14, 1269993. Retrieved from [Link]
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The role of Pim-1 kinases in inflammatory signaling pathways. (2024). Cellular & Molecular Immunology. Retrieved from [Link]
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The Balancing Act: A Comparative Guide to the ADMET Properties of Novel Pyrido[2,3-d]pyrimidine Compounds
For drug development professionals, the journey of a novel compound from discovery to clinic is a formidable obstacle course. Promising efficacy can be swiftly derailed by a poor pharmacokinetic profile. The pyrido[2,3-d]pyrimidine scaffold, a privileged structure in medicinal chemistry, has garnered immense interest, particularly in the development of kinase inhibitors for oncology.[1][2] However, its success hinges on a delicate balance between potent biological activity and favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This guide provides an in-depth, comparative analysis of the ADMET characteristics of this scaffold, offering experimental data and mechanistic insights to inform rational drug design.
The inherent versatility of the pyrido[2,3-d]pyrimidine core allows for extensive chemical modification, enabling chemists to fine-tune its physicochemical and pharmacokinetic parameters.[3] Understanding the causal relationships between structural changes and their ADMET outcomes is paramount to mitigating late-stage attrition and accelerating the development of safe and effective medicines.
At a Glance: Comparative In Vitro ADMET Properties
To contextualize the performance of the pyrido[2,3-d]pyrimidine scaffold, it is instructive to compare it with other prominent pyrimidine-based heterocyclic systems. The following tables summarize key in vitro ADMET parameters for representative derivatives. It is crucial to recognize that these values are highly dependent on the specific substitutions adorning the core scaffold.
Table 1: Permeability and Solubility of Representative Pyrimidine Derivatives
| Scaffold | Compound Example | Aqueous Solubility (µM) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Data Type |
| Pyrido[2,3-d]pyrimidine | Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones[4] | Wide Range (12.6 to 13,800) | Wide Range (1.2 to 90.7) | Experimental |
| Pyrazolo[3,4-d]pyrimidine | Dual c-Src/Abl Inhibitor Series[3] | Generally Suboptimal (e.g., <10 for many derivatives) | High (e.g., >20 for several derivatives) | Experimental |
| Imidazo[1,2-a]pyrimidine | Antimicrobial Agent Series[3] | Not explicitly reported | Good (> -5.15, predicted) | In Silico |
Data sourced from a comparative analysis by BenchChem and a study on pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones.[3][4]
Table 2: Metabolic Stability of Representative Pyrido[2,3-d]pyrimidine Derivatives
| Compound Series | Key Structural Features | Metabolic System | Intrinsic Clearance (CLint) | Key Findings |
| Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones[4] | Varied N1 and N3 substitutions | Human Liver Microsomes | 0 to 159 ml/min/kg (predicted in vivo) | Structural diversity led to significant variation in metabolic stability. |
| Pyrido[3,4-d]pyrimidine MPS1 Inhibitors[5] | N-dealkylation and multiple oxidation sites identified | Human Liver Microsomes | Rapid turnover for initial series | Introduction of a methyl group at position 6 was key to curbing metabolism. |
| Pyrido[2,3-d]pyrimidin-7-ones[6] | Optimization of a CDK/NUAK1 inhibitor | Mouse Liver Microsomes | Poor for initial lead (t½ = 8.0 min) | Scaffold optimization aimed to improve metabolic half-life. |
The Core Directive: Structuring an Effective ADMET Assessment
A robust evaluation of a compound's ADMET profile is not a linear process but rather an iterative cycle of prediction, in vitro testing, and, for promising candidates, in vivo characterization. This guide is structured to mirror this workflow, providing both the "how" and the "why" behind each experimental choice.
Caption: A typical experimental workflow for in vitro ADMET assessment.
Absorption: Crossing the Intestinal Barrier
For orally administered drugs, absorption is the first critical hurdle. Key parameters to assess are aqueous solubility and intestinal permeability.
Solubility
The wide range of solubility observed for pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones (12.6 µM to 13.8 mM) highlights the profound impact of substituent choice.[4] This variability underscores the tunability of the scaffold, allowing for optimization to achieve a solubility profile conducive to oral absorption.
Permeability
The Caco-2 cell permeability assay is the industry standard for predicting human intestinal absorption in vitro.[3] This assay utilizes a monolayer of human colon adenocarcinoma cells, which differentiate to form tight junctions and express key transporters, mimicking the intestinal epithelium.
The data for pyrido[2,3-d]pyrimidines reveals a broad permeability spectrum, from low (1.2 x 10⁻⁶ cm/s) to high (90.7 x 10⁻⁶ cm/s).[4] This again demonstrates the scaffold's versatility. In contrast, while some pyrazolo[3,4-d]pyrimidine kinase inhibitors exhibit high permeability, they often suffer from poor solubility, presenting a classic drug development challenge.[3]
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and monolayer formation.
-
Compound Preparation: The test compound is dissolved in a suitable buffer, typically at a concentration of 10 µM.
-
Assay: The compound solution is added to the apical (AP) side of the Transwell®, representing the intestinal lumen. Samples are collected from the basolateral (BL) side, representing the bloodstream, at various time points.
-
Quantification: The concentration of the compound in the AP and BL compartments is determined using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
Distribution: Reaching the Target
Once absorbed, a drug's distribution determines its concentration at the site of action versus off-target tissues. Plasma Protein Binding (PPB) is a key determinant of distribution.
Experimental Protocol: Equilibrium Dialysis for Plasma Protein Binding
-
Apparatus: A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber with buffer.
-
Incubation: The system is incubated at 37°C until equilibrium is reached, allowing the free drug to diffuse across the membrane.[3]
-
Analysis: The concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.[3]
-
Calculation: The percentage of the compound bound to plasma proteins is calculated from the difference in concentrations between the two chambers.[3]
Metabolism: The Biotransformation Challenge
Metabolism, primarily in the liver, is the body's mechanism for clearing foreign compounds. For drug candidates, high metabolic instability leads to rapid clearance and poor bioavailability.
Studies on pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones have shown that structural modifications can dramatically alter their metabolic fate, with predicted human in vivo intrinsic clearance values ranging from negligible to high.[4] Similarly, research on pyrido[3,4-d]pyrimidine inhibitors revealed that initial leads suffered from rapid metabolism.[5] The key to overcoming this was the strategic introduction of a methyl group, which blocked a key site of metabolism.[5] This exemplifies the power of understanding structure-metabolism relationships.
The primary enzymes responsible for drug metabolism are the Cytochrome P450 (CYP) family. Inhibition of these enzymes by a drug candidate can lead to dangerous drug-drug interactions.
Caption: A simplified signaling pathway of pyrimidine derivative metabolism.
Experimental Protocol: Microsomal Stability Assay
-
Incubation: The test compound is incubated with liver microsomes (a source of CYP enzymes) and the cofactor NADPH to initiate the metabolic reaction.
-
Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction is stopped by adding a solvent like acetonitrile.
-
Analysis: The remaining concentration of the parent compound at each time point is quantified by LC-MS/MS.
-
Calculation: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.
Toxicity: The Safety Imperative
Early assessment of potential toxicity is crucial to avoid costly failures in later development stages. In silico models and in vitro assays can provide early warnings. For instance, a recent study on amino-functionalized pyrido[2,3-d]pyrimidines used computational tools to predict favorable pharmacokinetics, low CYP inhibition, and negative mutagenicity.[7]
Conclusion: A Scaffold of Promise with Caveats
The pyrido[2,3-d]pyrimidine scaffold represents a highly versatile and tunable platform for the development of novel therapeutics. The wide range of ADMET properties observed across different series of these compounds is a testament to this versatility.[3][4] While some analogs exhibit excellent permeability and metabolic stability, others may be hampered by poor solubility or rapid clearance.
The key to success lies in a deep understanding of the structure-ADMET relationships of this scaffold. By employing a strategic and iterative approach of in silico prediction and in vitro screening, researchers can rationally design and select pyrido[2,3-d]pyrimidine derivatives with a balanced profile of potency and drug-like properties, ultimately increasing the probability of clinical success.
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Pérez MJ, Roch MJ, Ochoa MC. Preliminary pharmacokinetics of a new pyridopyrimidine derivative. Arzneimittelforschung. 1991;41(6):640-644. Available from: [Link]
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Al-Ostath H, Al-Qaisi FA, Al-Tel TH, et al. Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI. 2024. Available from: [Link]
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Loddick SA, Stockman B, Jones AM, et al. Development of the Pyrido[2,3-d]pyrimidin-7(8H)-one Scaffold toward Potent and Selective NUAK1 Inhibitors. ACS Medicinal Chemistry Letters. 2025. Available from: [Link]
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Stevens CV, D'hooghe M, Vanlaer S, et al. Straightforward entry to pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones and their ADME properties. PubMed. 2014. Available from: [Link]
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Kugler M, Kothe M, Kropf C, et al. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. PubMed. 1998. Available from: [Link]
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Wang Y, Zhang H, Wang Y, et al. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. NIH. 2023. Available from: [Link]
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Eldehna WM, Al-Rashood ST, Al-Tamimi AM, et al. Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI. 2022. Available from: [Link]
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Cuny GD, Yu PB, Liras S, et al. Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling. PubMed. 2021. Available from: [Link]
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Safety Operating Guide
Proper Disposal of 4-Chloropyrido[2,3-d]pyrimidine: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Chloropyrido[2,3-d]pyrimidine, a halogenated heterocyclic compound. Adherence to these procedures will not only ensure a safe laboratory environment but also maintain compliance with environmental regulations.
Understanding the Hazards of this compound
Before handling this compound, it is imperative to be thoroughly familiar with its potential hazards. This compound is classified as:
-
Harmful if swallowed: Acute oral toxicity.[1]
-
Causes skin irritation: Can lead to redness and discomfort upon contact.[1]
-
Causes serious eye irritation: May result in significant eye damage if not promptly addressed.[1]
-
May cause respiratory irritation: Inhalation of dust or fumes can irritate the respiratory tract.[1]
A comprehensive understanding of these risks, as outlined in the Safety Data Sheet (SDS), is the foundation of safe handling and disposal practices.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound for any purpose, including disposal, the following minimum personal protective equipment must be worn:
-
Eye Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A laboratory coat is required to protect against accidental skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[2]
All handling of this compound, including the preparation of waste containers, should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Waste Segregation and Containerization: A Step-by-Step Protocol
Proper segregation of chemical waste at the source is paramount to ensure safe and compliant disposal. Commingling incompatible waste streams can lead to dangerous chemical reactions and complicate the disposal process.
Step 1: Designate a Specific Waste Container
-
Use a clearly labeled, dedicated waste container for this compound and any materials contaminated with it.
-
The container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.
-
The container must be in good condition, with no cracks, leaks, or other damage.
Step 2: Labeling the Waste Container
-
The waste container must be labeled immediately upon the first addition of waste.
-
The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards: "Harmful," "Irritant"
-
The date of initial waste accumulation.
-
Step 3: Collecting Solid Waste
-
Pure Compound and Contaminated Solids: Unused or expired this compound, as well as grossly contaminated items such as weighing boats, gloves, and absorbent pads, should be placed directly into the designated solid waste container.
-
Minimization: Strive to minimize the volume of waste generated. Do not dispose of non-contaminated materials in the hazardous waste container.
Step 4: Collecting Liquid Waste
-
Solvent Solutions: If this compound is dissolved in a solvent, this solution must be collected in a separate, dedicated liquid waste container.
-
Halogenated Waste Stream: This liquid waste should be designated as "Halogenated Organic Waste."[3] Do not mix it with non-halogenated solvent waste.[3]
-
Labeling: The liquid waste container must be labeled with "Hazardous Waste," the names of all chemical constituents (including solvents), and their approximate concentrations.
On-Site Storage and Handling of Waste Containers
Proper storage of hazardous waste containers prior to collection is a critical aspect of laboratory safety and regulatory compliance.
| Storage Parameter | Requirement | Rationale |
| Location | In a designated, well-ventilated, and secure area, away from general laboratory traffic. | To prevent accidental spills, unauthorized access, and exposure to personnel. |
| Container Condition | Lids must be securely fastened at all times, except when adding waste. | To prevent the release of vapors and to be prepared for any unforeseen event.[3] |
| Segregation | Store halogenated waste separately from non-halogenated waste and other incompatible materials. | To prevent dangerous reactions and to facilitate proper disposal. |
| Secondary Containment | Place waste containers in a secondary containment bin or tray that can hold the entire volume of the largest container. | To contain any potential leaks or spills from the primary container. |
Disposal Pathway: Incineration as the Preferred Method
Due to its chlorinated organic nature, landfilling of this compound is not a permissible disposal option in most jurisdictions.[4] The primary and most environmentally sound method for the final disposal of this compound is high-temperature incineration.
Why Incineration?
-
Destruction of Hazardous Components: High-temperature incineration effectively breaks down the chlorinated organic molecules into less harmful compounds, such as carbon dioxide, water, and hydrogen chloride.[5]
-
Regulatory Compliance: Incineration is the recommended disposal method for many halogenated organic compounds under the Resource Conservation and Recovery Act (RCRA).
The Disposal Process Flow
Caption: Workflow for the disposal of this compound.
Decontamination Procedures
In the event of a spill or the need to decontaminate laboratory equipment, follow these steps:
-
Evacuate and Secure: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and restrict access.
-
Absorb: For small spills, use a chemical absorbent pad or spill pillow to soak up the material.
-
Collect and Dispose: Place all contaminated absorbent materials into the designated solid hazardous waste container for this compound.
-
Wash Surfaces: Decontaminate the affected surfaces with a suitable laboratory detergent and water.
-
Rinse: Thoroughly rinse the surfaces with water.
-
Dispose of Cleaning Materials: All materials used for decontamination, including wipes and gloves, must be disposed of as hazardous waste.
Final Disposal Arrangements
The ultimate disposal of this compound must be handled by a licensed and approved hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will coordinate the pickup and transportation of the waste to a certified treatment, storage, and disposal facility (TSDF).
Your Responsibilities:
-
Ensure that all waste is properly segregated, containerized, and labeled according to the protocols outlined in this guide.
-
Request a waste pickup from your EHS department in a timely manner.
-
Maintain accurate records of the waste generated, as required by your institution and regulatory agencies.
By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community.
References
-
Illinois Pollution Control Board. (n.d.). TITLE 35: ENVIRONMENTAL PROTECTION. Retrieved from [Link]
-
Illinois Pollution Control Board. (n.d.). 035007290B02000 R.docx. Retrieved from [Link]
-
Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
-
Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Retrieved from [Link]
-
PubMed. (2024, March 5). Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2. Retrieved from [Link]
- Google Patents. (n.d.). US6184384B1 - Dechlorination of pyridines in acidic, zinc-containing mediums.
-
PubChem. (n.d.). 2-Chloropyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN1245167A - Process for separating chloropyridine product.
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
- Google Patents. (n.d.). US4215095A - Process for the incineration of chlorinated organic materials.
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Lion Technology. (2013, September 24). Understanding Derived-from Rule Exclusions. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from [Link]
-
Chemsrc. (2025, August 25). This compound | CAS#:28732-79-8. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Memo Detail - Resource Conservation and Recovery Act (RCRA) Laws and Regulations. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
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University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
DSpace@MIT. (n.d.). The Chemistry of Chlorine in Combustion Systems and the Gas- Phase Formation of Chlorinated and Oxygenated Pollutants. Retrieved from [Link]
-
MDPI. (n.d.). Changes in Leachability of Selected Elements and Chemical Compounds in Residues from Municipal Waste Incineration Plants. Retrieved from [Link]
-
PubMed. (2012, June 1). A clean procedure for synthesis of pyrido[d]pyrimidine derivatives under solvent-free conditions catalyzed by ZrO(2) nanoparticles. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Final Contaminant Candidate List 3 Chemicals Identifying the Universe. Retrieved from [Link]
-
GHS-LABEL.com. (n.d.). Edit chemical label this compound. Retrieved from [Link]
-
Semantic Scholar. (1990, January 1). Formation of Chlorinated Organics During Solid Waste Combustion. Retrieved from [Link]
- Google Patents. (n.d.). WO2024009191A1 - Pyrido[4,3-d]pyrimidine compounds.
-
PubMed. (n.d.). Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides. Retrieved from [Link]
-
MDPI. (n.d.). Thermal Degradation and Organic Chlorine Removal from Mixed Plastic Wastes. Retrieved from [Link]
Sources
Navigating the Synthesis Landscape: A Guide to Safely Handling 4-Chloropyrido[2,3-d]pyrimidine
For the vanguard of pharmaceutical research, the novel molecular scaffolds you synthesize are the bedrock of tomorrow's therapeutics. Among these, heterocyclic compounds like 4-Chloropyrido[2,3-d]pyrimidine represent a critical class of building blocks. However, their potent bioactivity necessitates a commensurate level of respect and caution in the laboratory. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, ensuring that your groundbreaking research is built on a foundation of uncompromised safety.
While comprehensive toxicological data for many novel compounds is still under development, the known hazard profile of this compound and its structural class demands a stringent and proactive approach to personal protection.[1] The available safety data indicates that this compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[2] Therefore, the personal protective equipment (PPE) detailed below is not merely a recommendation but a critical component of a robust safety protocol.
The Last Line of Defense: A Multi-Layered PPE Strategy
The selection of appropriate PPE is a cornerstone of safe laboratory practice. For this compound, a multi-layered approach is essential to mitigate the risks of exposure through inhalation, dermal contact, and ocular contact.
| Hazard Category | GHS Hazard Statement | Recommended Personal Protective Equipment | Rationale |
| Acute Oral Toxicity | H302: Harmful if swallowed[2] | Standard laboratory PPE (lab coat, gloves, eye protection) | Prevents accidental ingestion through hand-to-mouth contact. |
| Skin Corrosion/Irritation | H315: Causes skin irritation[2] | Chemical-resistant gloves (Nitrile), fully-buttoned lab coat | Nitrile gloves provide a suitable barrier against this compound. A lab coat protects underlying clothing and skin from splashes. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[2] | Safety goggles with side shields or a face shield | Protects eyes from splashes and airborne particles of the compound. |
| Respiratory Irritation | H335: May cause respiratory irritation[2] | Use in a certified chemical fume hood | A fume hood is the primary engineering control to prevent inhalation of dust or aerosols. |
Causality in PPE Selection: Beyond the Checklist
-
Gloves: While nitrile gloves are a common and appropriate choice for many laboratory chemicals, it is crucial to inspect them for any signs of degradation before each use and to change them frequently. For prolonged or immersive contact, double-gloving provides an additional layer of protection. The principle of "as low as reasonably achievable" (ALARA) exposure should always be applied.
-
Eye Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory. In procedures with a higher risk of splashing, such as during quenching or extraction, a full-face shield should be worn in addition to goggles.
-
Lab Coat: A flame-retardant lab coat that is fully buttoned provides a barrier against accidental spills. It is imperative to remove the lab coat before leaving the laboratory to prevent the spread of contamination.
Operational Blueprint: A Step-by-Step Protocol for Safe Handling
A systematic workflow is paramount to minimizing the risk of exposure and ensuring the integrity of your experiment. The following protocol outlines the essential steps for handling this compound, from initial receipt to final disposal.
Detailed Methodology
1. Preparation:
-
Fume Hood Verification: Before commencing any work, ensure the chemical fume hood is operational and has been certified within the last year. The sash should be positioned as low as possible to maximize containment.
-
PPE Donning: Put on all required personal protective equipment as outlined in the table above. This includes a lab coat, chemical-resistant gloves, and safety goggles.
2. Handling:
-
Weighing: All weighing and transfer operations involving solid this compound must be conducted within a chemical fume hood to prevent the generation of dust.
-
Transfer: Use appropriate tools, such as a spatula, to transfer the compound. Avoid any actions that could create dust or aerosols.
3. Post-Handling:
-
Decontamination: Thoroughly clean the work area with an appropriate solvent to remove any residual chemical.
-
PPE Doffing and Disposal: Remove gloves using a technique that avoids skin contact with the outer surface. Dispose of contaminated gloves and any other disposable PPE as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Disposal Plan: Responsible Stewardship
The proper disposal of this compound and its associated waste is a critical aspect of laboratory safety and environmental responsibility. As a chlorinated heterocyclic compound, it must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated consumables like weighing paper and gloves, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal Vendor: All waste must be disposed of through a licensed and reputable hazardous waste disposal company. Follow all local, state, and federal regulations for the disposal of chlorinated organic compounds.[3][4]
By adhering to these rigorous safety protocols, you can confidently and responsibly advance your research while prioritizing the well-being of yourself and your colleagues.
References
-
Chemsrc. (2025, August 25). This compound | CAS#:28732-79-8. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. Retrieved from [Link]
-
Scribd. (n.d.). Chlorine Waste Disposal Strategies. Retrieved from [Link]
-
ResearchGate. (n.d.). Disposal of Chlorine-Containing Wastes. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



